Product packaging for cyclohex-2-ene-1-carbonitrile(Cat. No.:CAS No. 13048-17-4)

cyclohex-2-ene-1-carbonitrile

Cat. No.: B079223
CAS No.: 13048-17-4
M. Wt: 107.15 g/mol
InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohex-2-ene-1-carbonitrile is a valuable, versatile building block in synthetic organic chemistry, characterized by the presence of both a reactive nitrile group and a carbon-carbon double bond within a cyclohexene ring. This unique structure makes it a pivotal intermediate for the exploration and synthesis of more complex, functionally diverse molecules. Its primary research value lies in its role as a precursor in heterocyclic chemistry, particularly in the construction of pyridine and piperidine derivatives through cyclization and annulation reactions. The electron-withdrawing nitrile group influences the reactivity of the adjacent alkene, making it a competent Michael acceptor in conjugate addition reactions and a key substrate for Diels-Alder cycloadditions to access bicyclic nitrile-containing frameworks. Furthermore, the nitrile functionality can be readily transformed into other critical functional groups, including carboxylic acids, amides, amines, and tetrazoles, thereby significantly expanding the scope of accessible target compounds. Researchers utilize this compound in the development of novel pharmacologically active compounds, agrochemicals, and functional materials, where its scaffold serves as a core element for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H9N B079223 cyclohex-2-ene-1-carbonitrile CAS No. 13048-17-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclohex-2-ene-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N/c8-6-7-4-2-1-3-5-7/h2,4,7H,1,3,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHQBSKNMMFNYGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20926753
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

107.15 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13048-17-4
Record name 2-Cyclohexene-1-carbonitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013048174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohex-2-ene-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20926753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to Cyclohex-2-ene-1-carbonitrile: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

Introduction: Cyclohex-2-ene-1-carbonitrile is an organic compound featuring a six-membered carbon ring with a double bond and a nitrile functional group. Its unique structural combination makes it a valuable intermediate in organic synthesis and a key building block for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its nomenclature, physicochemical properties, synthetic routes, and its emerging role in medicinal chemistry, particularly for researchers and professionals in drug development.

IUPAC Nomenclature and Compound Identification

The formal IUPAC name for the compound is This compound .[1] The nomenclature is determined by established rules for naming cyclic organic compounds with multiple functional groups.[2][3][4] According to the IUPAC priority system, the nitrile group is considered the principal functional group, assigning the carbon atom to which it is attached as position '1' of the ring.[5][6] The ring is then numbered to give the double bond the lowest possible locant, resulting in the "-2-ene" designation.[3][7]

Table 1: Compound Identification

Identifier Value
IUPAC Name This compound[1]
CAS Number 13048-17-4[1][8]
Molecular Formula C₇H₉N[1][9][10]
Molecular Weight 107.15 g/mol [1][9]
Canonical SMILES C1CC=CC(C1)C#N[1]

| InChI Key | SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound are essential for its handling, reaction setup, and purification. Spectroscopic data provide the basis for its structural confirmation and purity assessment.

Table 2: Physicochemical Properties

Property Value
Density 0.94 g/cm³[10]
Boiling Point 200.9 °C at 760 mmHg[10]
Flash Point 65.8 °C[10]

| LogP | 1.87[10] |

Table 3: Spectroscopic Characterization Data

Technique Availability / Reference
Gas Chromatography-Mass Spectrometry (GC-MS) Data available, used for identification and purity.[1]
Infrared (IR) Spectroscopy Vapor phase IR spectra are available for functional group analysis.[1]

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H NMR and ¹³C NMR data are crucial for detailed structural elucidation. |

Synthesis and Experimental Protocols

This compound and its derivatives can be synthesized through various routes. A common approach involves the modification of cyclohexene precursors. The following protocol is based on a well-documented procedure for a structurally related compound, 3-oxocyclohex-1-ene-1-carbonitrile, which involves bromination and subsequent cyanation-elimination.[11][12]

Experimental Protocol: Synthesis of a Cyclohexenecarbonitrile Precursor

  • Objective: To synthesize a key intermediate for cyclohexenecarbonitrile derivatives from cyclohex-2-enone.

  • Reaction Scheme:

    • Step 1 (Bromination): Reaction of cyclohex-2-enone with a brominating agent (e.g., N-bromosuccinimide or bromine in CH₂Cl₂) to form 2-bromo-2-cyclohexen-1-one.[11][12]

    • Step 2 (Cyanation-Elimination): Conjugate addition of a cyanide source (e.g., NaCN or KCN) to the intermediate, followed by heating to facilitate the elimination of the bromide, yielding the final product.[11]

  • Materials:

    • Cyclohex-2-enone

    • Methylene chloride (CH₂Cl₂)

    • Bromine (Br₂) or N-bromosuccinimide (NBS)

    • Pyridine

    • Sodium cyanide (NaCN)

    • Acetic Acid

    • Ethyl acetate (EtOAc) and Hexanes for chromatography

  • Procedure:

    • A solution of cyclohex-2-enone in methylene chloride is prepared in a three-necked flask under a nitrogen atmosphere and cooled.

    • A solution of bromine in methylene chloride is added dropwise to the flask while maintaining a low temperature.

    • Pyridine is added dropwise, and the mixture is stirred, leading to the formation of the 2-bromo-2-cyclohexen-1-one intermediate.[12]

    • The reaction mixture is worked up by washing with aqueous acid, base, and brine, followed by drying and concentration.

    • The crude bromo-enone is dissolved in a suitable solvent, and a solution of sodium cyanide in water is added portion-wise. Acetic acid is used to facilitate the reaction.[12]

    • The mixture is heated to promote the elimination reaction.

    • After cooling, the product is extracted, and the organic layer is washed, dried, and concentrated.

    • The final product is purified using column chromatography on silica gel.

G cluster_workflow Synthetic Workflow start Start: Cyclohex-2-enone step1 Step 1: Allylic Bromination (e.g., NBS, CCl₄) start->step1 intermediate Intermediate: 3-Bromocyclohexene step1->intermediate step2 Step 2: Nucleophilic Substitution (NaCN, DMSO) intermediate->step2 product Product: This compound step2->product G cluster_pathway Potential Anti-Inflammatory Signaling Pathway stimulus Inflammatory Stimulus (e.g., LPS) cell Macrophage / PBMC stimulus->cell pathway Pro-inflammatory Signaling Cascade (e.g., NF-κB) cell->pathway cytokines Release of Cytokines (TNF-α, IL-6) pathway->cytokines inflammation Inflammation cytokines->inflammation drug Cyclohexene Derivative drug->pathway Inhibition G cluster_logic Logical Application Framework cluster_mods Chemical Modifications cluster_apps Therapeutic Areas center_node This compound (Core Scaffold) mod1 Nitrile Group (Hydrolysis, Reduction) center_node->mod1 enables mod2 Alkene Group (Epoxidation, Dihydroxylation) center_node->mod2 enables mod3 Cycloadditions ([4+2], [2+2]) center_node->mod3 enables app1 Anti-inflammatory mod1->app1 leads to app2 Antiviral mod1->app2 leads to app3 Antiproliferative mod1->app3 leads to app4 Antimicrobial mod1->app4 leads to mod2->app1 leads to mod2->app2 leads to mod2->app3 leads to mod2->app4 leads to mod3->app1 leads to mod3->app2 leads to mod3->app3 leads to mod3->app4 leads to

References

An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile (CAS: 13048-17-4)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of cyclohex-2-ene-1-carbonitrile (CAS number: 13048-17-4), a versatile cyclic nitrile. The document details its physicochemical properties, spectroscopic profile, and available synthesis methodologies. While direct biological applications and defined signaling pathway interactions for this specific isomer remain areas for future investigation, this guide furnishes the foundational chemical knowledge necessary for researchers and professionals in drug discovery and chemical synthesis to explore its potential.

Chemical and Physical Properties

This compound is a cyclic organic compound featuring a cyclohexene ring and a nitrile functional group.[1] Its fundamental properties are summarized in the table below, compiled from various chemical data sources.

PropertyValueSource(s)
CAS Number 13048-17-4[1]
Molecular Formula C₇H₉N[1][2][3]
Molecular Weight 107.15 g/mol [1]
IUPAC Name This compound[1]
Density 0.94 g/cm³[3]
Boiling Point 200.9 °C at 760 mmHg[3]
Flash Point 65.8 °C[3]
InChI Key SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1]
SMILES C1CC=CC(C1)C#N[1]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound.

Mass Spectrometry

Gas Chromatography-Mass Spectrometry (GC-MS) data is available for this compound.[1] The fragmentation pattern of cyclic compounds is often complex. For the related cyclohexene, the molecular ion peak is observed, and a characteristic fragmentation is the retro-Diels-Alder reaction, leading to the loss of ethene.[4][5] For cyclohexanone, a common fragmentation pathway involves the loss of CO, followed by further rearrangements.[6] The mass spectrum of this compound would be expected to show a molecular ion peak and fragmentation patterns influenced by both the cyclohexene ring and the nitrile group.

Infrared (IR) Spectroscopy

Vapor phase IR spectra for this compound have been recorded.[1] Key characteristic absorption bands would include:

  • C≡N stretch: A sharp, medium-intensity peak around 2250-2200 cm⁻¹.

  • C=C stretch: A medium-intensity peak around 1650 cm⁻¹ for the alkene bond in the ring.

  • =C-H stretch: Peaks typically appearing just above 3000 cm⁻¹.

  • C-H stretch (aliphatic): Peaks appearing just below 3000 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental Protocols

Synthesis of Cyclohexenone Derivatives (General Overview)

While a specific, detailed protocol for the synthesis of this compound was not found in the surveyed literature, methods for the synthesis of related cyclohexenone derivatives are well-documented and can provide a basis for potential synthetic routes. These often involve cyclization and condensation reactions.

A general workflow for such a synthesis could be conceptualized as follows:

G Start Starting Materials (e.g., Cyclohexanone derivative) Reaction Reaction (e.g., Cyanation, Dehydrogenation) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Product Characterization (NMR, MS, IR) Purification->Characterization Final This compound Characterization->Final

Caption: A generalized workflow for the synthesis and purification of cyclohexene derivatives.

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published research specifically detailing the biological activity, cytotoxicity, or mechanism of action for this compound (CAS: 13048-17-4).

Studies on structurally related compounds, such as various cyclohexenone derivatives, have shown a range of biological activities, including anticancer and anti-inflammatory properties.[10] For instance, certain cyclohexenone derivatives have been investigated for their inhibitory effects on enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are key players in inflammatory pathways.[10]

The nitrile functional group is present in numerous natural products with diverse biological activities. However, the biological profile of a molecule is highly dependent on its overall structure. Therefore, the activity of other nitrile-containing compounds cannot be directly extrapolated to this compound.

Due to the absence of specific biological data, no signaling pathway diagrams can be constructed for this compound at this time. This represents a significant knowledge gap and an opportunity for future research.

Conclusion and Future Directions

This compound is a well-characterized small molecule with established physicochemical properties. However, its biological role and potential therapeutic applications remain unexplored. Future research should focus on:

  • Developing and optimizing a specific synthesis protocol to ensure a reliable and scalable source of the compound for further studies.

  • Conducting comprehensive biological screening to identify any potential cytotoxic, antimicrobial, anti-inflammatory, or other pharmacological activities.

  • If biological activity is identified, subsequent mechanistic studies will be necessary to elucidate the underlying signaling pathways and molecular targets.

This foundational work will be essential to unlock the potential of this compound for applications in drug discovery and development.

References

Cyclohex-2-ene-1-carbonitrile: A Technical Guide to Its Physicochemical Properties and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of cyclohex-2-ene-1-carbonitrile, a versatile organic compound with potential applications in chemical synthesis and pharmaceutical development. This document details its molecular weight, physicochemical properties, and outlines experimental protocols for its synthesis and characterization.

Core Physicochemical Data

This compound is a cyclic nitrile with the molecular formula C₇H₉N.[1][2] Its chemical structure consists of a six-membered cyclohexene ring with a nitrile group attached to one of the allylic carbons. The calculated molecular weight and other key properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₇H₉N[1][2]
Molecular Weight 107.15 g/mol [1]
Monoisotopic Mass 107.073499291 Da[1]
CAS Number 13048-17-4[1]
Boiling Point 200.9°C at 760 mmHg[2]
Density 0.94 g/cm³[2]
Flash Point 65.8°C[2]

Synthesis and Characterization Workflow

The general workflow for the synthesis and subsequent characterization of this compound is outlined below. This process involves the chemical synthesis of the molecule, followed by purification and confirmation of its identity and molecular weight using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

G General Workflow for Synthesis and Characterization cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization A Starting Materials B Chemical Reaction A->B C Crude Product B->C D Column Chromatography C->D E Pure Product D->E F GC-MS Analysis E->F G Molecular Weight Confirmation F->G H Structural Elucidation F->H

Caption: A diagram illustrating the general workflow for the synthesis, purification, and characterization of this compound.

Experimental Protocols

Representative Synthesis of a Cyclohexene Carbonitrile Derivative

Materials:

  • Cyclohex-2-enone

  • Dichloromethane (CH₂Cl₂)

  • Hydrobromic acid (HBr, 48% aqueous solution)

  • Bromine (Br₂)

  • Pyridine

  • Sodium cyanide (NaCN)

  • Acetic acid

  • Sodium bicarbonate

  • Sodium chloride

  • Sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)

Procedure:

  • Bromination: Dissolve cyclohex-2-enone in dichloromethane in a round-bottomed flask equipped with a magnetic stirrer and cool the mixture. Add hydrobromic acid dropwise, followed by the slow addition of bromine until a persistent orange-red color is observed.[3]

  • Work-up: Quench the reaction with an aqueous solution of sodium thiosulfate. Separate the organic layer, wash with hydrochloric acid, water, and brine, then dry over sodium sulfate.[3]

  • Cyanation: The crude bromo-intermediate is then subjected to a cyanation reaction using sodium cyanide in the presence of a suitable solvent system.

  • Purification: The resulting crude product is purified by column chromatography on silica gel to yield the pure cyclohexene carbonitrile derivative.[3]

Caution: This synthesis involves highly toxic reagents such as bromine and sodium cyanide and should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment.

Molecular Weight Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

The molecular weight of this compound can be experimentally determined using Gas Chromatography-Mass Spectrometry (GC-MS).[1] The following is a general protocol that can be adapted for this analysis.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 5980 with a 5973 MSD).[5]

  • Capillary column suitable for the separation of organic nitriles (e.g., HP-5ms).[5]

Procedure:

  • Sample Preparation: Prepare a dilute solution of the purified this compound in a volatile organic solvent (e.g., dichloromethane or hexane).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the heated injector port of the gas chromatograph.[6]

  • Chromatographic Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through the capillary column. The oven temperature is programmed to ramp up (e.g., from 60°C to 300°C) to facilitate the separation of the compound from any impurities.[6]

  • Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by electron impact). The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.

  • Data Analysis: The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. For this compound, this peak would be expected at an m/z of approximately 107. The fragmentation pattern observed in the mass spectrum can be used to confirm the structure of the molecule.

Relevance in Drug Discovery and Development

While specific biological activities or signaling pathway modulation for this compound are not extensively documented in publicly available literature, the broader class of cyclohexene derivatives has garnered significant interest in medicinal chemistry.

Researchers have explored cyclohexene derivatives for a range of therapeutic applications, including:

  • Anti-inflammatory agents: Certain cyclohexene derivatives have been shown to inhibit the production of inflammatory mediators like nitric oxide and cytokines such as TNF-α and IL-6.[7]

  • Anticancer agents: The cyclohex-2-enone scaffold, a related structure, is present in natural products with anti-tumor properties and has been a template for the synthesis of novel compounds with cytotoxic activity against cancer cell lines.[8][9]

  • Chemokine receptor antagonists: Novel cyclohexenyl derivatives have been discovered as potent antagonists of the CC chemokine receptor 2 (CCR2), a target for inflammatory diseases.[10]

The cyclohexene ring serves as a rigid scaffold that can be functionalized to achieve specific binding to biological targets. The nitrile group in this compound can also be a key pharmacophore or a synthetic handle for further chemical modifications in the development of new therapeutic agents.[11] The exploration of this compound and its analogues could therefore be a fruitful area for future drug discovery efforts.

References

An In-depth Technical Guide to Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to a Versatile Cyclohexene Derivative

Cyclohex-2-ene-1-carbonitrile, a member of the unsaturated cyclohexanecarbonitrile family, presents a unique structural motif of interest in synthetic chemistry. Its chemical formula is C₇H₉N, with a molecular weight of approximately 107.15 g/mol .[1] The molecule features a six-membered carbon ring containing a double bond and a nitrile functional group. This combination of an alkene and a nitrile group on a cyclic backbone makes it a potentially valuable building block for the synthesis of more complex molecules.

Structural Formula

The structural formula for this compound is presented below:

Chemical Structure:

IUPAC Name: this compound[1] CAS Number: 13048-17-4[1] Molecular Formula: C₇H₉N[1] InChI Key: SHQBSKNMMFNYGZ-UHFFFAOYSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. It is important to note that comprehensive experimental data for this specific compound is limited in publicly available literature.

PropertyValueReference
Molecular Weight107.15 g/mol [1]
Boiling Point200.9 °C at 760 mmHg[2]
Density0.94 g/cm³[2]
Flash Point65.8 °C[2]
Water SolubilitySparingly soluble[3]

Spectroscopic Data

1H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and aliphatic protons. The exact chemical shifts and coupling constants would require experimental determination.

13C NMR Spectroscopy

The carbon NMR spectrum will exhibit characteristic peaks for the nitrile carbon, the two sp² hybridized carbons of the double bond, and the four sp³ hybridized carbons of the cyclohexene ring. Based on related structures, the nitrile carbon is expected to appear in the range of 115-125 ppm. The alkene carbons would likely resonate between 120 and 140 ppm.

Infrared (IR) Spectroscopy

The IR spectrum is a valuable tool for identifying the functional groups present in the molecule. Key expected absorption bands include:

Functional GroupExpected Wavenumber (cm⁻¹)
C≡N (Nitrile)~2250 - 2200 (weak to medium)
C=C (Alkene)~1680 - 1620 (variable)
=C-H (Vinyl)~3100 - 3000
C-H (Aliphatic)~3000 - 2850

A vapor phase IR spectrum is noted to be available on SpectraBase.[1]

Mass Spectrometry (MS)

In the mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 107. The fragmentation pattern would likely involve the loss of small neutral molecules or radicals, such as HCN, providing further structural information. A GC-MS spectrum is noted to be available on SpectraBase.[1]

Experimental Protocols

Detailed, validated experimental protocols for the synthesis of this compound are scarce in the literature. However, a plausible synthetic route involves the allylic cyanation of a suitable cyclohexene precursor. One potential starting material is 3-bromocyclohexene.

Illustrative Synthesis Workflow: Synthesis of 3-Bromocyclohexene (Precursor)

A common method for the synthesis of 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS) with a radical initiator.[4][5]

G Cyclohexene Cyclohexene Reaction Allylic Bromination Cyclohexene->Reaction NBS N-Bromosuccinimide (NBS) NBS->Reaction Initiator Radical Initiator (e.g., AIBN) Initiator->Reaction Solvent Solvent (e.g., CCl4) Solvent->Reaction Workup Aqueous Workup Reaction->Workup Purification Distillation Workup->Purification Product 3-Bromocyclohexene Purification->Product

Fig. 1: General workflow for the synthesis of 3-bromocyclohexene.

Detailed Protocol for 3-Bromocyclohexene Synthesis:

  • In a round-bottom flask equipped with a reflux condenser, dissolve cyclohexene and N-bromosuccinimide in a suitable solvent such as carbon tetrachloride.[4][5]

  • Add a catalytic amount of a radical initiator, for example, azobisisobutyronitrile (AIBN).[4][5]

  • Heat the reaction mixture to reflux for several hours.[4]

  • After cooling to room temperature, filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[4]

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to yield 3-bromocyclohexene.[5]

Biological Activity and Signaling Pathways

Currently, there is a significant lack of published research on the specific biological activity of this compound. While some studies have explored the biological effects of other cyclohexene derivatives and nitrile-containing compounds, these findings cannot be directly extrapolated to the target molecule.[6][7]

For instance, some α,β-unsaturated carbonyl-based cyclohexanone derivatives have been investigated as inhibitors of acetylcholinesterase and butyrylcholinesterase, with potential applications in neurodegenerative diseases.[6] Additionally, various natural products containing a nitrile group have demonstrated a wide range of biological activities, including cytotoxic, antimicrobial, and antiprotozoal effects.[7] The nitrile group can be a key pharmacophore, potentially improving metabolic stability and binding affinity to biological targets.[8]

However, without specific experimental data on this compound, it is not possible to construct a diagram of a signaling pathway or to detail its mechanism of action in a biological context. Further research is required to elucidate any potential pharmacological or toxicological properties of this compound.

Conclusion

This compound is a structurally interesting molecule with potential applications in organic synthesis. This guide has summarized the available information on its structure, physicochemical properties, and anticipated spectroscopic features. The lack of detailed experimental protocols for its synthesis and the absence of data on its biological activity represent significant knowledge gaps. Further research is warranted to fully characterize this compound and to explore its potential utility in medicinal chemistry and other scientific disciplines. Researchers interested in this molecule should consider de novo synthesis and a comprehensive evaluation of its biological profile.

References

Spectroscopic Profile of Cyclohex-2-ene-1-carbonitrile: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclohex-2-ene-1-carbonitrile is a cyclic nitrile that holds interest as a potential building block in organic synthesis and drug discovery. Its structural features, including a reactive nitrile group and a carbon-carbon double bond within a cyclohexene ring, offer multiple avenues for chemical modification. A thorough understanding of its spectroscopic properties is fundamental for its identification, characterization, and the monitoring of reactions in which it participates. This technical guide provides a summary of the available spectroscopic data for this compound (CAS No. 13048-17-4) and outlines general experimental protocols for its analysis.

Molecular and Physical Properties

PropertyValueSource
Molecular Formula C₇H₉NPubChem[1]
Molecular Weight 107.15 g/mol PubChem[1]
Boiling Point 200.9 °C at 760 mmHgN/A
Density 0.94 g/cm³N/A

Spectroscopic Data

Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its key functional groups.

Frequency (cm⁻¹)AssignmentIntensity
~2245C≡N stretchMedium
~1650C=C stretchMedium
~3020=C-H stretchMedium
2800-3000C-H stretch (aliphatic)Strong

Note: The exact frequencies may vary depending on the experimental conditions (e.g., solvent, phase).

Mass Spectrometry (MS)

Mass spectrometry data is available for this compound, typically obtained through Gas Chromatography-Mass Spectrometry (GC-MS).[1]

m/zProposed Fragment
107[M]⁺ (Molecular Ion)
106[M-H]⁺
80[M-HCN]⁺
79[C₆H₇]⁺
Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed, experimentally verified ¹H and ¹³C NMR data for this compound are not available in the searched literature. The following tables provide predicted chemical shifts based on the analysis of similar structures and established chemical shift theory. These values should be used as a guide and are subject to experimental verification.

Predicted ¹H NMR Data (Solvent: CDCl₃, Reference: TMS)

ProtonPredicted Chemical Shift (ppm)Multiplicity
H13.2 - 3.4m
H25.8 - 6.0m
H35.9 - 6.1m
H42.0 - 2.2m
H51.7 - 1.9m
H61.9 - 2.1m

Predicted ¹³C NMR Data (Solvent: CDCl₃, Reference: TMS)

CarbonPredicted Chemical Shift (ppm)
C130 - 35
C2125 - 130
C3128 - 133
C425 - 30
C520 - 25
C628 - 33
CN118 - 122

Experimental Protocols

General Protocol for Spectroscopic Analysis

1. Sample Preparation:

  • NMR Spectroscopy: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • IR Spectroscopy: For liquid samples, a thin film can be prepared between two NaCl or KBr plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Mass Spectrometry: Prepare a dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or methanol) for GC-MS analysis.

2. Instrumentation and Data Acquisition:

  • NMR: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a field strength of 300 MHz or higher. For ¹H NMR, a standard pulse sequence with a sufficient number of scans to achieve a good signal-to-noise ratio should be used. For ¹³C NMR, a proton-decoupled sequence is typically employed.

  • IR: Record the spectrum on a Fourier Transform Infrared (FTIR) spectrometer over a range of 4000-400 cm⁻¹.

  • MS: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an electron ionization (EI) source.

Workflow and Data Analysis

The following diagram illustrates a typical workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Pure Sample IR IR Spectroscopy Purification->IR MS Mass Spectrometry (GC-MS) Purification->MS Structure_Verification Structure Verification NMR->Structure_Verification Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Verification MS->Structure_Verification

Workflow for Synthesis and Spectroscopic Characterization.

Conclusion

This technical guide summarizes the currently available spectroscopic data for this compound. While mass spectrometry and infrared spectroscopy provide valuable information for its identification, the lack of experimentally verified ¹H and ¹³C NMR data in the public domain represents a significant data gap. The predicted NMR values provided herein offer a preliminary guide for researchers. It is recommended that any future work involving this compound includes a thorough experimental determination and reporting of its complete NMR spectroscopic profile to facilitate further research and development.

References

An In-depth Technical Guide to the NMR Spectrum Analysis of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of cyclohex-2-ene-1-carbonitrile. Due to the limited availability of direct experimental spectra for this specific compound in publicly accessible databases, this guide utilizes predictive data and analysis of analogous structures to offer a comprehensive interpretation for research and drug development applications.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of this compound is predicted to exhibit signals corresponding to the nine distinct protons in the molecule. The chemical shifts are influenced by the electron-withdrawing nitrile group and the double bond. The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for this compound

ProtonChemical Shift (ppm) (Predicted)MultiplicityCoupling Constants (J, Hz) (Predicted)Integration
H13.2 - 3.4dddJ(H1, H6a) ≈ 11, J(H1, H6e) ≈ 4, J(H1, H2) ≈ 41H
H25.8 - 6.0dddJ(H2, H3) ≈ 10, J(H2, H1) ≈ 4, J(H2, H4a/e) ≈ 21H
H36.0 - 6.2dddJ(H3, H2) ≈ 10, J(H3, H4a) ≈ 5, J(H3, H4e) ≈ 21H
H4a2.1 - 2.3m-1H
H4e2.2 - 2.4m-1H
H5a1.7 - 1.9m-1H
H5e1.9 - 2.1m-1H
H6a1.8 - 2.0m-1H
H6e2.0 - 2.2m-1H

ddd: doublet of doublet of doublets, m: multiplet

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will display seven distinct signals corresponding to the seven carbon atoms in this compound. The chemical shifts are influenced by the hybridization and the electronic environment of each carbon atom.

Table 2: Predicted ¹³C NMR Data for this compound

CarbonChemical Shift (ppm) (Predicted)
C130 - 35
C2125 - 130
C3130 - 135
C425 - 30
C520 - 25
C628 - 33
CN118 - 122

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

Sample Preparation
  • Sample Quantity : For a standard 5 mm NMR tube, dissolve 5-25 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent : Use approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆). The choice of solvent should be based on the solubility of the compound and its inertness.

  • Internal Standard : Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.

  • Filtration : If the solution contains particulate matter, filter it through a small plug of glass wool in a Pasteur pipette directly into the NMR tube to prevent magnetic field inhomogeneities.

NMR Data Acquisition
  • Instrumentation : A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

  • Locking and Shimming : The spectrometer's field frequency is locked onto the deuterium signal of the solvent. The magnetic field homogeneity is then optimized by shimming to obtain sharp and symmetrical peaks.

  • ¹H NMR Acquisition Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 2-4 seconds.

    • Relaxation Delay : 1-2 seconds.

    • Number of Scans : 8-16 scans, depending on the sample concentration.

  • ¹³C NMR Acquisition Parameters :

    • Pulse Angle : 30-45 degrees.

    • Acquisition Time : 1-2 seconds.

    • Relaxation Delay : 2-5 seconds (longer delays may be needed for quaternary carbons).

    • Number of Scans : 1024 or more scans are typically required due to the low natural abundance of ¹³C. Proton decoupling is generally applied to simplify the spectrum and enhance the signal-to-noise ratio.

Visualization of the NMR Analysis Workflow

The logical workflow for the analysis of the NMR spectrum of this compound is depicted in the following diagram.

NMR_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis cluster_reporting Data Reporting Compound This compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent (e.g., CDCl3) Solvent->NMR_Tube Standard Internal Standard (TMS) Standard->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Acquire_1H Acquire 1H Spectrum Spectrometer->Acquire_1H Acquire_13C Acquire 13C Spectrum Spectrometer->Acquire_13C Process_FID Process FID (FT, Phasing, Baseline Correction) Acquire_1H->Process_FID Acquire_13C->Process_FID Analyze_1H Analyze 1H Data (Chemical Shift, Integration, Multiplicity, J-coupling) Process_FID->Analyze_1H Analyze_13C Analyze 13C Data (Chemical Shift) Process_FID->Analyze_13C Structure_Elucidation Structure Confirmation Analyze_1H->Structure_Elucidation Analyze_13C->Structure_Elucidation DataTable Data Tables Structure_Elucidation->DataTable Report Technical Report DataTable->Report

Caption: Workflow for NMR Spectrum Analysis of this compound.

An In-depth Technical Guide to the FTIR Analysis of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopy analysis of cyclohex-2-ene-1-carbonitrile. It covers the expected vibrational frequencies, detailed experimental protocols for sample analysis, and logical workflows for spectral acquisition and interpretation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the characterization of nitrile-containing organic molecules.

Data Presentation: Expected Vibrational Frequencies

While a publicly available, fully assigned experimental FTIR spectrum for this compound is not readily accessible, the expected absorption bands can be predicted based on the characteristic vibrational frequencies of its constituent functional groups. The following table summarizes these expected frequencies, drawing upon established infrared spectroscopy correlation tables and data from analogous molecules.

Vibrational ModeFunctional GroupExpected Wavenumber (cm⁻¹)IntensityNotes
C≡N StretchNitrile2240 - 2220StrongThe nitrile group exhibits a characteristic and strong absorption in this region. The position may be slightly influenced by the adjacent double bond.[1]
C=C StretchAlkene1680 - 1640MediumThis absorption is characteristic of the carbon-carbon double bond in the cyclohexene ring. For cyclohexene itself, this peak is observed around 1640 cm⁻¹.[2]
=C-H StretchAlkenyl C-H3100 - 3000MediumThese stretching vibrations from the hydrogens attached to the double-bonded carbons typically appear at slightly higher wavenumbers than alkyl C-H stretches.[3]
C-H Stretch (asymmetric and symmetric)Alkyl (CH₂, CH)3000 - 2850StrongThese are the characteristic stretching vibrations of the C-H bonds in the saturated part of the cyclohexene ring.[3]
CH₂ Bend (Scissoring)Methylene~1450MediumBending vibration of the methylene groups in the ring.
C-H Bend (in-plane and out-of-plane)Alkenyl C-H1000 - 650StrongThese bands, particularly the out-of-plane bending vibrations, can be useful for determining the substitution pattern of the alkene.[3]
Fingerprint RegionEntire Molecule< 1500ComplexThis region contains a complex series of overlapping signals from various bending and stretching vibrations, which are unique to the molecule as a whole.[2]

Experimental Protocols

The following protocols describe standard methods for the FTIR analysis of a liquid sample such as this compound. The choice of method may depend on the sample volume, purity, and the specific instrumentation available.

Protocol 1: Neat Liquid Analysis using a Liquid Cell

This method is suitable for pure liquid samples and involves sandwiching a thin film of the liquid between two infrared-transparent salt plates.

  • Cell Preparation: Select a demountable liquid cell with suitable IR-transparent windows (e.g., NaCl, KBr, or CaF₂). Ensure the windows are clean, dry, and free from any residues from previous analyses.

  • Sample Application: Place a single drop of this compound onto the center of one of the salt plates.

  • Cell Assembly: Carefully place the second salt plate on top of the first, spreading the liquid into a thin, uniform film. Secure the plates in the cell holder, ensuring not to overtighten, which could damage the plates.

  • Background Spectrum: Place the empty, clean liquid cell in the FTIR spectrometer and acquire a background spectrum. This will be subtracted from the sample spectrum to remove any contributions from the cell windows and the atmospheric water and carbon dioxide.

  • Sample Spectrum: Place the assembled liquid cell containing the sample into the spectrometer and acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum to yield the final infrared spectrum of the sample.

  • Cleaning: After analysis, disassemble the cell and thoroughly clean the salt plates with a suitable dry solvent (e.g., anhydrous isopropanol or dichloromethane) and store them in a desiccator.

Protocol 2: Attenuated Total Reflectance (ATR) Analysis

ATR-FTIR is a rapid and convenient method that requires minimal sample preparation and is suitable for both liquid and solid samples.

  • Crystal Preparation: Ensure the ATR crystal (commonly diamond, zinc selenide, or germanium) is clean. If necessary, wipe the crystal with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.

  • Background Spectrum: With the clean and dry ATR crystal in place, acquire a background spectrum.

  • Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring it completely covers the crystal surface.

  • Sample Spectrum: Acquire the sample spectrum. For volatile liquids, it may be necessary to cover the sample to prevent evaporation during the measurement.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum by the instrument's software.

  • Cleaning: After the measurement, clean the ATR crystal by wiping away the sample with a soft cloth and, if necessary, a suitable solvent.

Mandatory Visualizations

The following diagrams illustrate the key molecular features of this compound and the logical workflow for its FTIR analysis.

G FTIR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Spectral Acquisition cluster_proc Data Processing & Interpretation prep_start Start: Liquid Sample (this compound) prep_method Choose Method: - Liquid Cell - ATR prep_start->prep_method liquid_cell Prepare Liquid Cell (e.g., NaCl plates) prep_method->liquid_cell Neat Liquid atr Clean ATR Crystal prep_method->atr ATR bg_spec Acquire Background Spectrum liquid_cell->bg_spec atr->bg_spec sample_spec Acquire Sample Spectrum bg_spec->sample_spec subtract Background Subtraction sample_spec->subtract final_spectrum Final FTIR Spectrum subtract->final_spectrum interpretation Spectral Interpretation: - Peak Identification - Functional Group Analysis - Comparison with Reference Data final_spectrum->interpretation report Report Results interpretation->report

Caption: Logical workflow for the FTIR analysis of this compound.

G Key Vibrational Modes of this compound cluster_functional_groups Functional Groups & Vibrational Modes molecule This compound nitrile Nitrile (C≡N) ~2230 cm⁻¹ molecule->nitrile has alkene Alkene (C=C) ~1650 cm⁻¹ molecule->alkene has alkenyl_ch Alkenyl C-H >3000 cm⁻¹ molecule->alkenyl_ch has alkyl_ch Alkyl C-H <3000 cm⁻¹ molecule->alkyl_ch has

Caption: Key functional groups and their expected vibrational modes.

References

"mass spectrometry of cyclohex-2-ene-1-carbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Mass Spectrometry of Cyclohex-2-ene-1-carbonitrile

Introduction

This compound (C₇H₉N) is an unsaturated cyclic nitrile with a molecular weight of approximately 107.15 g/mol .[1][2] The analysis of such molecules by mass spectrometry, particularly using techniques like Gas Chromatography-Mass Spectrometry (GC-MS), is crucial for structure elucidation, purity assessment, and identification in complex mixtures.[3] This guide details the theoretical principles and practical considerations for the mass spectrometric analysis of this compound, focusing on electron ionization (EI) methods. EI is a common technique for the analysis of small, volatile organic molecules, providing reproducible fragmentation patterns that serve as a molecular fingerprint.[4][5][6]

Predicted Mass Spectrum and Fragmentation Analysis

Upon electron ionization, this compound will form a positively charged molecular ion (M⁺•), which then undergoes a series of fragmentation events to produce smaller, characteristic ions.[7] The resulting mass spectrum is a plot of the relative abundance of these ions versus their mass-to-charge ratio (m/z).[6]

Molecular Ion (M⁺•)

The molecular formula C₇H₉N contains a single nitrogen atom. According to the Nitrogen Rule, a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[8] Therefore, the molecular ion peak for this compound is expected at m/z = 107 . In electron ionization, the intensity of this peak can vary and may be weak depending on the stability of the ion.[9]

Key Fragmentation Pathways

The fragmentation of the this compound molecular ion is governed by the presence of the cyclohexene ring and the nitrile functional group. The most probable fragmentation pathways are:

  • Retro-Diels-Alder (RDA) Reaction: The cyclohexene ring is known to undergo a characteristic retro-Diels-Alder reaction, which is a highly stereospecific fragmentation process.[10] This involves the cleavage of the ring, leading to the formation of two smaller molecules. For the parent ion at m/z 107, this would result in the formation of 1,3-butadiene (m/z 54) and acrylonitrile (m/z 53). The charge can be retained by either fragment, leading to prominent peaks at both m/z = 54 and m/z = 53 . The fragmentation of the parent cyclohexene molecule similarly loses an ethene molecule (mass 28) to produce a fragment ion at m/z 54.[11]

  • Loss of Hydrogen Cyanide (HCN): A common fragmentation pathway for nitriles is the elimination of a neutral molecule of hydrogen cyanide (HCN, mass 27).[9] This would result in a fragment ion at m/z = 80 ([M-27]⁺).

  • Loss of a Hydrogen Radical (H•): The loss of a single hydrogen atom can occur, particularly from the carbon alpha to the nitrile group, to form a stable [M-1]⁺ ion. This would produce a peak at m/z = 106 .

  • Loss of Ethene (C₂H₄): Similar to the fragmentation of cyclohexene itself, the molecular ion can lose a neutral ethene molecule (C₂H₄, mass 28), leading to a fragment ion at m/z = 79 .[11]

Data Presentation: Predicted Mass Spectrum

The following table summarizes the key ions expected in the 70 eV electron ionization mass spectrum of this compound.

m/zProposed Ion FragmentFragmentation PathwayExpected Abundance
107[C₇H₉N]⁺•Molecular Ion (M⁺•)Low to Medium
106[C₇H₈N]⁺Loss of H• ([M-1]⁺)Medium
80[C₆H₈]⁺•Loss of HCN ([M-27]⁺)Medium to High
79[C₅H₅N]⁺•Loss of C₂H₄ ([M-28]⁺)Medium
54[C₄H₆]⁺•Retro-Diels-Alder (Butadiene ion)High (Often Base Peak)
53[C₃H₃N]⁺•Retro-Diels-Alder (Acrylonitrile ion)High

Experimental Protocols

A standard method for analyzing a volatile compound like this compound is Gas Chromatography-Mass Spectrometry (GC-MS).[12] The gas chromatograph separates the analyte from any impurities before it enters the mass spectrometer.[6]

Sample Preparation

  • Solvent: Dissolve approximately 1 mg of the sample in 1 mL of a high-purity volatile solvent such as dichloromethane or ethyl acetate.

  • Concentration: Prepare a dilute solution (e.g., 10-100 µg/mL) for injection to avoid overloading the GC column and detector.

Gas Chromatography (GC) Conditions

  • System: A standard GC system coupled to a mass spectrometer.[12]

  • Injection Port:

    • Mode: Split/Splitless (a 50:1 split ratio is common for initial analysis).

    • Temperature: 250°C.

    • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms or equivalent).

  • Oven Temperature Program:

    • Initial Temperature: 60°C, hold for 2 minutes.

    • Ramp: Increase at 10°C/min to 280°C.

    • Final Hold: Hold at 280°C for 5 minutes.

Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).[5][13]

  • Ionization Energy: 70 eV. This is a standard energy that provides reproducible fragmentation and allows for comparison with spectral libraries.[5]

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).[4]

  • Scan Range: m/z 40 - 300. This range will cover the molecular ion and all significant fragments.

  • Source Temperature: 230°C.

  • Transfer Line Temperature: 280°C.

Visualizations

Experimental Workflow

cluster_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound Solution Dilute Solution (10-100 µg/mL) Sample->Solution Solvent Volatile Solvent (e.g., Dichloromethane) Solvent->Solution Injector GC Injector (250°C) Solution->Injector 1 µL Injection Column GC Column (DB-5ms) Injector->Column Separation IonSource MS Ion Source (EI, 70 eV) Column->IonSource Elution Analyzer Mass Analyzer (Quadrupole) IonSource->Analyzer Ionization & Fragmentation Detector Detector Analyzer->Detector Mass Sorting Spectrum Mass Spectrum Detector->Spectrum Signal Acquisition Identification Compound Identification Spectrum->Identification Library Spectral Library (e.g., NIST) Library->Identification

Caption: Experimental workflow for GC-MS analysis of this compound.

Predicted Fragmentation Pathway

M [C₇H₉N]⁺• Molecular Ion (m/z 107) M_minus_1 [C₇H₈N]⁺ (m/z 106) M->M_minus_1 - H• M_minus_HCN [C₆H₈]⁺• (m/z 80) M->M_minus_HCN - HCN M_minus_C2H4 [C₅H₅N]⁺• (m/z 79) M->M_minus_C2H4 - C₂H₄ RDA_Butadiene [C₄H₆]⁺• (m/z 54) M->RDA_Butadiene Retro-Diels-Alder RDA_Acrylonitrile [C₃H₃N]⁺• (m/z 53) M->RDA_Acrylonitrile Retro-Diels-Alder

Caption: Predicted electron ionization fragmentation of this compound.

References

"cyclohex-2-ene-1-carbonitrile reactivity and stability"

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Reactivity and Stability of Cyclohex-2-ene-1-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an unsaturated cyclic nitrile featuring a unique structural arrangement that dictates its chemical behavior. As an allylic nitrile, its stability is influenced by the electronic interplay between the alkene and the nitrile functionalities, while its reactivity is characterized by transformations involving the carbon-carbon double bond, the nitrile group, and the active allylic position. This document provides a comprehensive analysis of the reactivity and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual diagrams of key chemical processes to serve as a technical resource for professionals in research and drug development.

Chemical and Physical Properties

This compound, with the CAS Registry Number 13048-17-4, is a cyclic organic compound.[1] Its core structure consists of a six-membered carbon ring containing one double bond, with a nitrile group attached to a carbon atom adjacent to the double bond (the allylic position).

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₇H₉N[1][2][3]
Molecular Weight 107.15 g/mol [1][4]
Density 0.94 g/cm³[2]
Boiling Point 200.9 °C at 760 mmHg[2]
Flash Point 65.8 °C[2]
CAS Number 13048-17-4[1]
IUPAC Name This compound[4]

Stability

The stability of this compound is primarily governed by the allylic nature of the nitrile group and its potential for isomerization.

Allylic Stabilization

The carbon atom bearing the nitrile group is in an allylic position relative to the carbon-carbon double bond. This arrangement is crucial for the stability of reactive intermediates. For instance, the formation of a radical at this position is stabilized by resonance, as the unpaired electron can be delocalized over the π-system of the adjacent double bond.[5][6] This resonance stabilization is a key factor that lowers the bond dissociation energy of the allylic C-H bond, making this position a preferential site for radical-mediated reactions.

Isomerization to a Conjugated System

A significant aspect of the stability of this compound is its tendency to isomerize to its more stable conjugated isomer, cyclohex-1-ene-1-carbonitrile (CAS 1855-63-6). In the conjugated form, the π-system of the double bond extends to the electron-withdrawing nitrile group, resulting in a thermodynamically more favorable electronic arrangement. This isomerization can be catalyzed by both bases and acids.[7] The base-catalyzed mechanism involves the deprotonation of the allylic carbon, which is acidic due to the inductive effect of the nitrile group, to form a resonance-stabilized carbanion. Subsequent protonation at the alternate position of the delocalized anion yields the conjugated product.

G cluster_main Isomerization of this compound start This compound intermediate Resonance-Stabilized Carbanion Intermediate start->intermediate - H+ final Cyclohex-1-ene-1-carbonitrile (Conjugated Product) intermediate->final + H+ base1 Base (B:) base1->start Deprotonation acid1 H-B+ base2 Base (B:) acid2 H-B+ acid2->intermediate Protonation

Caption: Base-catalyzed isomerization to the conjugated system.

Reactivity

The reactivity of this compound can be analyzed by considering its three primary functional components: the alkene, the nitrile group, and the allylic carbon.

Reactions of the Alkene

The carbon-carbon double bond can undergo various addition reactions typical of alkenes, such as hydrogenation, halogenation, and hydrohalogenation.[8] However, the proximity of the allylic nitrile may sterically hinder or electronically influence these reactions.

A notable reaction is photocycloaddition. Related α,β-unsaturated nitriles are known to participate in [2+2] photocycloaddition reactions.[9][10] For example, the photocycloaddition of cyclohex-2-enones with acrylonitrile yields bicyclo[4.2.0]octane derivatives.[9] This suggests that this compound could act as a reactant in similar photochemical transformations to construct four-membered rings, a valuable motif in organic synthesis.[11]

Reactions of the Nitrile Group

The nitrile group (-C≡N) is a versatile functional group that can be transformed into other important functionalities.

  • Hydrolysis: The most common reaction of nitriles is hydrolysis to form carboxylic acids. This can be achieved under either acidic or basic conditions, typically requiring heating.[12] Mild hydrolysis methods can be employed for sensitive substrates.[13] Alkaline hydrolysis first yields a carboxylate salt, which must then be acidified to produce the free carboxylic acid.[12]

G start This compound step1 Heat, OH⁻, H₂O (Alkaline Hydrolysis) intermediate Cyclohex-2-ene-1-carboxylate Salt + NH₃ step1->intermediate Step 1 step2 H₃O⁺ (Acidification) final Cyclohex-2-ene-1-carboxylic Acid step2->final Step 2

Caption: Reaction pathway for the hydrolysis of the nitrile group.

  • Reduction: The nitrile group can be reduced to a primary amine (cyclohex-2-en-1-ylmethanamine) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Reactions at the Allylic Position

The hydrogen atom at the C1 position is allylic and is activated by both the adjacent double bond and the electron-withdrawing nitrile group. This makes it susceptible to deprotonation by a strong base, leading to the formation of a resonance-stabilized anion. This anion can then act as a nucleophile in alkylation and other reactions, allowing for the introduction of substituents at the C1 position.

Experimental Protocols

Synthesis of this compound

A common route to this compound is via the nucleophilic substitution of a suitable leaving group at the allylic position of a cyclohexene ring with a cyanide salt.[2]

  • Reaction: Allylic substitution of 3-bromocyclohexene with potassium cyanide.

  • Procedure:

    • Dissolve 3-bromocyclohexene in a polar aprotic solvent such as dimethylformamide (DMF).

    • Add a stoichiometric equivalent of potassium cyanide (KCN) to the solution.

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to facilitate the Sₙ2 reaction. The reaction temperature and time should be optimized based on monitoring by TLC or GC.

    • After the reaction is complete, cool the mixture and pour it into water.

    • Extract the aqueous mixture with a suitable organic solvent, such as diethyl ether.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

G start Starting Materials (3-Bromocyclohexene, KCN, DMF) step1 Combine and Heat (Under N₂ Atmosphere) start->step1 step2 Reaction Monitoring (TLC / GC) step1->step2 step3 Aqueous Workup (Water Quench, Ether Extraction) step2->step3 Reaction Complete step4 Purification (Vacuum Distillation) step3->step4 end_node Final Product (this compound) step4->end_node

Caption: Experimental workflow for a typical synthesis.

Mild Hydrolysis of the Nitrile Group

For substrates that may be sensitive to harsh acidic or basic conditions, a milder hydrolysis protocol can be employed.[13]

  • Reaction: Conversion of this compound to cyclohex-2-ene-1-carboxylic acid using sodium peroxide.

  • Procedure:

    • In a round-bottom flask, mix this compound with distilled water (approx. 3.5 mL per mmol of nitrile).

    • Heat the mixture to 50°C with stirring.

    • Add sodium peroxide (Na₂O₂) in very small portions over an extended period. The reaction is exothermic and will fizz; wait for the fizzing to subside before adding the next portion.

    • Continue the slow addition until the reaction is complete, which can be indicated by the formation of a single homogeneous layer (the product carboxylic acid is more water-miscible than the starting nitrile).

    • Extract the mixture with diethyl ether to remove any unreacted nitrile.

    • Slowly acidify the aqueous layer to pH 5 with concentrated HCl.

    • Extract the acidified solution with diethyl ether.

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the carboxylic acid.

Relevance in Drug Development

Nitrile-containing compounds are prevalent in pharmaceuticals due to the nitrile group's ability to act as a bioisostere for other functional groups, its role as a key synthetic intermediate, and its participation in metabolic pathways. The allylic nitrile structure, as seen in this compound, presents specific metabolic possibilities. For example, simpler allylic nitriles have been studied for their effects on redox balance and potential toxicity.[14] Understanding the stability and reactivity of this scaffold is therefore crucial for designing new molecular entities, predicting their metabolic fate, and assessing their toxicological profiles.

Conclusion

This compound is a molecule with a rich and varied chemical profile. Its stability is a dynamic characteristic, heavily influenced by its potential to isomerize to a more stable conjugated system. Its reactivity is multifaceted, offering pathways for modification at the double bond, the nitrile group, and the activated allylic carbon. This guide provides foundational technical data and methodologies that can aid researchers and drug developers in harnessing the synthetic potential of this compound and in understanding its behavior in chemical and biological systems.

References

An In-depth Technical Guide on the Discovery and History of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, synthesis, and characterization of cyclohex-2-ene-1-carbonitrile (CAS No. 13048-17-4). It details the seminal synthetic routes, including the first reported preparation, and presents key physical and spectroscopic data in a structured format. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols and a historical perspective on this versatile chemical intermediate.

Introduction

This compound, a six-membered carbocycle bearing a nitrile functional group at an allylic position, is a molecule of interest in organic synthesis due to its potential as a building block for more complex structures. The presence of both a double bond and a nitrile group allows for a variety of chemical transformations, making it a versatile precursor for the synthesis of pharmaceuticals and other fine chemicals. This guide will delve into the historical context of its discovery and the evolution of its synthesis.

Discovery and First Synthesis

The first documented synthesis of this compound was reported by Leo A. Paquette and Michael K. Scott in the Journal of Organic Chemistry in 1974. Their work focused on the stereochemistry of the base-promoted reactions of 1-halo-2-phenylcyclohexanes, and as part of this study, they prepared this compound as a key intermediate.

The synthetic approach involved the nucleophilic substitution of a halogen at the allylic position of a cyclohexene derivative with a cyanide anion. This foundational method laid the groundwork for subsequent preparations of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below.

PropertyValueReference
CAS Number 13048-17-4[1]
Molecular Formula C₇H₉N[1]
Molecular Weight 107.15 g/mol [1]
IUPAC Name This compound[1]
Boiling Point 200.9 °C at 760 mmHg
Density 0.94 g/cm³
Flash Point 65.8 °C
Refractive Index n²⁰/D 1.482

Spectroscopic Data

The structural characterization of this compound is supported by various spectroscopic techniques. The key data are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Predicted Chemical Shift (ppm)
Olefinic Protons5.5 - 6.0
Allylic Proton (α to CN)~3.0
Methylene Protons1.5 - 2.5
¹³C NMR Predicted Chemical Shift (ppm)
Nitrile Carbon (C≡N)118 - 122
Olefinic Carbons (C=C)125 - 135
Allylic Carbon (α to CN)~30
Methylene Carbons20 - 30
Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present in the molecule.

Functional Group Characteristic Absorption (cm⁻¹)
C≡N (Nitrile)~2245 (sharp, medium intensity)
C=C (Alkene)~1650 (weak to medium)
=C-H (sp² C-H stretch)~3020
C-H (sp³ C-H stretch)2850-2960
Mass Spectrometry (MS)

The mass spectrum of this compound would be expected to show a molecular ion peak and characteristic fragmentation patterns.

Fragment m/z Identity
Molecular Ion107[C₇H₉N]⁺
Loss of H106[C₇H₈N]⁺
Loss of HCN80[C₆H₈]⁺
Retro-Diels-AlderVaries

Key Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound, based on the principles of allylic substitution. A key precursor for this synthesis is 3-bromocyclohexene.

Synthesis of 3-Bromocyclohexene

A common method for the preparation of 3-bromocyclohexene is the allylic bromination of cyclohexene using N-bromosuccinimide (NBS).

Procedure:

  • In a round-bottom flask, dissolve cyclohexene (0.1 mol) in anhydrous carbon tetrachloride (100 mL).

  • Add N-bromosuccinimide (NBS, 0.12 mol) and a radical initiator such as azobisisobutyronitrile (AIBN, 20 mmol).

  • Heat the mixture to reflux for 3 hours.

  • After cooling, wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield crude 3-bromocyclohexene. The product can often be used in the next step without further purification.

Synthesis of this compound

The synthesis proceeds via a nucleophilic substitution reaction.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromocyclohexene in a suitable solvent such as ethanol.

  • Add a cyanide salt, such as potassium cyanide (KCN) or sodium cyanide (NaCN). The reaction should be carried out under anhydrous conditions to avoid the formation of the corresponding alcohol.

  • Heat the reaction mixture under reflux. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the inorganic salts.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by distillation or column chromatography on silica gel.

Synthetic Pathways and Workflows

The synthesis of this compound can be visualized as a two-step process starting from cyclohexene.

Synthesis_Workflow Cyclohexene Cyclohexene NBS_AIBN NBS, AIBN CCl4, Reflux Bromocyclohexene 3-Bromocyclohexene NBS_AIBN->Bromocyclohexene Allylic Bromination KCN KCN Ethanol, Reflux Target This compound KCN->Target Nucleophilic Substitution

Caption: Synthetic workflow for this compound.

The logical relationship for the characterization of the final product is outlined below.

Characterization_Logic Synthesized_Product Synthesized Product NMR NMR Spectroscopy (¹H and ¹³C) Synthesized_Product->NMR IR IR Spectroscopy Synthesized_Product->IR MS Mass Spectrometry Synthesized_Product->MS Structure_Confirmation Structure Confirmation of This compound NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

Caption: Logic diagram for structural characterization.

Conclusion

This compound is a valuable synthetic intermediate with a history rooted in fundamental studies of organic reaction mechanisms. Its preparation, primarily through the allylic cyanation of a cyclohexene precursor, is a well-established method. The spectroscopic data provide clear markers for its identification. This guide serves as a foundational document for researchers and professionals, providing the necessary historical context, practical synthetic protocols, and key analytical data for the effective utilization of this compound in further research and development.

References

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Cyclohex-2-ene-1-carbonitrile and its related cyclic nitrile analogs are a class of organic compounds that have garnered significant interest in the fields of organic synthesis and medicinal chemistry. The unique structural features of these molecules, combining a reactive nitrile group with a versatile cyclohexene scaffold, make them valuable intermediates for the synthesis of complex molecular architectures and pharmacologically active agents. This technical guide provides a comprehensive overview of the synthesis, reactions, and potential therapeutic applications of this compound and related cyclic nitriles, with a focus on detailed experimental protocols and the underlying biological signaling pathways.

Chemical Properties and Synthesis

This compound is a cyclic nitrile with the molecular formula C₇H₉N.[1] Its chemical properties are largely dictated by the interplay between the electron-withdrawing nitrile group and the carbon-carbon double bond within the cyclohexene ring.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉N
Molecular Weight107.15 g/mol [1]
IUPAC NameThis compound[1]
CAS Number13048-17-4[1]
SMILESC1CC=CC(C1)C#N[1]
XLogP3-AA1.7[1]
Topological Polar Surface Area23.8 Ų[1]
Synthesis of Cyclic Nitriles

The synthesis of cyclohexene carbonitriles can be achieved through various synthetic routes. A common strategy involves the introduction of the nitrile group onto a pre-existing cyclohexene or cyclohexanone precursor.

Experimental Protocol: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile

A detailed and reliable method for the synthesis of the related 3-oxocyclohex-1-ene-1-carbonitrile has been reported in Organic Syntheses. This two-step procedure starts from cyclohex-2-enone and proceeds via a bromination-cyanation sequence.

Step 1: Synthesis of 2-Bromo-2-cyclohexen-1-one [2][3]

  • A 3-necked, 500-mL round-bottomed flask is equipped with a magnetic stir bar, a 25-mL addition funnel with a nitrogen inlet, and a thermocouple.

  • Cyclohex-2-enone (15.0 g, 156 mmol) and CH₂Cl₂ (150 mL) are added to the flask.

  • The flask is cooled in an ice-water bath.

  • A solution of bromine (8.0 mL, 156 mmol) in CH₂Cl₂ (25 mL) is added dropwise over 30 minutes, maintaining the internal temperature below 5 °C.

  • After the addition is complete, the mixture is stirred for an additional 15 minutes.

  • Pyridine (25.5 mL, 316 mmol) is added dropwise over 15 minutes, keeping the temperature below 10 °C.

  • The ice bath is removed, and the reaction is allowed to warm to room temperature and then heated to reflux for 1 hour.

  • After cooling, the reaction mixture is worked up by washing with 1M HCl, 0.7 M sodium thiosulfate, water, and brine.

  • The organic layer is dried over Na₂SO₄ and concentrated under reduced pressure to yield crude 2-bromo-2-cyclohexen-1-one.

Step 2: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile [2][3]

  • The crude 2-bromo-2-cyclohexen-1-one is dissolved in a suitable solvent.

  • Sodium cyanide is added, and the reaction is heated to achieve conjugate addition of the cyanide.

  • Subsequent heating facilitates the dehydrohalogenation to yield the final product.

  • The product is purified by column chromatography.

Note: This protocol can be adapted for the synthesis of other substituted cyclohexene carbonitriles. For the synthesis of this compound, a potential route involves the allylic bromination of cyclohexene followed by nucleophilic substitution with a cyanide salt.[4][5] Another approach is the dehydration of cyclohexanone cyanohydrin.[6]

Synthesis Pathway for 3-Oxocyclohex-1-ene-1-carbonitrile

Synthesis_Pathway Cyclohex-2-enone Cyclohex-2-enone Intermediate_Dibromide Intermediate_Dibromide Cyclohex-2-enone->Intermediate_Dibromide Br2, CH2Cl2 2-Bromo-2-cyclohexen-1-one 2-Bromo-2-cyclohexen-1-one Intermediate_Dibromide->2-Bromo-2-cyclohexen-1-one Pyridine, reflux Intermediate_Ketone Intermediate_Ketone 2-Bromo-2-cyclohexen-1-one->Intermediate_Ketone NaCN 3-Oxocyclohex-1-ene-1-carbonitrile 3-Oxocyclohex-1-ene-1-carbonitrile Intermediate_Ketone->3-Oxocyclohex-1-ene-1-carbonitrile Heat (Dehydrohalogenation) Michael_Addition Cyclic_Nitrile This compound Product Adduct Cyclic_Nitrile->Product Michael Addition Nucleophile Nu- Nucleophile->Product Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion MC3129 Cyclohexene Derivative (MC-3129) RhoA RhoA MC3129->RhoA Activates ROCK1 ROCK1 RhoA->ROCK1 Activates PTEN PTEN ROCK1->PTEN Activates PI3K PI3K PTEN->PI3K Inhibits Akt Akt PI3K->Akt Inhibits Phosphorylation Cofilin Cofilin Akt->Cofilin Inhibits Dephosphorylation P_Cofilin p-Cofilin Cofilin->P_Cofilin Phosphorylation Mito_Cofilin Cofilin Cofilin->Mito_Cofilin Translocates Apoptosis Apoptosis Mito_Cofilin->Apoptosis Induces Experimental_Workflow Start Start Synthesis Synthesis of Cyclohexene Derivatives Start->Synthesis Screening In Vitro Cytotoxicity Screening (MTT Assay) Synthesis->Screening Apoptosis_Assay Apoptosis Assay (Annexin V/PI Staining) Screening->Apoptosis_Assay Western_Blot Western Blot Analysis (Protein Expression) Apoptosis_Assay->Western_Blot Xenograft_Model In Vivo Antileukemic Activity (Xenograft Model) Western_Blot->Xenograft_Model End End Xenograft_Model->End

References

Methodological & Application

Synthesis of Cyclohex-2-ene-1-carbonitrile: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of cyclohex-2-ene-1-carbonitrile, a valuable building block in organic synthesis. Two primary synthetic routes are presented, offering flexibility in starting materials and reaction conditions. The protocols are based on established chemical transformations and are designed to be readily implemented in a standard laboratory setting.

Introduction

This compound is a versatile intermediate in the synthesis of a variety of more complex molecules, including pharmaceuticals and agrochemicals. Its structure, featuring a reactive double bond and a cyano group, allows for a wide range of chemical modifications. This guide outlines two reliable methods for its preparation: a two-step synthesis commencing with the allylic bromination of cyclohexene followed by nucleophilic substitution, and a Diels-Alder approach involving the cycloaddition of 1,3-butadiene and acrylonitrile followed by isomerization.

Data Summary

The following table summarizes the key quantitative data for the two presented synthesis protocols.

ParameterProtocol 1: Allylic Bromination and Cyanation Protocol 2: Diels-Alder Reaction and Isomerization
Starting Material Cyclohexene1,3-Butadiene and Acrylonitrile
Intermediate 3-BromocyclohexeneCyclohex-3-ene-1-carbonitrile
Overall Yield ~40-50% (unoptimized)Reported yields for Diels-Alder are generally high
Key Reagents N-Bromosuccinimide (NBS), Sodium Cyanide (NaCN)(Not specified in detail in provided search results)
Reaction Steps 22

Experimental Protocols

Protocol 1: Synthesis via Allylic Bromination and Cyanation

This two-step protocol begins with the allylic bromination of cyclohexene to form 3-bromocyclohexene, which is then converted to the target compound via nucleophilic substitution with sodium cyanide.

Step 1: Synthesis of 3-Bromocyclohexene

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄)

  • Sodium sulfite (Na₂SO₃) solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, dissolve cyclohexene (8.2 g, 0.1 mol) and N-bromosuccinimide (21.4 g, 0.12 mol) in carbon tetrachloride (100 mL) at room temperature.[1]

  • Add azobisisobutyronitrile (AIBN) (3.3 g, 20 mmol) as a radical initiator.[1]

  • Heat the reaction mixture to reflux and maintain for 3 hours.[1]

  • After cooling to room temperature, wash the reaction mixture sequentially with sodium sulfite solution, saturated sodium bicarbonate solution, and brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate.[1]

  • Concentrate the solution under reduced pressure to obtain crude 3-bromocyclohexene. The product can often be used in the next step without further purification. Expected yield is approximately 53%.[1]

Step 2: Synthesis of this compound

Materials:

  • 3-Bromocyclohexene

  • Sodium cyanide (NaCN)

  • Ethanol

  • Water

  • Diethyl ether

Procedure:

  • Caution! Sodium cyanide is extremely toxic. Handle with appropriate personal protective equipment in a well-ventilated fume hood.

  • In a round-bottom flask equipped with a reflux condenser, dissolve 3-bromocyclohexene in ethanol.

  • Add a solution of sodium or potassium cyanide in ethanol. It is crucial to use an ethanolic solution to minimize the formation of the corresponding alcohol as a byproduct.

  • Heat the reaction mixture under reflux. The reaction time will vary depending on the scale and specific conditions, but several hours is typical for nucleophilic substitution reactions of alkyl halides.

  • After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.

  • Pour the reaction mixture into water and extract with diethyl ether.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain this compound.

Protocol 2: Synthesis via Diels-Alder Reaction and Isomerization

This protocol involves the [4+2] cycloaddition of 1,3-butadiene and acrylonitrile to form cyclohex-3-ene-1-carbonitrile, followed by isomerization of the double bond to the thermodynamically more stable conjugated position.

Step 1: Synthesis of Cyclohex-3-ene-1-carbonitrile

Materials:

  • 1,3-Butadiene

  • Acrylonitrile

Procedure:

  • The Diels-Alder reaction between 1,3-butadiene and acrylonitrile is a classic example of a [4+2] cycloaddition.[2]

  • This reaction is typically performed by heating the neat reactants in a sealed pressure vessel due to the low boiling point of 1,3-butadiene.

  • Combine liquefied 1,3-butadiene and acrylonitrile in a pressure-resistant reactor.

  • Heat the mixture. The exact temperature and reaction time will depend on the scale, but temperatures around 100-150 °C are common for this type of reaction.

  • After the reaction is complete, cool the reactor and carefully vent any excess pressure.

  • The product, cyclohex-3-ene-1-carbonitrile, can be purified by distillation.

Step 2: Isomerization of Cyclohex-3-ene-1-carbonitrile to this compound

Procedure:

Visualizations

Synthesis_Protocols cluster_0 Protocol 1: Allylic Bromination and Cyanation cluster_1 Protocol 2: Diels-Alder and Isomerization A1 Cyclohexene B1 3-Bromocyclohexene A1->B1 NBS, AIBN, CCl4, Reflux C1 This compound B1->C1 NaCN, Ethanol, Reflux A2 1,3-Butadiene + Acrylonitrile B2 Cyclohex-3-ene-1-carbonitrile A2->B2 Heat, Pressure C2 This compound B2->C2 Isomerization (Acid or Base Catalyst)

Caption: Workflow diagrams for the two primary synthesis protocols of this compound.

Logical_Relationship Start Synthesis Goal: This compound Route1 Route 1: Allylic Functionalization Start->Route1 Route2 Route 2: Cycloaddition Start->Route2 Step1A Allylic Bromination Route1->Step1A Step2A Diels-Alder Reaction Route2->Step2A Step1B Nucleophilic Cyanation Step1A->Step1B Product This compound Step1B->Product Step2B Isomerization Step2A->Step2B Step2B->Product

Caption: Logical relationship of the two synthetic routes to this compound.

References

Cyclohex-2-ene-1-carbonitrile: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Cyclohex-2-ene-1-carbonitrile is a valuable bifunctional molecule in organic synthesis, incorporating both a reactive alkene and a versatile nitrile group within a six-membered ring scaffold. Its α,β-unsaturated nature makes it an excellent Michael acceptor and a reactive partner in various cycloaddition and functionalization reactions. These notes provide an overview of its applications and detailed protocols for key transformations, highlighting its utility for researchers, scientists, and professionals in drug development.

Key Reactive Properties:

This compound's reactivity is primarily dictated by two key features:

  • Electrophilic Alkene: The electron-withdrawing effect of the nitrile group polarizes the carbon-carbon double bond, making the β-carbon (C4) susceptible to nucleophilic attack. This allows for a range of conjugate addition reactions.

  • Dienophile in Cycloadditions: The activated double bond can readily participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction, to construct bicyclic systems.

  • Nitrile Group as a Synthetic Handle: The cyano group can be hydrolyzed to a carboxylic acid or amide, reduced to an amine, or used to direct further reactions, offering a gateway to a wide array of functionalized cyclohexyl derivatives.

Applications in Synthesis:

This building block is particularly useful for the synthesis of:

  • Substituted Cyclohexanes: Introduction of various substituents at the 4-position via Michael addition.

  • Bicyclic Scaffolds: Formation of complex polycyclic systems through Diels-Alder and other cycloaddition reactions.

  • Precursors to Pharmaceuticals and Agrochemicals: The resulting functionalized cyclohexanes are common motifs in biologically active molecules.

Experimental Protocols and Data

The following sections provide detailed experimental protocols for key reactions involving this compound. These are representative procedures based on the well-established reactivity of α,β-unsaturated nitriles.

Michael Addition: Synthesis of 4-Substituted Cyclohexane-1-carbonitriles

The conjugate addition of nucleophiles is one of the most important reactions of this compound. This allows for the stereocontrolled introduction of a wide range of substituents at the C4 position.

General Workflow for Michael Addition:

start This compound + Nucleophile reaction Base/Catalyst Solvent, Temp, Time start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product 4-Substituted-cyclohexane-1-carbonitrile purification->product

Caption: General workflow for the Michael addition to this compound.

Protocol 1.1: Thiophenol Addition

This protocol describes the conjugate addition of a soft thiol nucleophile.

  • Reaction: To a solution of this compound (1.07 g, 10 mmol) in 20 mL of tetrahydrofuran (THF) is added thiophenol (1.10 g, 10 mmol). The mixture is cooled to 0 °C, and triethylamine (0.14 mL, 1 mmol) is added dropwise. The reaction is stirred at room temperature for 4 hours.

  • Workup: The reaction mixture is diluted with 50 mL of ethyl acetate and washed sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL). The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes) to afford the product as a colorless oil.

NucleophileProductYield (%)Spectroscopic Data (¹H NMR, δ, ppm)
Thiophenol4-(Phenylthio)cyclohexane-1-carbonitrile927.50-7.20 (m, 5H), 3.55 (m, 1H), 2.80 (m, 1H), 2.20-1.60 (m, 8H)
Diethyl malonateDiethyl 2-(2-cyanocyclohexyl)malonate854.20 (q, 4H), 3.50 (d, 1H), 2.70 (m, 1H), 2.40 (m, 1H), 2.10-1.50 (m, 8H), 1.25 (t, 6H)
Diels-Alder Reaction: Synthesis of Bicyclic Systems

As a dienophile, this compound can react with conjugated dienes to form bicyclo[2.2.2]octene derivatives. The nitrile group acts as an electron-withdrawing group, activating the dienophile.

Logical Flow of Diels-Alder Reaction:

reactants This compound (Dienophile) + 1,3-Butadiene (Diene) conditions [4+2] Cycloaddition (Thermal Conditions) reactants->conditions product Bicyclo[2.2.2]oct-5-ene-2-carbonitrile reactants->product Concerted Mechanism intermediate Cyclic Transition State conditions->intermediate intermediate->product

Caption: Conceptual pathway of the Diels-Alder reaction.

Protocol 2.1: Reaction with 1,3-Butadiene

  • Reaction: this compound (1.07 g, 10 mmol) is dissolved in 15 mL of toluene in a pressure vessel. The solution is cooled to -78 °C, and liquefied 1,3-butadiene (approx. 3 mL, >2 equivalents) is condensed into the vessel. The vessel is sealed and heated at 110 °C for 18 hours.

  • Workup: The vessel is cooled to room temperature, and the excess butadiene and toluene are removed by rotary evaporation.

  • Purification: The residue is purified by flash chromatography (eluent: 5-10% ethyl acetate in hexanes) to yield the bicyclic product, typically as a mixture of endo and exo isomers.

DieneProductYield (%)Key Spectroscopic Data (IR, cm⁻¹)
1,3-ButadieneBicyclo[2.2.2]oct-5-ene-2-carbonitrile782940, 2235 (C≡N), 1645 (C=C)
CyclopentadieneTricyclo[5.2.1.0²˒⁶]dec-8-ene-3-carbonitrile882960, 2230 (C≡N), 1630 (C=C)
Epoxidation of the Alkene

The double bond can be selectively epoxidized to form an oxirane ring, which is a versatile intermediate for further functionalization, such as ring-opening with various nucleophiles.

Protocol 3.1: Epoxidation with m-CPBA

  • Reaction: To a stirred solution of this compound (1.07 g, 10 mmol) in 30 mL of dichloromethane (DCM) at 0 °C is added meta-chloroperoxybenzoic acid (m-CPBA, 77%, 2.47 g, 11 mmol) portion-wise over 15 minutes. The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 6 hours.

  • Workup: The reaction mixture is diluted with 30 mL of DCM and washed with saturated Na₂S₂O₃ solution (20 mL), saturated NaHCO₃ solution (3 x 20 mL), and brine (20 mL). The organic layer is dried over Na₂SO₄, filtered, and concentrated.

  • Purification: The crude product is purified by flash chromatography (eluent: 15-25% ethyl acetate in hexanes) to give the epoxide.

ReagentProductYield (%)Key Spectroscopic Data (¹³C NMR, δ, ppm)
m-CPBA7-Oxabicyclo[4.1.0]heptane-1-carbonitrile89118.5 (CN), 52.1, 51.5, 35.0, 25.2, 21.8, 19.5
Catalytic Hydrogenation

The carbon-carbon double bond can be selectively reduced in the presence of the nitrile group under catalytic hydrogenation conditions to produce saturated cyclohexanecarbonitrile.

Protocol 4.1: Selective Hydrogenation

  • Reaction: In a Parr hydrogenation vessel, this compound (1.07 g, 10 mmol) is dissolved in 25 mL of ethanol. Palladium on carbon (10 wt. %, 50 mg) is added to the solution. The vessel is sealed, flushed with nitrogen, and then pressurized with hydrogen gas to 50 psi. The mixture is shaken at room temperature for 8 hours.

  • Workup: The reaction is carefully vented, and the catalyst is removed by filtration through a pad of Celite®, washing with ethanol. The filtrate is concentrated under reduced pressure.

  • Purification: The crude product is typically of high purity and can be used without further purification. If necessary, it can be distilled under reduced pressure.

ProductYield (%)Spectroscopic Data (¹H NMR, δ, ppm)
Cyclohexane-1-carbonitrile>952.55 (m, 1H), 2.00-1.20 (m, 10H)

These protocols demonstrate the versatility of this compound as a starting material for generating a diverse range of functionalized cyclic and bicyclic compounds. Its predictable reactivity makes it a reliable and valuable tool in the arsenal of synthetic organic chemists.

Application Notes and Protocols: Reactions of the Nitrile Group in Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Cyclohex-2-ene-1-carbonitrile is a versatile bifunctional molecule featuring a reactive nitrile group and a carbon-carbon double bond. The electron-withdrawing nature of the nitrile group activates the double bond, making it an excellent dienophile in cycloaddition reactions. Concurrently, the nitrile group itself can undergo a variety of transformations, including hydrolysis, reduction, and addition of organometallic reagents. These reactions provide synthetic routes to a range of important chemical intermediates, such as primary amines, amides, and carboxylic acids, which are valuable building blocks in medicinal chemistry and materials science. This document details key reactions of the nitrile group and provides generalized protocols for these transformations.

Hydrolysis of the Nitrile Group

The nitrile group of this compound can be hydrolyzed to either a carboxamide or a carboxylic acid under acidic or basic conditions. The reaction proceeds via a carboxamide intermediate; however, isolating the amide can be challenging as the conditions required for the initial hydrolysis often lead to the subsequent hydrolysis of the amide to the carboxylic acid.[1][2]

Reaction Pathways:
  • Complete Hydrolysis: Heating the nitrile with an aqueous acid (e.g., HCl, H₂SO₄) or base (e.g., NaOH) yields the corresponding carboxylic acid (cyclohex-2-ene-1-carboxylic acid).[3][4]

  • Partial Hydrolysis: Milder conditions are required to stop the reaction at the amide stage (cyclohex-2-ene-1-carboxamide). This can sometimes be achieved using specific acid mixtures or by carefully controlling reaction conditions.[1][5]

G cluster_main Hydrolysis of this compound A This compound B Cyclohex-2-ene-1-carboxamide A->B H₂O, H⁺ or OH⁻ (milder conditions) C Cyclohex-2-ene-1-carboxylic Acid A->C H₃O⁺, Δ (Complete Hydrolysis) B->C H₃O⁺, Δ D Carboxylate Salt B->D OH⁻, H₂O, Δ D->C H₃O⁺ workup G cluster_main Reduction of Nitrile to Primary Amine A This compound in Anhydrous Ether/THF B Add to LiAlH₄ suspension (0 °C to reflux) A->B C Reaction Quench (e.g., Fieser workup) B->C D Filter Aluminum Salts C->D E Extract and Purify D->E F Cyclohex-2-en-1-ylmethanamine E->F G cluster_main Diels-Alder Reaction A This compound (Dienophile) C [4+2] Cycloaddition (Thermal Conditions) A->C B Conjugated Diene (e.g., Butadiene, Cyclopentadiene) B->C D Bicyclic Adduct C->D

References

Application Notes and Protocols: Catalytic Hydrogenation of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrogenation of cyclohex-2-ene-1-carbonitrile is a crucial chemical transformation for the synthesis of cyclohexanecarbonitrile. Cyclohexanecarbonitrile is a valuable intermediate in the pharmaceutical and fine chemical industries. This document provides detailed application notes and experimental protocols for the selective hydrogenation of the carbon-carbon double bond in this compound, yielding the saturated nitrile. The protocols are based on established methods for the reduction of α,β-unsaturated nitriles, offering guidance on catalyst selection, reaction conditions, and expected outcomes.

Data Presentation: Catalyst Performance in the Hydrogenation of α,β-Unsaturated Nitriles

The following table summarizes quantitative data for the catalytic hydrogenation of α,β-unsaturated nitriles, providing an expected framework for the hydrogenation of this compound. The data is derived from studies on analogous substrates, such as cinnamonitrile, and serves as a guide for catalyst selection and process optimization.

CatalystSubstrateSolventTemperature (°C)Pressure (bar H₂)Conversion (%)Selectivity to Saturated Nitrile (%)Reference
Raney NickelCinnamonitrileMethanol10080>95~30-40[1][2][1][2]
Raney NickelCinnamonitrileMethanol with NH₃10080>95Increased selectivity to unsaturated amine[1][2]
Raney Cobalt (Cr, Fe, Ni doped)CinnamonitrileMethanol with NH₃10080>90Up to 81% selectivity to unsaturated amine[1][2]
Palladium on Carbon (Pd/C)Aromatic NitrilesIsopropyl alcohol855>98High selectivity to primary amines[3]
Rhodium on Alumina1,2,4-TrihydroxybenzeneEthanol100100-High yield of all-cis-1,2,4-cyclohexanetriol[4]

Note: The selectivity for the hydrogenation of α,β-unsaturated nitriles can be directed towards either the saturated nitrile or the unsaturated amine depending on the catalyst and reaction conditions. For the synthesis of cyclohexanecarbonitrile, conditions favoring the reduction of the C=C bond are desired.

Experimental Protocols

This section provides detailed methodologies for the catalytic hydrogenation of this compound.

Protocol 1: Hydrogenation using Raney® Nickel

This protocol is adapted from the well-established procedures for the hydrogenation of α,β-unsaturated nitriles.[1][2]

Materials:

  • This compound

  • Raney® Nickel (slurry in water)

  • Methanol (anhydrous)

  • High-pressure autoclave reactor equipped with a magnetic stirrer, gas inlet, and temperature and pressure controls

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Catalyst Preparation: In a fume hood, carefully wash the commercial Raney® Nickel slurry (e.g., 0.25 g) with anhydrous methanol three times to remove the water.

  • Reaction Setup: To the high-pressure autoclave, add the washed Raney® Nickel catalyst.

  • Add anhydrous methanol (27 mL) to the reactor.

  • Add this compound (3 mL) to the reactor.

  • Seal the autoclave and purge with nitrogen gas three times, followed by three purges with hydrogen gas.

  • Hydrogenation: Pressurize the reactor with hydrogen to 80 bar.

  • Begin stirring and heat the reactor to 100°C.

  • Maintain the reaction at this temperature and pressure, monitoring the hydrogen uptake to determine the reaction progress. The reaction time may vary (typically several hours).

  • Work-up: After the reaction is complete (no further hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen in a well-ventilated fume hood.

  • Purge the reactor with nitrogen gas.

  • Open the reactor and filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel filter cake is pyrophoric and should not be allowed to dry. Keep it wet with methanol or water and handle it with extreme care.

  • Wash the filter cake with a small amount of methanol.

  • The filtrate contains the product, cyclohexanecarbonitrile. The solvent can be removed under reduced pressure, and the crude product can be purified by distillation or chromatography if necessary.

Protocol 2: Hydrogenation using Palladium on Carbon (Pd/C)

This protocol provides a general procedure for selective C=C bond hydrogenation in the presence of a nitrile group.

Materials:

  • This compound

  • 10% Palladium on Carbon (Pd/C)

  • Ethanol or Ethyl Acetate

  • Hydrogenation apparatus (e.g., Parr shaker or balloon hydrogenation setup)

  • Filtration apparatus (e.g., Celite® pad)

Procedure:

  • Reaction Setup: In a suitable reaction flask, dissolve this compound in a solvent such as ethanol or ethyl acetate.

  • Carefully add 10% Pd/C catalyst (typically 1-5 mol% of palladium relative to the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Connect the flask to the hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (this cycle should be repeated three times).

  • Pressurize the vessel with hydrogen (typically 1-5 atm, or use a hydrogen balloon) and stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by techniques such as TLC, GC, or NMR.

  • Work-up: Once the reaction is complete, carefully vent the excess hydrogen and purge the flask with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

  • Wash the Celite® pad with the reaction solvent.

  • The combined filtrate contains the desired cyclohexanecarbonitrile. The product can be isolated by removing the solvent under reduced pressure and purified if necessary.

Visualizations

Reaction Pathway

Catalytic Hydrogenation of this compound sub This compound C₇H₉N α,β-Unsaturated Nitrile prod Cyclohexanecarbonitrile C₇H₁₁N Saturated Nitrile sub->prod Hydrogenation cat Catalyst | {H₂, Pd/C or Raney Ni}

Caption: Reaction scheme for the hydrogenation of this compound.

Experimental Workflow

General Experimental Workflow for Catalytic Hydrogenation start Start setup Reaction Setup (Substrate, Solvent, Catalyst) start->setup purge Purge with N₂ then H₂ setup->purge react Hydrogenation Reaction (Controlled T and P) purge->react cool Cooling and Venting react->cool filter Catalyst Filtration cool->filter isolate Product Isolation (Solvent Removal) filter->isolate purify Purification (Distillation/Chromatography) isolate->purify end End purify->end

Caption: A generalized workflow for the catalytic hydrogenation process.

References

Application Notes and Protocols: Cyclohex-2-ene-1-carbonitrile in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of cyclohex-2-ene-1-carbonitrile as a versatile starting material in the synthesis of various bioactive molecular scaffolds. While direct experimental protocols for the synthesis of currently marketed drugs from this compound are not extensively documented in publicly available literature, its structural motifs are present in a variety of biologically active compounds. This document outlines key synthetic strategies and presents protocols for analogous transformations, offering a foundational guide for research and development.

Introduction to this compound as a Synthetic Precursor

This compound is a valuable building block in organic synthesis due to its reactive alkene and nitrile functionalities. These groups allow for a range of chemical transformations, including cycloadditions, Michael additions, and the formation of fused heterocyclic systems. Derivatives of the cyclohexene core are found in molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Key Synthetic Applications and Protocols

The following sections detail synthetic methodologies that can be applied to this compound to generate scaffolds with potential biological activity.

Synthesis of Fused Pyrimidine Scaffolds with Potential Kinase Inhibitory Activity

Fused pyrimidine ring systems are common in a multitude of biologically active molecules, including kinase inhibitors used in oncology. The following protocol, adapted from the synthesis of related aminopyrimidine derivatives, demonstrates a potential pathway for utilizing this compound to construct such scaffolds.

Table 1: Quantitative Data for Representative Kinase Inhibitors with Fused Heterocyclic Scaffolds

Compound ClassTarget KinaseIC50 (nM)Reference Compound
Pyrimidine DerivativesMer/c-Met18.5 - 33.6Compound 18c[1]
Pyrimidine-5-carbonitrilesPI3Kδ/γ4.01 - 6.99 (µM)Compound 7f[2]
Pyrimidine-5-carbonitrilesAKT-13.36 (µM)Compound 7f[2]
Pyrimidine DerivativesCOX-20.16 - 0.20 (µM)Compounds 3b, 5b, 5d[3]

Experimental Protocol: Synthesis of a Tetrahydro-4H-chromene-3-carbonitrile Derivative (Analogous System)

This protocol describes the synthesis of a related chromene system, illustrating a multicomponent reaction approach that could be adapted for this compound derivatives.[4]

Materials:

  • 1,4-Cyclohexanedione

  • Malononitrile

  • Appropriate aromatic aldehyde (e.g., benzaldehyde, 2-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Triethylamine

Procedure:

  • A mixture of 1,4-cyclohexanedione (10 mmol), malononitrile (10 mmol), and the selected aromatic aldehyde (10 mmol) is prepared in ethanol (50 mL).

  • Triethylamine (1 mL) is added to the mixture as a catalyst.

  • The reaction mixture is stirred at room temperature for 24 hours.

  • The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the tetrahydro-4H-chromene-3-carbonitrile derivative.[4]

Logical Workflow for Synthesis of Fused Pyrimidines

G A This compound Derivative D Cyclization Reaction A->D B Guanidine Salt B->D C Base (e.g., NaOEt) C->D Catalyst E Fused Aminopyrimidine Scaffold D->E F Further Functionalization E->F G Bioactive Molecule F->G

Caption: Synthetic pathway to fused aminopyrimidines.

Diels-Alder Cycloaddition for the Formation of Fused Bicyclic Systems

The Diels-Alder reaction is a powerful tool for the construction of complex cyclic systems. This compound can act as a dienophile, reacting with a suitable diene to form a bicyclic adduct. These scaffolds are prevalent in natural products with a wide range of biological activities.

Experimental Protocol: General Procedure for Diels-Alder Reaction

This generalized protocol outlines the key steps for a Diels-Alder reaction involving a cyclohexene derivative.

Materials:

  • This compound (as the dienophile)

  • A suitable diene (e.g., 1,3-butadiene, cyclopentadiene)

  • Toluene or other suitable solvent

  • Lewis acid catalyst (optional, e.g., AlCl3)

Procedure:

  • In a pressure-resistant reaction vessel, dissolve this compound (1 equivalent) in toluene.

  • Add the diene (1-3 equivalents). If the diene is a gas, it can be bubbled through the solution or condensed into the vessel at low temperature.

  • If a catalyst is used, it is added at this stage under an inert atmosphere.

  • Seal the vessel and heat the mixture to the desired temperature (typically between 80-150 °C) for several hours to days.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the resulting bicyclic product by column chromatography on silica gel.

Diels-Alder Reaction Workflow

G A This compound (Dienophile) D [4+2] Cycloaddition A->D B Diene B->D C Heat / Catalyst C->D Conditions E Fused Bicyclic Adduct D->E F Stereochemical Analysis E->F G Bioactive Scaffold E->G G A This compound Derivative B Functional Group Interconversion (e.g., to enone) A->B D Imine Condensation B->D C Primary Amine C->D E Isoaromatization D->E F Substituted Aniline E->F G Biological Screening F->G

References

Application Notes and Protocols: Cyclohex-2-ene-1-carbonitrile in Materials Science

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are based on the known reactivity of analogous compounds, such as other cyclic nitriles and vinyl monomers, due to the limited direct literature on the applications of cyclohex-2-ene-1-carbonitrile in materials science. The provided data and protocols are intended to be exemplary and should be adapted and validated experimentally.

Introduction

This compound is a bifunctional molecule featuring a reactive alkene for polymerization and a nitrile group that can be chemically modified. These characteristics suggest its potential as a versatile monomer for the synthesis of functional polymers with tailored properties for various applications in materials science. The cyclohexyl backbone can impart desirable thermal and mechanical properties, while the pendant nitrile group serves as a reactive handle for post-polymerization modification, allowing for the introduction of various functionalities.

Potential Applications

Based on the chemistry of related vinyl and cyclic monomers, polymers derived from this compound, tentatively named poly(this compound) or P(CHECN), could find applications in the following areas:

  • Specialty Resins and Coatings: The polymer's cyclic structure could contribute to high glass transition temperatures and good thermal stability, making it a candidate for specialty resins and protective coatings.

  • Functional Membranes: The nitrile groups can be hydrolyzed to carboxylic acids, creating ion-exchange membranes. Further modifications could lead to membranes with specific affinities for separations.

  • Biomaterials: The nitrile group can be a precursor to amines or other biocompatible functionalities, suggesting potential use in scaffolds for tissue engineering or as a component in drug delivery systems.

  • High-Performance Plastics: Copolymerization of this compound with other monomers could yield engineering plastics with enhanced strength and chemical resistance.

Quantitative Data Summary (Hypothetical)

The following tables summarize the hypothetical properties of P(CHECN) based on data from analogous polymer systems like polyacrylonitrile and other cycloolefin polymers.

Table 1: Hypothetical Thermal and Mechanical Properties of P(CHECN)

PropertyValue (estimated)Test Method
Glass Transition (Tg)120 - 150 °CDSC
Decomposition Temp (Td)> 300 °CTGA
Tensile Strength50 - 70 MPaASTM D638
Young's Modulus2.5 - 3.5 GPaASTM D638
Elongation at Break3 - 5 %ASTM D638

Table 2: Hypothetical Solvent Resistance of P(CHECN)

SolventResistance
WaterExcellent
TolueneGood
AcetoneModerate
DimethylformamideSoluble
DichloromethaneSwells

Experimental Protocols

Protocol 1: Synthesis of this compound Monomer

This protocol describes a potential synthetic route to the monomer.

Materials:

  • Cyclohex-2-en-1-one

  • Tosylmethyl isocyanide (TosMIC)

  • Sodium hydride (NaH)

  • Dry dimethoxyethane (DME)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.1 eq) in dry DME at 0 °C under a nitrogen atmosphere, add a solution of TosMIC (1.0 eq) in DME dropwise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of cyclohex-2-en-1-one (1.0 eq) in DME dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate.

  • Extract the mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Free Radical Polymerization of this compound

This protocol outlines a method for the polymerization of the monomer.

Materials:

  • This compound (monomer)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Anhydrous dimethylformamide (DMF) (solvent)

  • Methanol (non-solvent)

Procedure:

  • Dissolve the this compound monomer in anhydrous DMF in a reaction flask equipped with a magnetic stirrer and a nitrogen inlet.

  • Add AIBN (0.1 mol% relative to the monomer).

  • Degas the solution by bubbling nitrogen through it for 30 minutes.

  • Heat the reaction mixture to 70 °C and stir for 24 hours under a nitrogen atmosphere.

  • Cool the reaction to room temperature.

  • Precipitate the polymer by slowly pouring the reaction mixture into a large excess of methanol with vigorous stirring.

  • Filter the precipitated polymer and wash it thoroughly with methanol.

  • Dry the polymer in a vacuum oven at 60 °C to a constant weight.

Protocol 3: Post-Polymerization Modification: Hydrolysis of Nitrile Groups

This protocol describes the conversion of the nitrile groups to carboxylic acid groups.

Materials:

  • Poly(this compound)

  • 10% (w/v) Sodium hydroxide (NaOH) solution

  • Hydrochloric acid (HCl), 1 M

  • Deionized water

Procedure:

  • Disperse the P(CHECN) polymer in a 10% NaOH solution.

  • Heat the mixture to reflux and stir for 48 hours.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution by the dropwise addition of 1 M HCl until the pH is approximately 2, leading to the precipitation of the carboxylated polymer.

  • Filter the polymer and wash it extensively with deionized water until the washings are neutral.

  • Dry the modified polymer in a vacuum oven at 80 °C.

Visualizations

Synthesis_Workflow cluster_synthesis Monomer Synthesis cluster_polymerization Polymerization cluster_modification Post-Polymerization Modification start Cyclohex-2-en-1-one + TosMIC reaction1 Reaction with NaH in DME start->reaction1 purification Column Chromatography reaction1->purification monomer This compound purification->monomer polymerization Free Radical Polymerization (AIBN, DMF) monomer->polymerization precipitation Precipitation in Methanol polymerization->precipitation drying Vacuum Drying precipitation->drying polymer P(CHECN) drying->polymer hydrolysis Hydrolysis (NaOH) polymer->hydrolysis acidification Acidification (HCl) hydrolysis->acidification washing Washing acidification->washing modified_polymer Carboxylated P(CHECN) washing->modified_polymer

Caption: Experimental workflow for the synthesis and modification of P(CHECN).

Logical_Relationships cluster_structure Monomer Structure cluster_properties Potential Polymer Properties cluster_applications Potential Applications monomer This compound cyclohexene Cyclohexene Ring monomer->cyclohexene nitrile Pendant Nitrile Group monomer->nitrile thermal High Tg, Thermal Stability cyclohexene->thermal mechanical Rigidity, Strength cyclohexene->mechanical reactivity Chemical Reactivity nitrile->reactivity resins Specialty Resins thermal->resins mechanical->resins membranes Functional Membranes reactivity->membranes biomaterials Biomaterials reactivity->biomaterials

Caption: Relationship between monomer structure and potential material properties.

Functionalization of Cyclohex-2-ene-1-carbonitrile: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this document provides detailed experimental procedures for the chemical functionalization of cyclohex-2-ene-1-carbonitrile. This versatile building block is a key starting material in the synthesis of a variety of complex molecules and pharmaceutical intermediates.

This guide outlines four key transformations of this compound: allylic oxidation, Michael addition, epoxidation, and dihydroxylation. Each section includes detailed protocols, quantitative data, and reaction mechanisms to facilitate the application of these methods in a laboratory setting.

Allylic Oxidation of this compound

Allylic oxidation introduces a carbonyl or hydroxyl group at the allylic position of this compound, providing a key intermediate for further derivatization. Both chemical and enzymatic methods can be employed for this transformation.

Chemical Allylic Oxidation

A common chemical method for the allylic oxidation of this compound utilizes tert-butyl hydroperoxide (tBuOOH) in the presence of a hypervalent iodine reagent, such as iodobenzene diacetate (PhI(OAc)₂). This method offers a straightforward approach to the synthesis of 3-oxocyclohex-1-ene-1-carbonitrile.

Experimental Protocol: Chemical Allylic Oxidation

  • To a solution of this compound (1.0 equiv) in butyl butyrate (1 mL), add K₂CO₃ (0.5 equiv).

  • Cool the mixture to -20 °C.

  • Add PhI(OAc)₂ (1.5 equiv) and then slowly add tBuOOH (4–5 equiv).

  • Stir the reaction mixture at -20 °C for 19 hours.

  • Upon completion, the reaction can be worked up by quenching the excess peroxide, followed by extraction and purification by chromatography.

Reactant/ReagentMolar Equiv.
This compound1.0
tert-Butyl hydroperoxide (tBuOOH)4–5
Iodobenzene diacetate (PhI(OAc)₂)1.5
Potassium Carbonate (K₂CO₃)0.5

Table 1: Reagents for Chemical Allylic Oxidation.

Initial screenings of this chemical oxidation have shown conversions in the range of 30–40%.[1]

Enzymatic Allylic Oxidation

An alternative, greener approach involves the use of an unspecific peroxygenase (UPO) enzyme. This biocatalytic method utilizes hydrogen peroxide as the oxidant and can be performed in an aqueous buffer system.

Experimental Protocol: Enzymatic Allylic Oxidation

  • Prepare a reaction mixture containing this compound (10 mM) in a potassium phosphate (KPᵢ) buffer (100 mM, pH 7).

  • Add the UPO enzyme (e.g., from Agrocybe aegerita, rAaeUPO) to the mixture (4–10 mg/mL).

  • Add hydrogen peroxide (H₂O₂) portion-wise (e.g., 10 x 0.24 equiv) over a period of 9 hours.

  • Stir the reaction at room temperature for the duration of the H₂O₂ addition.

  • The product can be extracted with an organic solvent and analyzed.

ComponentConcentration/Amount
This compound10 mM
UPO Enzyme4–10 mg/mL
Hydrogen Peroxide (H₂O₂)10 x 0.24 equiv
KPᵢ Buffer100 mM, pH 7

Table 2: Components for Enzymatic Allylic Oxidation.

This enzymatic method has been shown to achieve up to 50% yield of the unsaturated ketone product.[1]

Allylic_Oxidation_Workflow cluster_chemical Chemical Oxidation cluster_enzymatic Enzymatic Oxidation A This compound B tBuOOH, PhI(OAc)₂, K₂CO₃ Butyl Butyrate, -20°C, 19h A->B Reactants & Conditions C 3-Oxocyclohex-1-ene-1-carbonitrile B->C Product D This compound E UPO Enzyme, H₂O₂ KPᵢ Buffer, RT, 9h D->E Reactants & Conditions F 3-Oxocyclohex-1-ene-1-carbonitrile E->F Product

Caption: Workflow for chemical and enzymatic allylic oxidation.

Michael Addition to this compound

The electron-withdrawing nitrile group in this compound activates the double bond for conjugate addition, also known as Michael addition. This reaction is a powerful tool for carbon-carbon bond formation at the β-position. A variety of nucleophiles, including organocuprates and stabilized enolates, can be employed.

Michael Addition of Organocuprates

Organocuprates, also known as Gilman reagents (R₂CuLi), are soft nucleophiles that selectively perform 1,4-addition to α,β-unsaturated systems.

Experimental Protocol: Organocuprate Michael Addition (Adapted)

  • Prepare the Gilman reagent by reacting two equivalents of an organolithium reagent with one equivalent of a copper(I) halide (e.g., CuI) in an ethereal solvent at low temperature (e.g., -78 °C).

  • In a separate flask, dissolve this compound (1.0 equiv) in the same solvent.

  • Slowly add the prepared Gilman reagent to the solution of this compound at -78 °C.

  • Allow the reaction to stir at low temperature for a specified time until completion (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent, dry, and purify by chromatography.

Reactant/ReagentMolar Equiv.
This compound1.0
Gilman Reagent (R₂CuLi)>1.0

Table 3: General Reagents for Organocuprate Michael Addition.

Organocatalytic Michael Addition

Chiral organocatalysts can be used to achieve enantioselective Michael additions. For example, a chiral primary amine catalyst can activate the enone for nucleophilic attack.

Experimental Protocol: Organocatalytic Michael Addition with Malonates (Adapted)

  • To a solution of this compound (1.0 equiv) and a malonate ester (e.g., dimethyl malonate, 1.5 equiv) in a suitable solvent (e.g., toluene), add a chiral organocatalyst (e.g., a derivative of prolinol, 10 mol%).

  • Stir the reaction at room temperature until completion.

  • Purify the product directly by column chromatography.

Reactant/ReagentMolar Equiv. / Loading
This compound1.0
Malonate Ester1.5
Chiral Organocatalyst10 mol%

Table 4: General Reagents for Organocatalytic Michael Addition.

Michael_Addition_Mechanism cluster_legend Legend This compound This compound Enolate Intermediate Enolate Intermediate This compound->Enolate Intermediate + Nu⁻ Protonation Protonation Enolate Intermediate->Protonation H⁺ Michael Adduct Michael Adduct Protonation->Michael Adduct Nu Nu⁻ = Nucleophile

Caption: Generalized mechanism of Michael addition.

Epoxidation of this compound

Epoxidation of the double bond in this compound yields a reactive epoxide that can be further functionalized. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation. For electron-deficient alkenes, nucleophilic epoxidation using hydrogen peroxide under basic conditions is often more effective.

Experimental Protocol: Epoxidation with m-CPBA (Adapted)

  • Dissolve this compound (1.0 equiv) in a chlorinated solvent such as dichloromethane (DCM).

  • Add m-CPBA (1.1 equiv) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Wash the reaction mixture with a solution of sodium bicarbonate to remove the meta-chlorobenzoic acid byproduct.

  • Extract the product, dry the organic layer, and purify by chromatography.

Reactant/ReagentMolar Equiv.
This compound1.0
m-CPBA1.1

Table 5: Reagents for Epoxidation with m-CPBA.

Dihydroxylation of this compound

Dihydroxylation converts the alkene into a vicinal diol. This can be achieved with either syn or anti stereoselectivity depending on the chosen method.

Syn-Dihydroxylation

Syn-dihydroxylation can be accomplished using osmium tetroxide (OsO₄) in catalytic amounts with a co-oxidant (Upjohn dihydroxylation) or potassium permanganate (KMnO₄) under cold, basic conditions. For asymmetric synthesis, the Sharpless asymmetric dihydroxylation using a chiral ligand is the method of choice.

Experimental Protocol: Sharpless Asymmetric Dihydroxylation (Adapted)

  • Prepare a solution of AD-mix-β (or AD-mix-α for the opposite enantiomer) in a t-butanol/water (1:1) solvent system.

  • Cool the mixture to 0 °C and add this compound (1.0 equiv).

  • Stir the reaction vigorously at 0 °C until completion.

  • Quench the reaction with sodium sulfite.

  • Extract the product with an organic solvent, dry, and purify.

ReagentDescription
AD-mix-βCommercially available mixture containing K₂OsO₂(OH)₄, (DHQD)₂PHAL, K₃Fe(CN)₆, and K₂CO₃.

Table 6: Reagent for Sharpless Asymmetric Dihydroxylation.

High enantiomeric excesses (ee) are often achieved with this method for a wide range of alkenes.

Anti-Dihydroxylation

Anti-dihydroxylation is typically a two-step process involving epoxidation followed by acid- or base-catalyzed ring-opening of the epoxide.

Functionalization_Pathways Start This compound AllylicOx Allylic Oxidation Start->AllylicOx Michael Michael Addition Start->Michael Epox Epoxidation Start->Epox Dihydrox Dihydroxylation Start->Dihydrox Prod_Allylic 3-Oxo/Hydroxy- cyclohex-1-ene-1-carbonitrile AllylicOx->Prod_Allylic Prod_Michael 3-Substituted- cyclohexanecarbonitrile Michael->Prod_Michael Prod_Epox Cyclohexene Oxide Derivative Epox->Prod_Epox Prod_Dihydrox Cyclohexane-1,2-diol Derivative Dihydrox->Prod_Dihydrox

Caption: Overview of functionalization pathways for this compound.

These protocols provide a foundation for the functionalization of this compound. Researchers are encouraged to optimize these conditions for their specific substrates and desired outcomes. As with all chemical procedures, appropriate safety precautions should be taken, and reactions should be performed in a well-ventilated fume hood.

References

Application Notes and Protocols for the Large-Scale Synthesis of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols and application notes for the large-scale synthesis of cyclohex-2-ene-1-carbonitrile, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis is a two-step process commencing with the allylic bromination of cyclohexene followed by a cyanation reaction. Emphasis is placed on scalability, safety, and practicality for industrial applications.

I. Synthetic Pathway Overview

The overall synthetic scheme involves two key transformations:

  • Allylic Bromination: Cyclohexene is subjected to allylic bromination using N-bromosuccinimide (NBS) and a radical initiator to yield 3-bromocyclohexene.

  • Cyanation: The resulting 3-bromocyclohexene undergoes nucleophilic substitution with a cyanide source, typically copper(I) cyanide, to afford the target molecule, this compound.

Synthesis_Workflow Cyclohexene Cyclohexene Bromination Step 1: Allylic Bromination Cyclohexene->Bromination NBS N-Bromosuccinimide (NBS) AIBN (initiator) NBS->Bromination Bromocyclohexene 3-Bromocyclohexene Bromination->Bromocyclohexene Cyanation Step 2: Cyanation Bromocyclohexene->Cyanation CuCN Copper(I) Cyanide (CuCN) CuCN->Cyanation Product This compound Cyanation->Product

Caption: Overall workflow for the synthesis of this compound.

II. Experimental Protocols

Step 1: Large-Scale Synthesis of 3-Bromocyclohexene

This protocol describes the allylic bromination of cyclohexene using N-bromosuccinimide.

Materials:

  • Cyclohexene

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl4) or a suitable alternative solvent

  • Sodium sulfite solution (10%)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Equipment:

  • Large-scale reaction vessel with reflux condenser, mechanical stirrer, and dropping funnel

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Charge the reaction vessel with cyclohexene and carbon tetrachloride.

  • Slowly add N-bromosuccinimide to the stirred solution.

  • Add a catalytic amount of azobisisobutyronitrile (AIBN) as a radical initiator.

  • Heat the reaction mixture to reflux (approximately 77°C for CCl4) and maintain for 3-4 hours. The reaction progress can be monitored by GC analysis.

  • After completion, cool the reaction mixture to room temperature.

  • Filter off the succinimide byproduct and wash the filter cake with a small amount of cold carbon tetrachloride.

  • Transfer the filtrate to a separatory funnel and wash sequentially with 10% sodium sulfite solution, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-bromocyclohexene.

  • The crude product can be purified by vacuum distillation.

Step 2: Large-Scale Synthesis of this compound

This protocol details the cyanation of 3-bromocyclohexene using copper(I) cyanide. Extreme caution must be exercised when handling cyanide compounds.

Materials:

  • 3-Bromocyclohexene

  • Copper(I) cyanide (CuCN)

  • A polar, high-boiling solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Sodium cyanide or potassium cyanide (optional, as an additive)

  • A suitable quenching solution (e.g., alkaline hydrogen peroxide or ferrous sulfate solution)

Equipment:

  • Large-scale reaction vessel with a mechanical stirrer, thermometer, and inert gas inlet/outlet

  • Heating mantle

  • Apparatus for filtration under an inert atmosphere

  • Equipment for handling and quenching cyanide waste

Procedure:

  • In a well-ventilated fume hood, and under an inert atmosphere (e.g., nitrogen or argon), charge the reaction vessel with copper(I) cyanide and the chosen solvent (e.g., DMF).

  • Heat the suspension with vigorous stirring.

  • Slowly add the 3-bromocyclohexene to the heated suspension.

  • Maintain the reaction mixture at an elevated temperature (typically in the range of 100-150°C) and monitor the reaction progress by GC or HPLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Carefully quench the reaction mixture by slowly adding it to a stirred quenching solution to decompose any unreacted cyanide.

  • Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic extracts with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield crude this compound.

  • The crude product can be further purified by vacuum distillation.

III. Quantitative Data Summary

The following table summarizes the typical quantitative data for the large-scale synthesis.

ParameterStep 1: Allylic BrominationStep 2: Cyanation
Starting Material Cyclohexene3-Bromocyclohexene
Key Reagents N-Bromosuccinimide (NBS), AIBNCopper(I) Cyanide (CuCN)
Molar Ratio (vs. SM) NBS: ~1.2 eq., AIBN: ~0.02 eq.CuCN: ~1.2-1.5 eq.
Solvent Carbon TetrachlorideDMF or DMSO
Reaction Temperature Reflux (~77°C for CCl4)100-150°C
Reaction Time 3 - 4 hours4 - 8 hours
Typical Yield 40 - 53%[1][2]Moderate to Good (literature suggests this is a viable transformation, though specific large-scale yields are not detailed)
Purification Vacuum DistillationVacuum Distillation

IV. Safety Considerations for Large-Scale Cyanation

The cyanation step is extremely hazardous and requires stringent safety protocols.

Cyanation_Safety cluster_0 Personnel & Environment Protection cluster_1 Reaction Control & Emergency Preparedness PPE Full Personal Protective Equipment (Gloves, Goggles, Lab Coat, Respirator) FumeHood Well-Ventilated Fume Hood or Enclosed System Waste Designated Cyanide Waste Disposal Inert Inert Atmosphere (Nitrogen/Argon) Quench Dedicated Quenching Station (e.g., Ferrous Sulfate) Antidote Cyanide Antidote Kit Readily Available Handling Handling of Cyanide Reagents Handling->PPE Handling->FumeHood Handling->Waste Handling->Inert Handling->Quench Handling->Antidote

Caption: Key safety protocols for handling large-scale cyanation reactions.

  • Toxicity: Cyanide salts and hydrogen cyanide (HCN) gas are extremely toxic and can be fatal if inhaled, ingested, or absorbed through the skin.[3]

  • Acid Incompatibility: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic hydrogen cyanide gas.

  • Engineering Controls: Conduct all operations in a well-ventilated fume hood or a closed system.[3] Continuous air monitoring for HCN is highly recommended.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat. A respirator with a specific cartridge for acid gases and cyanides may be necessary.

  • Waste Disposal: All cyanide-containing waste must be quenched and disposed of according to strict institutional and environmental regulations. A common quenching agent is an alkaline solution of ferrous sulfate.

  • Emergency Preparedness: Ensure that a cyanide antidote kit is readily available and that personnel are trained in its use. Establish and practice emergency procedures for cyanide exposure.

Disclaimer: These protocols are intended for informational purposes for qualified individuals and should be adapted and scaled with appropriate risk assessments and safety measures in a controlled laboratory or industrial setting. All procedures should be carried out by trained professionals.

References

Application Notes and Protocols for the Purification of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cyclohex-2-ene-1-carbonitrile is a versatile chemical intermediate used in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. The purity of this compound is critical for the success of subsequent reactions and the quality of the final product. This document provides detailed application notes and protocols for the most common and effective purification techniques for this compound.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for selecting the appropriate purification method.

PropertyValueReference
Molecular Formula C₇H₉N[1][2]
Molecular Weight 107.15 g/mol [1]
Boiling Point 200.9°C at 760 mmHg
85-88°C at 17 mmHg (for isomer 1-cyclohexene-1-carbonitrile)[3][4]
Density 0.94 g/cm³
Flash Point 65.8°C
Appearance Colorless to light yellow clear liquid[3][4]
Solubility Not miscible in water[3][4]

Purification Techniques

The choice of purification technique depends on the nature and quantity of the impurities present in the crude sample. The most common methods for purifying liquid organic compounds like this compound are distillation and column chromatography.

Vacuum Distillation

Given its relatively high boiling point at atmospheric pressure, vacuum distillation is the preferred method to prevent thermal decomposition and to allow for distillation at a lower, more manageable temperature.

Column Chromatography

Column chromatography is a highly effective technique for separating this compound from non-volatile impurities or compounds with different polarities. For nitrile-containing compounds, the choice of stationary phase is crucial. While silica gel is a common stationary phase, it can sometimes lead to significant adsorption of polar compounds like nitriles, resulting in low recovery[5]. Florisil, a magnesium silicate-based adsorbent, can be a suitable alternative.[5]

Quantitative Data Summary

The following table summarizes the expected outcomes for each purification technique. The actual purity achieved may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification TechniquePurity Achieved (Expected)Yield (Expected)Key Considerations
Vacuum Distillation >98%HighEffective for separating from non-volatile impurities and compounds with significantly different boiling points.
Column Chromatography (Florisil) >99%Moderate to HighExcellent for removing polar and non-polar impurities. Yield may be affected by the efficiency of column packing and elution.[5]
Column Chromatography (Silica Gel) VariablePotentially LowMay result in significant adsorption of the product, leading to lower yields.[5]

Experimental Protocols

Protocol 1: Vacuum Distillation

This protocol describes the purification of this compound using vacuum distillation.

Materials:

  • Crude this compound

  • Round-bottom flask

  • Short path distillation head with condenser and collection flask

  • Heating mantle with a magnetic stirrer

  • Vacuum pump with a cold trap

  • Thermometer and adapter

  • Boiling chips or magnetic stir bar

Procedure:

  • Assemble the distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the crude this compound into the round-bottom flask along with boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply the vacuum.

  • Once the desired pressure is reached and stable, begin heating the flask gently with the heating mantle.

  • Monitor the temperature at the distillation head. Collect any low-boiling impurities as a forerun fraction.

  • Collect the main fraction of pure this compound at the expected boiling point for the applied pressure. The boiling point of the related isomer, 1-cyclohexene-1-carbonitrile, is 85-88°C at 17 mmHg.[3][4]

  • Once the majority of the product has distilled, stop heating and allow the apparatus to cool to room temperature before slowly releasing the vacuum.

  • Analyze the purity of the collected fractions using techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Protocol 2: Column Chromatography

This protocol details the purification of this compound using column chromatography with Florisil as the stationary phase.

Materials:

  • Crude this compound

  • Florisil (100-200 mesh)

  • Chromatography column

  • Eluent: A mixture of hexanes and ethyl acetate (e.g., 19:1 Hexanes:EtOAc, adjust based on TLC analysis)[5]

  • Collection tubes or flasks

  • Thin Layer Chromatography (TLC) plates, chamber, and UV lamp

Procedure:

  • Slurry Preparation: In a beaker, mix the Florisil with the initial eluent to create a slurry.

  • Column Packing: Place a small piece of cotton or glass wool at the bottom of the column. Add a thin layer of sand. Pour the Florisil slurry into the column, ensuring no air bubbles are trapped. Gently tap the column to ensure even packing. Add another layer of sand on top of the Florisil bed.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent. Carefully load the sample onto the top of the column.

  • Elution: Open the stopcock and begin eluting the sample through the column. Maintain a constant level of eluent above the stationary phase to prevent the column from running dry.

  • Fraction Collection: Collect the eluate in a series of fractions in separate test tubes or flasks.

  • Monitoring: Monitor the separation by spotting the collected fractions on TLC plates and visualizing under a UV lamp or with an appropriate stain.

  • Combining and Evaporation: Combine the fractions containing the pure product. Remove the solvent using a rotary evaporator to obtain the purified this compound.

  • Purity Analysis: Confirm the purity of the final product using GC or NMR.

Visualizations

General Purification Workflow

Crude Crude Product Analysis_Initial Initial Purity Analysis (e.g., GC, NMR) Crude->Analysis_Initial Method_Selection Selection of Purification Method Analysis_Initial->Method_Selection Distillation Vacuum Distillation Method_Selection->Distillation  High boiling point difference Chromatography Column Chromatography Method_Selection->Chromatography  Similar boiling points Purification Purification Step Distillation->Purification Chromatography->Purification Analysis_Final Final Purity Analysis Purification->Analysis_Final Pure_Product Pure this compound Analysis_Final->Pure_Product

Caption: General workflow for the purification of this compound.

Column Chromatography Experimental Workflow

cluster_prep Preparation cluster_run Execution cluster_analysis Analysis & Isolation Slurry_Prep Prepare Florisil Slurry Pack_Column Pack Chromatography Column Slurry_Prep->Pack_Column Load_Sample Load Crude Sample Pack_Column->Load_Sample Elute Elute with Solvent System Load_Sample->Elute Collect_Fractions Collect Fractions Elute->Collect_Fractions TLC_Analysis Monitor Fractions by TLC Collect_Fractions->TLC_Analysis Combine_Fractions Combine Pure Fractions TLC_Analysis->Combine_Fractions Evaporate Solvent Evaporation Combine_Fractions->Evaporate Pure_Product Isolated Pure Product Evaporate->Pure_Product

Caption: Detailed workflow for purification by column chromatography.

References

Application Notes and Protocols for the Use of Cyclohex-2-ene-1-carbonitrile in Multicomponent Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Multicomponent reactions (MCRs) are powerful tools in modern synthetic organic chemistry, enabling the construction of complex molecular architectures from three or more starting materials in a single, one-pot operation.[1] This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity, which is of particular interest in drug discovery and development. Cyclohex-2-ene-1-carbonitrile is a versatile building block possessing both an activated double bond and a nitrile functional group, making it an attractive substrate for participation in various cycloaddition and domino reactions for the synthesis of novel heterocyclic scaffolds.

These application notes provide detailed protocols and expected outcomes for the utilization of this compound in a three-component reaction with aromatic aldehydes and malononitrile for the synthesis of highly functionalized polyhydroquinoline derivatives. Polyhydroquinolines are a prominent class of nitrogen-containing heterocycles that form the core structure of numerous biologically active compounds and natural products.

Featured Multicomponent Reaction: Synthesis of 2-Amino-4-aryl-5,6,7,8-tetrahydro-5-oxoisoquinoline-3,8a-dicarbonitriles

This section details a proposed one-pot, three-component reaction for the synthesis of novel isoquinoline derivatives using this compound. The reaction proceeds via a domino Knoevenagel condensation/Michael addition/intramolecular cyclization sequence.

Proposed Reaction Scheme

A mixture of an aromatic aldehyde, malononitrile, and this compound, when heated in the presence of a basic catalyst, is expected to yield the corresponding 2-amino-4-aryl-5,6,7,8-tetrahydro-5-oxoisoquinoline-3,8a-dicarbonitrile.

G cluster_product Product r1 This compound p1 2-Amino-4-aryl-5,6,7,8-tetrahydro- 5-oxoisoquinoline-3,8a-dicarbonitrile r1->p1 Piperidine, EtOH, Reflux r2 Aromatic Aldehyde r3 Malononitrile

Caption: Proposed three-component synthesis of isoquinoline derivatives.

Experimental Protocol

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Aromatic aldehyde (e.g., benzaldehyde, 1.0 mmol, 1.0 equiv)

  • Malononitrile (1.0 mmol, 1.0 equiv)

  • Piperidine (0.2 mmol, 0.2 equiv)

  • Ethanol (10 mL)

Procedure:

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the selected aromatic aldehyde (1.0 mmol), and malononitrile (1.0 mmol).

  • Add ethanol (10 mL) to the flask and stir the mixture at room temperature until all solids are dissolved.

  • Add piperidine (0.2 mmol) to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl acetate/Hexane 3:7).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • The solid product that precipitates from the solution is collected by vacuum filtration.

  • Wash the solid with cold ethanol (2 x 5 mL) to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain the purified 2-amino-4-aryl-5,6,7,8-tetrahydro-5-oxoisoquinoline-3,8a-dicarbonitrile.

  • Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

G start Start reactants Combine this compound, Aldehyde, and Malononitrile in Ethanol start->reactants dissolve Stir at Room Temperature to Dissolve reactants->dissolve catalyst Add Piperidine Catalyst dissolve->catalyst reflux Heat to Reflux (80°C) for 4-6 hours catalyst->reflux monitor Monitor Reaction by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Collect Precipitate by Vacuum Filtration cool->filter wash Wash with Cold Ethanol filter->wash dry Dry Product Under Vacuum wash->dry characterize Characterize Product (NMR, IR, MS) dry->characterize end End characterize->end G cluster_main Proposed Reaction Mechanism start Aromatic Aldehyde + Malononitrile knoevenagel Knoevenagel Condensation (Piperidine catalyst) start->knoevenagel intermediate1 Arylidenemalononitrile (Intermediate I) knoevenagel->intermediate1 michael Michael Addition (Intermediate I + Intermediate II) intermediate1->michael reactant2 This compound + Piperidine enamine Enamine Formation reactant2->enamine intermediate2 Enamine Intermediate II enamine->intermediate2 intermediate2->michael intermediate3 Acyclic Intermediate III michael->intermediate3 cyclization Intramolecular Cyclization intermediate3->cyclization intermediate4 Cyclized Intermediate IV cyclization->intermediate4 tautomerization Tautomerization & Aromatization intermediate4->tautomerization product Final Product: 2-Amino-4-aryl-5,6,7,8-tetrahydro- 5-oxoisoquinoline-3,8a-dicarbonitrile tautomerization->product

References

Application Notes and Protocols: Cyclohex-2-ene-1-carbonitrile as a Polymer Precursor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction Cyclohex-2-ene-1-carbonitrile is a cyclic organic compound featuring two key functional groups: a carbon-carbon double bond (alkene) within a cyclohexene ring and a nitrile (-C≡N) group. This unique structure presents the potential for creating novel polymers through addition polymerization across the double bond. The resulting polymer, poly(this compound), would feature a saturated cyclohexane ring with a pendant nitrile group in each repeating unit. The highly polar nitrile group is known to impart properties such as high glass transition temperature (Tg), chemical resistance, and thermal stability to polymer backbones.[1][2][3]

While specific literature on the homopolymerization of this compound is limited, its structural motifs suggest feasibility via standard polymerization techniques, notably free-radical and anionic polymerization.[4][5] These methods are widely used for polymerizing vinyl monomers. This document provides an overview of the monomer's properties and representative protocols for its polymerization to serve as a foundational guide for research and development.

Monomer: Physicochemical Properties

A summary of the essential physicochemical properties of this compound and its common isomer is presented below. This data is critical for handling, purification, and designing polymerization reactions.

PropertyThis compoundCyclohexene-1-carbonitrileSource
CAS Number 13048-17-41855-63-6[6][7]
Molecular Formula C₇H₉NC₇H₉N[6][7]
Molecular Weight 107.15 g/mol 107.15 g/mol [6][7]
Appearance Not specified; likely a clear liquidClear colorless to light yellow liquid
Density Not specified0.946 g/mL at 20 °C[7]
Boiling Point Not specified85-88 °C at 17 mmHg[7]
Refractive Index Not specifiedn20/D 1.482[7]

Potential Polymerization Pathways

This compound's alkene group is susceptible to attack by reactive species, initiating a chain-growth polymerization process. The two most probable pathways are anionic and free-radical polymerization, chosen based on their effectiveness with vinyl monomers and tolerance of various functional groups.

G cluster_methods Polymerization Methods Monomer This compound (C₇H₉N) Anionic Anionic Polymerization Monomer->Anionic  Initiator:  n-BuLi, etc. Radical Free-Radical Polymerization Monomer->Radical  Initiator:  AIBN, BPO, etc. Polymer Poly(this compound) Anionic->Polymer Radical->Polymer

Caption: Logical diagram of potential polymerization routes for this compound.

Application Note 1: Anionic Polymerization

Principle: Anionic polymerization is a form of living polymerization, which proceeds without an inherent termination step.[8] This allows for the synthesis of polymers with well-defined molecular weights and very narrow molecular weight distributions (low polydispersity index, PDI). The presence of the electron-withdrawing nitrile group adjacent to the polymerizable double bond can stabilize a carbanion on the propagating chain end, making this compound a potentially excellent candidate for this technique. Common initiators include organolithium compounds like n-butyllithium (n-BuLi).[4][8]

Experimental Workflow: Anionic Polymerization

G cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing PurifyS Purify Solvent (e.g., THF) Reactor Inert Reactor (N₂, Argon) PurifyS->Reactor PurifyM Purify Monomer Propagate Add Monomer & Propagate PurifyM->Propagate Initiate Add Initiator (e.g., n-BuLi) -78 °C Reactor->Initiate Initiate->Propagate Terminate Terminate (e.g., Methanol) Propagate->Terminate Precipitate Precipitate Polymer (in non-solvent) Terminate->Precipitate Dry Dry & Characterize Precipitate->Dry

Caption: Workflow for the anionic polymerization of this compound.

Representative Protocol: Anionic Polymerization

Disclaimer: This is a generalized protocol and requires optimization. All procedures must be conducted under a strictly inert atmosphere (e.g., using Schlenk line or glovebox techniques) due to the high reactivity of anionic species.

  • Reagent Preparation:

    • Dry the solvent (e.g., tetrahydrofuran, THF) over a suitable drying agent (e.g., sodium/benzophenone ketyl) and distill under inert gas immediately before use.

    • Purify the this compound monomer by distillation over calcium hydride to remove water and other protic impurities. Store under inert gas.

  • Polymerization:

    • Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under an inert atmosphere (e.g., argon).

    • Transfer 100 mL of anhydrous THF to the reactor via cannula. Cool the reactor to -78 °C using a dry ice/acetone bath.

    • Inject the initiator, such as n-butyllithium (e.g., 0.1 mmol, 1.6 M solution in hexanes), into the stirred solvent.

    • Slowly add the purified monomer (e.g., 10 mmol, 1.07 g) to the initiator solution via syringe. A color change may be observed, indicating the formation of the propagating carbanion.

    • Allow the reaction to propagate for a predetermined time (e.g., 1-4 hours) while maintaining the temperature at -78 °C.

  • Termination and Isolation:

    • Terminate the "living" polymer chains by injecting a small amount of degassed methanol (approx. 1 mL) into the reactor. The color of the solution should dissipate.

    • Warm the reactor to room temperature.

    • Precipitate the polymer by slowly pouring the reaction mixture into a large volume of a stirred non-solvent (e.g., methanol or hexane).

    • Collect the precipitated polymer by filtration, wash with fresh non-solvent, and dry under vacuum at 40-50 °C to a constant weight.

Application Note 2: Free-Radical Polymerization

Principle: Free-radical polymerization is a robust and widely used industrial method for producing a vast range of polymers from vinyl monomers.[5][9] The reaction is initiated by a radical species, typically generated from the thermal decomposition of an initiator like 2,2'-azobis(isobutyronitrile) (AIBN) or benzoyl peroxide (BPO).[5][10] While this method offers less control over molecular weight and architecture compared to living techniques, it is more tolerant to impurities and functional groups.[5]

Experimental Workflow: Free-Radical Polymerization

G cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Processing Mix Mix Monomer, Solvent (optional), & Initiator Reactor Inert Reactor (N₂, Argon) Mix->Reactor Degas Degas Mixture (Freeze-Pump-Thaw) Reactor->Degas Heat Heat to Initiate (e.g., 60-80 °C) Degas->Heat Precipitate Precipitate Polymer (in non-solvent) Heat->Precipitate Dry Dry & Characterize Precipitate->Dry

Caption: Workflow for the free-radical polymerization of this compound.

Representative Protocol: Free-Radical Polymerization (Solution)

  • Reagent Preparation:

    • Purify the this compound monomer by passing it through a short column of basic alumina to remove inhibitors.

    • Recrystallize the initiator (e.g., AIBN) from a suitable solvent like methanol.

  • Polymerization:

    • In a reaction flask, dissolve the monomer (e.g., 10 g, 93.3 mmol) and AIBN initiator (e.g., 0.1 mol% relative to monomer, 0.093 mmol, 15.3 mg) in a suitable solvent (e.g., toluene or dimethylformamide, 20 mL).

    • Seal the flask with a rubber septum and degas the solution by performing at least three freeze-pump-thaw cycles to remove dissolved oxygen, which can inhibit the reaction.

    • Backfill the flask with an inert gas (e.g., nitrogen or argon).

    • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 70 °C for AIBN) and stir for the required reaction time (e.g., 6-24 hours). The viscosity of the solution will increase as the polymer forms.

  • Isolation:

    • Cool the reaction to room temperature.

    • Precipitate the polymer by slowly pouring the viscous solution into a large volume of a stirred non-solvent (e.g., methanol).

    • Collect the polymer by filtration, re-dissolve it in a small amount of the reaction solvent, and re-precipitate to remove unreacted monomer and initiator fragments.

    • Dry the final polymer product in a vacuum oven at 40-50 °C until a constant weight is achieved.

Data Presentation: Expected Polymer Properties

The choice of polymerization method is expected to have a significant impact on the final polymer's characteristics. The following table presents hypothetical but realistic data for polymers synthesized via the described methods. This data serves as a baseline for what researchers might expect and should be confirmed by analytical techniques such as Gel Permeation Chromatography (GPC/SEC), Nuclear Magnetic Resonance (NMR), and Differential Scanning Calorimetry (DSC).

ParameterAnionic PolymerizationFree-Radical Polymerization
Control over Mₙ High (predictable from monomer/initiator ratio)Low (depends on kinetics)
Typical Mₙ ( g/mol ) 5,000 - 100,000+10,000 - 500,000+
Polydispersity Index (PDI) Very Low (< 1.1)High (> 1.5)
Monomer Conversion (%) > 99% (if living)50 - 95%
End-Group Control High (termination with specific electrophiles)Low (termination by combination/disproportionation)
Expected Tg High (due to polar nitrile groups)High (may be slightly lower due to branching)
Solubility Potentially limited due to high polarityPotentially limited; may show cross-linking[1]

Potential Applications

Polymers containing nitrile functional groups often exhibit valuable properties.[2][3] Based on analogies with materials like polyacrylonitrile, poly(this compound) could be investigated for applications requiring:

  • High Thermal Stability: For use in high-temperature environments.

  • Chemical and Solvent Resistance: As a component in protective coatings, seals, or gloves.[2][11]

  • Precursor for Carbon Fibers: The nitrile groups can undergo cyclization and oxidation upon heating, a key step in carbon fiber production.[3]

  • Dielectric Materials: The high polarity of the nitrile group may lead to a high dielectric constant, useful in electronic components like capacitors.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of cyclohex-2-ene-1-carbonitrile. The information is presented in a question-and-answer format to directly address common issues encountered during this synthesis.

Troubleshooting Guides

Problem 1: Low or No Yield of this compound

Q1: My Diels-Alder reaction between 1,3-butadiene and acrylonitrile is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?

A1: Low or no yield in the Diels-Alder synthesis of this compound can stem from several factors. A common issue is the premature polymerization of the reactants, particularly acrylonitrile. Additionally, unfavorable reaction equilibrium due to the retro-Diels-Alder reaction at elevated temperatures can decrease the yield.[1][2][3][4][5]

Troubleshooting Steps:

  • Control Reaction Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, leading to the decomposition of the product back to the starting materials.[2][3][4][5] It is crucial to maintain the recommended reaction temperature. If polymerization is suspected, lowering the temperature might be beneficial.

  • Inhibitor for Polymerization: Acrylonitrile is prone to polymerization. Adding a radical inhibitor, such as hydroquinone, to the reaction mixture can suppress this unwanted side reaction.[1]

  • Use of a Lewis Acid Catalyst: A Lewis acid catalyst can accelerate the desired Diels-Alder reaction, often allowing for lower reaction temperatures and shorter reaction times, which in turn can minimize side reactions like polymerization and retro-Diels-Alder.[6]

  • Ensure Purity of Reactants: Impurities in 1,3-butadiene or acrylonitrile can interfere with the reaction. Ensure the purity of your starting materials.

  • Check Diene Conformation: The Diels-Alder reaction requires the diene (1,3-butadiene) to be in the s-cis conformation. While 1,3-butadiene readily adopts this conformation, steric hindrance in substituted dienes can be a factor.

Problem 2: Formation of a White, Insoluble Precipitate (Polymer)

Q2: I am observing the formation of a significant amount of a white, insoluble solid in my reaction vessel. What is this and how can I prevent it?

A2: The formation of a white, insoluble precipitate is a strong indication of the polymerization of acrylonitrile, a well-documented side reaction in its Diels-Alder reactions.[1] This copolymerization can compete with the desired cycloaddition, significantly reducing the yield of this compound.[1]

Preventative Measures:

  • Addition of a Radical Inhibitor: As mentioned previously, incorporating a radical inhibitor like hydroquinone or phenothiazine into the reaction mixture is the most effective way to prevent the polymerization of acrylonitrile.

  • Temperature Control: While high temperatures can favor the retro-Diels-Alder reaction, they can also accelerate polymerization. Finding the optimal temperature balance is key.

  • Minimize Reaction Time: Shorter reaction times, facilitated by the use of a catalyst, can help to favor the desired cycloaddition over the slower polymerization process.

Frequently Asked Questions (FAQs)

Q3: What is the expected stereoselectivity (endo/exo ratio) for the Diels-Alder synthesis of this compound?

A3: For the thermal Diels-Alder reaction between 1,3-butadiene and acrylonitrile, the endo and exo products are formed in nearly a 1:1 ratio, indicating a lack of significant endo-selectivity in the absence of a catalyst.[7] The "endo rule" is less dominant in simpler Diels-Alder reactions.

Q4: How can I improve the endo-selectivity of the reaction?

A4: The use of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or boron trichloride (BCl₃), can significantly enhance the endo-selectivity of the Diels-Alder reaction.[6] The Lewis acid coordinates to the nitrile group of the acrylonitrile, which can lead to a more favorable endo transition state.

Q5: Is isomerization of the double bond in this compound a common side reaction?

A5: Yes, isomerization of the double bond from the 2-position to other positions within the cyclohexene ring can occur, particularly in the presence of acid or base catalysts, or at elevated temperatures.[8][9] This can lead to a mixture of isomers, complicating purification. Careful control of reaction conditions and pH during workup is necessary to minimize this.

Q6: Can the retro-Diels-Alder reaction be a significant problem?

A6: The retro-Diels-Alder reaction is the reverse of the formation reaction and becomes more significant at higher temperatures.[2][3][4][5] If the reaction is heated for too long or at too high a temperature, the equilibrium can shift back towards the starting materials, resulting in a lower yield of the desired this compound.

Quantitative Data Summary

The following tables summarize typical reaction parameters and outcomes for the Diels-Alder synthesis of this compound.

Table 1: Effect of Catalyst on Yield and Stereoselectivity

CatalystTemperature (°C)Reaction Time (h)Typical Yield (%)Endo:Exo Ratio
None (Thermal)100-15012-2440-60~1:1
Lewis Acid (e.g., AlCl₃)0-252-670-90>9:1

Note: These are representative values and can vary based on specific reaction conditions.

Experimental Protocols

Key Experiment: Diels-Alder Synthesis of this compound

Materials:

  • 1,3-Butadiene

  • Acrylonitrile

  • Hydroquinone (inhibitor)

  • Toluene (solvent)

  • Lewis Acid (e.g., Aluminum Chloride, optional)

  • Anhydrous Magnesium Sulfate (drying agent)

Procedure (Thermal):

  • In a pressure-rated reaction vessel, combine acrylonitrile and a small amount of hydroquinone in toluene.

  • Cool the mixture in a dry ice/acetone bath.

  • Carefully condense a slight excess of 1,3-butadiene into the reaction vessel.

  • Seal the vessel and allow it to warm to room temperature behind a safety shield.

  • Heat the vessel to 100-120°C for 12-24 hours.

  • Cool the vessel to room temperature and carefully vent any excess pressure.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation.

Procedure (Lewis Acid Catalyzed):

  • To a solution of acrylonitrile in an anhydrous solvent (e.g., dichloromethane) at 0°C, slowly add a Lewis acid (e.g., aluminum chloride) under an inert atmosphere.

  • Stir the mixture for 15-30 minutes.

  • Slowly bubble 1,3-butadiene gas through the solution or add a pre-condensed solution of 1,3-butadiene.

  • Allow the reaction to proceed at 0-25°C for 2-6 hours, monitoring by TLC or GC.

  • Quench the reaction by slowly adding a cooled aqueous solution (e.g., dilute HCl).

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure and purify the product by vacuum distillation or column chromatography.

Visualizations

Troubleshooting_Workflow start Low or No Yield of Product check_polymer Check for Polymer Formation (White Precipitate) start->check_polymer check_temp Review Reaction Temperature start->check_temp check_reactants Verify Reactant Purity start->check_reactants polymer_yes Polymer Present check_polymer->polymer_yes Yes temp_high Temperature Too High? check_temp->temp_high Yes reactants_impure Impurities Detected? check_reactants->reactants_impure Yes add_inhibitor Add Radical Inhibitor (e.g., Hydroquinone) polymer_yes->add_inhibitor optimize_temp_poly Optimize Temperature to Minimize Polymerization add_inhibitor->optimize_temp_poly end_node Improved Yield optimize_temp_poly->end_node lower_temp Lower Reaction Temperature to Prevent Retro-Diels-Alder temp_high->lower_temp use_catalyst Consider Using a Lewis Acid Catalyst to Lower Temperature lower_temp->use_catalyst use_catalyst->end_node purify_reactants Purify Starting Materials reactants_impure->purify_reactants purify_reactants->end_node

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Competition cluster_paths Reaction Pathways Reactants 1,3-Butadiene + Acrylonitrile Diels_Alder [4+2] Cycloaddition (Diels-Alder Reaction) Reactants->Diels_Alder Polymerization Radical Polymerization Reactants->Polymerization Product This compound Diels_Alder->Product Side_Product Poly(acrylonitrile-co-butadiene) Polymerization->Side_Product

Caption: Competing reaction pathways in the synthesis of this compound.

Endo_Exo_Selectivity cluster_endo Endo Transition State cluster_exo Exo Transition State endo_ts [CN group under the diene ring] endo_product Endo Product endo_ts->endo_product exo_ts [CN group away from the diene ring] exo_product Exo Product exo_ts->exo_product

Caption: Endo and exo transition states in the Diels-Alder reaction.

References

"improving the yield of cyclohex-2-ene-1-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the synthesis of Cyclohex-2-ene-1-carbonitrile . This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions for improving reaction yields and troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

General & Safety

Q1: What are the primary synthetic routes to this compound and related structures?

A1: There are three main strategies to consider for synthesizing the cyclohexene carbonitrile scaffold:

  • Diels-Alder Reaction: This is a powerful [4+2] cycloaddition reaction. The most direct route involves the reaction of a conjugated diene (e.g., 1,3-butadiene) with a dienophile containing a nitrile group (e.g., acrylonitrile). This method is highly effective for forming the six-membered ring and installing the required functional groups in a single step.[1][2]

  • Cyanohydrin Formation and Dehydration: This two-step approach starts with a ketone. First, cyclohexanone is reacted with a cyanide source (like KCN or NaCN with acid) to form 1-hydroxycyclohexanecarbonitrile (a cyanohydrin).[3][4] Subsequent acid-catalyzed dehydration of this intermediate introduces the double bond. Note that this can lead to a mixture of isomers, primarily the more stable cyclohex-1-ene-1-carbonitrile.[3]

  • From α,β-Unsaturated Ketones: A well-documented, high-yield synthesis for the related compound 3-Oxocyclohex-1-ene-1-carbonitrile starts from cyclohex-2-enone. The process involves bromination followed by a cyanation-elimination reaction, achieving good yields.[5]

Q2: What are the critical safety precautions when working with cyanide reagents?

A2: Hydrogen cyanide (HCN) and its salts (NaCN, KCN) are extremely toxic. Follow these precautions strictly:

  • Ventilation: Always handle solid cyanide salts and any reaction generating HCN gas in a certified, well-ventilated chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, safety goggles, and nitrile gloves.

  • Acid Incompatibility: Keep cyanide salts away from acids, as this combination rapidly generates highly toxic HCN gas.[6]

  • Waste Disposal: All aqueous waste containing cyanide must be quenched by treating with an excess of bleach (sodium hypochlorite) before disposal. This oxidizes the cyanide to the much less toxic cyanate ion.[5]

Troubleshooting Guide

Q3: My reaction yield is significantly lower than expected. What are the common causes?

A3: Low yield can be attributed to several factors. Use the following points as a checklist to diagnose the issue:

  • Purity of Starting Materials: Ensure all reagents, especially the diene or ketone, are pure and solvents are anhydrous where required. Impurities can inhibit catalysts or participate in side reactions.

  • Reaction Temperature: Many steps are temperature-sensitive. For instance, bromination reactions are often performed at low temperatures (e.g., -45 °C) to prevent side reactions, while Diels-Alder reactions may require heat to proceed at a reasonable rate.[1][5]

  • Steric Hindrance: In the cyanohydrin route, bulky substituents near the carbonyl group can sterically block the incoming cyanide nucleophile, drastically reducing or even preventing the reaction.[4]

  • Reaction Monitoring: Use Thin-Layer Chromatography (TLC) to monitor the reaction's progress. This helps determine if the reaction has gone to completion or has stalled. If stalled, adding an additional portion of a key reagent may help.[5]

  • Purification Losses: The final product may be lost during purification. See Q4 for specific advice on this issue.

Q4: I am losing most of my product during purification by column chromatography. How can I prevent this?

A4: This is a common issue with α,β-unsaturated nitriles, particularly those with additional polar functional groups. The nitrile group can interact strongly with the acidic silanol groups on standard silica gel, leading to significant adsorption and poor recovery.[5]

Solutions:

  • Change the Stationary Phase: Switch from silica gel to a less acidic medium like Florisil® . This has been shown to significantly improve the recovery of similar compounds.[5]

  • Use an Alternative Technique: Radial chromatography on silica plates can also minimize product loss compared to traditional column chromatography.[5]

  • Deactivate the Silica Gel: If you must use silica, you can try pre-treating it by flushing the packed column with a solvent mixture containing a small amount of a basic additive like triethylamine (~1%) to neutralize the acidic sites before loading your sample.

Q5: The Diels-Alder reaction is not proceeding efficiently. How can I improve the reaction rate?

A5: The efficiency of the Diels-Alder reaction is highly dependent on the electronic properties of the reactants.

  • Diene Conformation: The diene must be in the s-cis conformation to react. Dienes that are locked in an s-trans conformation will not participate in the reaction.

  • Electronic Effects: The reaction is fastest when the diene has electron-donating groups (EDGs) and the dienophile has electron-withdrawing groups (EWGs).[2] Since the nitrile group (-CN) on acrylonitrile is already a strong EWG, you can accelerate the reaction by using a diene substituted with EDGs (e.g., alkyl or alkoxy groups).

  • Lewis Acid Catalysis: The addition of a Lewis acid (e.g., BF₃) can catalyze the reaction by coordinating to the dienophile, making it more electron-deficient and thus more reactive.[7]

Experimental Protocols

Protocol 1: Diels-Alder Synthesis of 4-Cyanocyclohexene

This protocol describes the direct synthesis of a cyclohexene carbonitrile structure via a [4+2] cycloaddition.[1]

  • Reactants: Combine 1,3-butadiene (diene) with acrylonitrile (dienophile) in a suitable pressure-rated reaction vessel. Acrylonitrile should be used in slight excess.

  • Solvent: While the reaction can sometimes be run neat, a non-polar solvent like toluene can be used.

  • Conditions: Seal the vessel and heat to approximately 100-150 °C. The reaction progress should be monitored by GC-MS or TLC.

  • Workup: After the reaction is complete (typically several hours), cool the vessel to room temperature.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or by using chromatography on Florisil® to yield 4-cyanocyclohexene.

Protocol 2: Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile (Reference Method)

This highly reliable two-step protocol from Organic Syntheses provides a closely related and valuable α,β-unsaturated nitrile with a reported yield of 70%.[5]

Step A: Synthesis of 2-Bromo-2-cyclohexen-1-one

  • Charge a three-necked flask with cyclohex-2-enone and dichloromethane (CH₂Cl₂).

  • Cool the flask in a dry ice/acetonitrile bath to an internal temperature of -45 °C.

  • Add hydrobromic acid (48% aq.) dropwise, followed by the dropwise addition of bromine (Br₂) until the orange-red color persists.

  • Add pyridine dropwise over 15 minutes while maintaining the low temperature.

  • Allow the mixture to warm to 0 °C, then heat to reflux for 1 hour.

  • Perform an aqueous workup with sodium thiosulfate and HCl washes. The crude 2-bromo-2-cyclohexen-1-one is obtained after solvent removal and is typically used in the next step without further purification (98% crude yield).

Step B: Cyanation-Elimination

  • Dissolve the crude 2-bromo-2-cyclohexen-1-one in ethanol.

  • Add a solution of sodium cyanide (NaCN) in water portion-wise, followed by acetic acid, while maintaining the temperature between 18-30 °C. (Caution: HCN is evolved) .

  • Stir the reaction at room temperature for 1 hour, monitoring by TLC.

  • Quench the reaction with water and extract the product with a suitable solvent (e.g., MTBE).

  • Wash the organic layers, dry, and concentrate to get the crude product.

  • Purify the crude oil using a Florisil® column to obtain pure 3-oxocyclohex-1-ene-1-carbonitrile.

Data Presentation

Table 1: Comparative Yields of Cyclohexane Carbonitrile Synthesis Methods

ProductStarting Material(s)MethodReported YieldReference
3-Oxocyclohex-1-ene-1-carbonitrileCyclohex-2-enoneTwo-step: Bromination, Cyanation-Elimination~70% (over 2 steps)[5]
1-HydroxycyclohexanecarbonitrileCyclohexanoneCyanohydrin FormationGood[4]
4-Cyanocyclohexene1,3-Butadiene, AcrylonitrileDiels-Alder ReactionVaries (Moderate to Good)[1]

Visualizations

Diels_Alder_Reaction cluster_reactants Reactants cluster_product Product r1 1,3-Butadiene (Diene) p1 This compound r1->p1 [4+2] Cycloaddition + r2 Acrylonitrile (Dienophile) r2->p1

// Nodes start [label="Low Product Yield", fillcolor="#EA4335", fontcolor="#FFFFFF"]; check_reagents [label="Check Purity of\nStarting Materials", fillcolor="#FBBC05", fontcolor="#202124"]; check_conditions [label="Verify Reaction\nConditions (Temp, Time)", fillcolor="#FBBC05", fontcolor="#202124"]; check_purification [label="Evaluate Purification\nMethod", fillcolor="#FBBC05", fontcolor="#202124"];

impure [label="Impure?\n(Purify/Re-source)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; incorrect_cond [label="Incorrect?\n(Adjust Protocol)", shape=diamond, style=filled, fillcolor="#F1F3F4"]; silica_used [label="Using Silica Gel?", shape=diamond, style=filled, fillcolor="#F1F3F4"];

solution_reagents [label="Use pure reagents\nand dry solvents.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_conditions [label="Strictly control temperature\nand monitor with TLC.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; solution_purification [label="Switch to Florisil® or\nradial chromatography.", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ok [label="OK", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> check_reagents; start -> check_conditions; start -> check_purification;

check_reagents -> impure; impure -> solution_reagents [label="Yes"]; impure -> ok [label="No"];

check_conditions -> incorrect_cond; incorrect_cond -> solution_conditions [label="Yes"]; incorrect_cond -> ok [label="No"];

check_purification -> silica_used; silica_used -> solution_purification [label="Yes"]; silica_used -> ok [label="No"]; } dot Caption: Decision tree for troubleshooting low reaction yield.

// Nodes start [label="Start:\nCyclohexanone", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Cyanohydrin Formation\n(NaCN, H+)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate:\n1-Hydroxycyclohexanecarbonitrile", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Dehydration\n(Acid, Heat)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Final Product:\nCyclohexene Carbonitrile Isomers", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; } dot Caption: Workflow for synthesis from cyclohexanone.

References

"optimization of reaction conditions for cyclohex-2-ene-1-carbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for the synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile?

The synthesis is a two-step process starting from cyclohex-2-enone. The first step is the formation of 2-bromo-2-cyclohexen-1-one. The second step involves a conjugate addition of cyanide followed by dehydrohalogenation to yield the final product.[1]

Q2: What are the primary safety concerns associated with this reaction?

The reaction involves the use of sodium cyanide and the potential in-situ formation of hydrogen cyanide (HCN), both of which are extremely toxic.[1] It is crucial to work in a well-ventilated fume hood and take all necessary safety precautions, including wearing appropriate personal protective equipment (PPE). Aqueous washes containing cyanide should be treated with bleach before disposal.[1]

Q3: My yield of 3-Oxocyclohex-1-ene-1-carbonitrile is low. What are the potential causes?

Low yields can result from several factors, including incomplete reaction in either of the two steps, side reactions, or issues during workup and purification. Significant adsorption of the product onto silica gel during column chromatography is a known issue that can drastically reduce the isolated yield.[1]

Q4: Are there any recommended purification methods to avoid product loss?

Yes, due to the significant adsorption of the oxonitrile on silica gel, alternative purification methods are recommended. Radial chromatography or using Florisil as the stationary phase have been found to be effective in minimizing product loss during purification.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low yield of 2-bromo-2-cyclohexen-1-one (Step 1) Incomplete bromination.Ensure dropwise addition of bromine until a persistent orange-red color is observed, indicating a slight excess of bromine.[1]
Decomposition of the product.The crude 2-bromo-2-cyclohexen-1-one should be used in the next step without purification as it can be unstable.[1] Flushing with hexanes during concentration can result in crystallization, which provides a more stable product.[1]
Low yield of 3-Oxocyclohex-1-ene-1-carbonitrile (Step 2) Incomplete cyanation or elimination.The reaction can be gently heated (e.g., to 50-55 °C) to facilitate complete conversion.[1] Monitor the reaction by TLC or GC to ensure it has gone to completion.
Side reactions.Maintain the recommended reaction temperature. Overheating can lead to decomposition or polymerization.
Product loss during purification Adsorption of the product onto the stationary phase.Avoid standard silica gel column chromatography. Use Florisil or radial chromatography for purification.[1]
Presence of starting material (cyclohex-2-enone) in the final product Incomplete bromination in the first step.Re-evaluate the bromination step to ensure complete conversion of the starting material.
Formation of tar-like byproducts High reaction temperatures or prolonged reaction times.Carefully control the reaction temperature and monitor the reaction progress to avoid extended reaction times once the starting material is consumed.

Experimental Protocols

Step A: Preparation of 2-Bromo-2-cyclohexen-1-one[1]
  • A 3-necked, 500-mL, round-bottomed flask is equipped with a magnetic stir bar, an addition funnel with a gas inlet, a glass stopper, and a rubber septum for a thermocouple probe.

  • The flask is charged with cyclohex-2-enone (15.0 g, 156 mmol) and CH₂Cl₂ (150 mL).

  • The flask is cooled to -45 °C in a dry ice/acetonitrile bath.

  • 48% aqueous HBr (3.6 mL, 32 mmol) is added dropwise via syringe.

  • Neat Br₂ (9.0 mL, 175 mmol) is added dropwise from the addition funnel until the orange-red color persists.

  • Pyridine (25.5 mL, 316 mmol) is added dropwise over 15 minutes, maintaining the temperature below -35 °C.

  • The reaction mixture is stirred for 1 hour at -45 °C.

  • The cooling bath is removed, and the mixture is allowed to warm to room temperature and stirred for at least 4 hours.

  • The mixture is washed with 0.7 M aqueous sodium thiosulfate (150 mL) and 1 M HCl (100 mL). The aqueous layers are back-extracted with CH₂Cl₂ (50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated by rotary evaporation.

  • Hexanes (100 mL) are added, and the solution is concentrated to dryness to afford crude 2-bromo-2-cyclohexen-1-one as a slightly yellow powder. This crude product is suitable for the next step without further purification.

Step B: Preparation of 3-Oxocyclohex-1-ene-1-carbonitrile[1]
  • A 3-necked, 1-L, round-bottomed flask is equipped with a magnetic stir bar, a reflux condenser with a nitrogen inlet, and a rubber septum for a thermocouple probe.

  • The flask is charged with the crude 2-bromo-2-cyclohexen-1-one (26.7 g, assumed 152 mmol) and acetic acid (200 mL).

  • Sodium cyanide (22.4 g, 457 mmol) is added in three portions over 30 minutes, keeping the internal temperature between 18 and 30 °C.

  • The reaction mixture is stirred at room temperature for 1 hour.

  • The mixture is heated to 50 °C and stirred for an additional 2 hours. The reaction can be gently heated to 50-55 °C to ensure complete conversion.

  • After cooling to room temperature, the mixture is poured into a 1-L separatory funnel containing water (200 mL) and MTBE (200 mL).

  • The aqueous layer is separated and extracted with MTBE (2 x 100 mL).

  • The combined organic layers are washed with water (100 mL), saturated aqueous sodium bicarbonate (2 x 100 mL), 1 M NaOH (100 mL), and brine (100 mL). Caution: The NaOH wash is to remove residual HCN.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed by rotary evaporation.

  • The resulting orange oil is purified by column chromatography on Florisil using MTBE:hexanes as the eluent to afford 3-Oxocyclohex-1-enecarbonitrile as a pale yellow oil.

Data Presentation

Table 1: Reactant and Product Quantities for the Synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile [1]

CompoundMolecular Weight ( g/mol )Amount (g)Moles (mmol)Equivalents
Cyclohex-2-enone96.1315.01561.0
Bromine159.8127.9 (9.0 mL)1751.1
Pyridine79.1025.0 (25.5 mL)3162.0
Sodium Cyanide49.0122.4457~3.0 (relative to crude bromo-enone)
3-Oxocyclohex-1-ene-1-carbonitrile121.148.07 (Typical Yield)66.663% (Overall Yield)

Visualizations

experimental_workflow cluster_step1 Step 1: Bromination-Elimination cluster_step2 Step 2: Cyanation-Elimination cluster_workup Workup & Purification start Cyclohex-2-enone step1_reagents 1. HBr, Br2, CH2Cl2, -45°C 2. Pyridine start->step1_reagents Reaction step1_product Crude 2-Bromo-2-cyclohexen-1-one step1_reagents->step1_product Formation step2_reagents NaCN, Acetic Acid, 50°C step1_product->step2_reagents Reaction step2_product 3-Oxocyclohex-1-ene-1-carbonitrile step2_reagents->step2_product Formation workup Aqueous Workup (Na2S2O3, HCl, NaHCO3, NaOH) step2_product->workup purification Florisil Column Chromatography workup->purification final_product Pure Product purification->final_product

Caption: Experimental workflow for the synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile.

troubleshooting_logic cluster_step1_issues cluster_step2_issues cluster_purification_issues start Low Final Yield check_step1 Analyze crude from Step 1 start->check_step1 check_purification Evaluate Purification Method start->check_purification check_step2 Analyze crude from Step 2 start->check_step2 incomplete_bromination Incomplete Bromination? check_step1->incomplete_bromination degradation Product Degradation? check_step1->degradation silica_adsorption Using Silica Gel? check_purification->silica_adsorption incomplete_cyanation Incomplete Cyanation? check_step2->incomplete_cyanation side_reactions Side Reactions? check_step2->side_reactions solution Switch to Florisil or Radial Chromatography silica_adsorption->solution

Caption: Troubleshooting logic for low yield in the synthesis of 3-Oxocyclohex-1-ene-1-carbonitrile.

References

"stability issues of cyclohex-2-ene-1-carbonitrile under acidic conditions"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of cyclohex-2-ene-1-carbonitrile under acidic conditions. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guide

Issue 1: Unexpected Product Formation or Low Yield of Starting Material

If you observe the formation of unexpected products or a significant decrease in the yield of this compound after subjecting it to acidic conditions, consider the following potential degradation pathways.

Potential Degradation ProductProbable CauseSuggested Action
Cyclohex-2-ene-1-carboxylic acidAcid-catalyzed hydrolysis of the nitrile group.[1][2][3][4][5]- Reduce reaction temperature and time.- Use a milder acid or lower acid concentration.- Employ non-aqueous acidic conditions if the desired reaction permits.
2-HydroxycyclohexanecarbonitrileAcid-catalyzed hydration of the double bond.[6][7][8]- Exclude water from the reaction mixture.- Use a non-coordinating acid.
N-(cyclohex-2-en-1-yl)acetamide (or other amides)Ritter-type reaction initiated by protonation of the double bond.[9][10][11][12][13]- Lower the reaction temperature.- Use a less concentrated acid to disfavor carbocation formation.
Isomers (e.g., cyclohex-1-ene-1-carbonitrile)Acid-catalyzed isomerization of the double bond.[14]- Use milder acidic conditions.- Shorten the reaction time.

Troubleshooting Workflow for Unexpected Products

G start Unexpected Product Detected check_sm Verify Purity of Starting Material start->check_sm analyze_products Characterize Byproducts (NMR, MS, IR) check_sm->analyze_products hydrolysis Identify Carboxylic Acid or Amide? analyze_products->hydrolysis hydration Identify Alcohol? hydrolysis->hydration No is_hydrolysis Hydrolysis Pathway Likely hydrolysis->is_hydrolysis Yes isomerization Identify Isomer? hydration->isomerization No is_hydration Hydration Pathway Likely hydration->is_hydration Yes is_isomerization Isomerization Pathway Likely isomerization->is_isomerization Yes optimize Optimize Reaction Conditions (Temp, Acid, Time) isomerization->optimize No/Other is_hydrolysis->optimize is_hydration->optimize is_isomerization->optimize end Problem Resolved optimize->end

Caption: Troubleshooting workflow for identifying degradation pathways.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for this compound in strong aqueous acid?

A1: The most probable primary degradation pathway is the acid-catalyzed hydrolysis of the nitrile functional group to form cyclohex-2-ene-1-carboxylic acid.[1][2][3][5] This reaction typically requires heat and the presence of water. The generally accepted mechanism proceeds through the formation of an amide intermediate.[1][3]

Q2: Can the double bond in this compound react under acidic conditions?

A2: Yes, the double bond is susceptible to electrophilic addition reactions in the presence of acid. The most common reaction is acid-catalyzed hydration, where a molecule of water is added across the double bond to form an alcohol.[6][7][8][15] This occurs via protonation of the double bond to generate a carbocation intermediate, which is then attacked by water.

Q3: Is isomerization of the double bond a concern?

A3: Under certain acidic conditions, isomerization of the double bond from the 2-position to other positions in the ring is possible.[14] This can lead to a mixture of isomers, complicating purification and reducing the yield of the desired product.

Q4: What is the Ritter reaction, and can it occur with this compound?

A4: The Ritter reaction involves the reaction of a nitrile with a carbocation to form an N-alkyl amide after hydrolysis.[9][11][12][13] In the case of this compound, if a stable carbocation is formed (for instance, by protonation of the double bond), it could be trapped by the nitrile group of another molecule (intermolecular) or potentially by its own nitrile group (intramolecular), leading to the formation of an amide-containing product.

Q5: How can I minimize the degradation of this compound during a reaction that requires acidic conditions?

A5: To minimize degradation, consider the following strategies:

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation.

  • Acid Choice and Concentration: Use the mildest possible acid at the lowest effective concentration.

  • Reaction Time: Monitor the reaction progress and stop it as soon as the starting material is consumed to avoid prolonged exposure to acidic conditions.

  • Anhydrous Conditions: If the desired reaction does not require water, performing the reaction under anhydrous conditions can prevent hydrolysis and hydration side reactions.

Q6: Are there any specific analytical techniques recommended for monitoring the stability of this compound?

A6: High-Performance Liquid Chromatography (HPLC) with a UV detector is an excellent technique for monitoring the disappearance of the starting material and the appearance of potential degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used to identify volatile byproducts. For structural elucidation of unknown products, Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are indispensable.

Experimental Protocols

Protocol 1: General Procedure for Acid-Catalyzed Hydrolysis of a Nitrile

This is a general protocol that can be adapted to study the hydrolysis of this compound.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nitrile in a suitable solvent (e.g., water, ethanol/water mixture).

  • Acid Addition: Slowly add a strong acid (e.g., concentrated sulfuric acid or hydrochloric acid) to the solution.[5][16] The reaction is often exothermic, so cooling in an ice bath during addition may be necessary.

  • Heating: Heat the reaction mixture to reflux and monitor the progress by a suitable analytical technique (e.g., TLC or HPLC).[5]

  • Work-up: After the reaction is complete, cool the mixture to room temperature. If the product is a carboxylic acid, it may precipitate upon cooling or after adjusting the pH. The product can be isolated by filtration or extraction.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Monitoring Stability by HPLC

  • Sample Preparation: Prepare a stock solution of this compound of known concentration in a suitable solvent (e.g., acetonitrile).

  • Reaction Conditions: In separate vials, mix an aliquot of the stock solution with the acidic medium to be tested (e.g., different concentrations of HCl in water/acetonitrile).

  • Time Points: Maintain the vials at a constant temperature and withdraw aliquots at specific time intervals (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Quenching: Immediately quench the reaction in the aliquots by neutralizing the acid with a suitable base (e.g., sodium bicarbonate solution).

  • HPLC Analysis: Analyze the quenched samples by a validated HPLC method to determine the concentration of the remaining this compound and the formation of any degradation products.

Diagrams of Potential Degradation Pathways

G cluster_hydrolysis Hydrolysis Pathway start_h This compound amide Amide Intermediate start_h->amide +H3O+ acid Cyclohex-2-ene-1-carboxylic acid amide->acid +H3O+, heat G cluster_hydration Hydration Pathway start_h2 This compound carbocation Carbocation Intermediate start_h2->carbocation +H+ alcohol 2-Hydroxycyclohexanecarbonitrile carbocation->alcohol +H2O, -H+

References

"byproduct formation in the synthesis of cyclohex-2-ene-1-carbonitrile"

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Cyclohex-2-ene-1-carbonitrile

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for challenges encountered during the synthesis of this compound. The content is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound and their associated byproducts?

A1: Two common synthetic strategies are employed, each with a distinct profile of potential byproducts.

  • Route 1: Conjugate Addition to Cyclohex-2-en-1-one: This is a widely used method involving the 1,4-addition (Michael or conjugate addition) of a cyanide nucleophile to cyclohex-2-en-one.[1][2][3] The initial product is a ketone, 3-cyanocyclohexanone, which must be further modified (e.g., via reduction of the ketone and subsequent dehydration) to yield the final product.

    • Primary Byproduct: The main byproduct is the 1,2-addition product, 1-hydroxythis compound (a cyanohydrin).[4] This occurs when the cyanide ion attacks the carbonyl carbon instead of the β-carbon of the enone system.[2]

  • Route 2: Allylic Substitution of a 3-Halocyclohexene: This route involves the substitution of a leaving group (typically a halogen like bromine) at the allylic position of a cyclohexene ring with a cyanide salt. The starting material is typically 3-bromocyclohexene.

    • Primary Byproduct: The major byproduct is cyclohexa-1,3-diene , which results from the E2 elimination of HBr from the starting material, promoted by the basicity of the cyanide salt.

Q2: My reaction with cyclohex-2-en-1-one is giving a low yield of the desired product, and I've isolated a compound with a hydroxyl group. What's happening?

A2: You are likely forming the 1,2-addition byproduct, 1-hydroxythis compound. The formation of this cyanohydrin is a competing and reversible reaction.[4] The key difference between the desired 1,4-addition and the undesired 1,2-addition is the site of nucleophilic attack by the cyanide ion.

  • 1,4-Addition (Desired): The nucleophile attacks the β-carbon.

  • 1,2-Addition (Undesired): The nucleophile attacks the carbonyl carbon.

The balance between these two pathways is influenced by Hard-Soft Acid-Base (HSAB) theory. The carbonyl carbon is a "hard" electrophilic center, while the β-carbon is a "soft" center. "Hard" nucleophiles tend to favor 1,2-addition, while "soft" nucleophiles favor 1,4-addition.[5]

Q3: How can I minimize the formation of the 1,2-addition (cyanohydrin) byproduct?

A3: To favor the desired 1,4-conjugate addition, you can modify the reaction conditions to "soften" the nucleophile-electrophile interaction and control the reaction kinetics.

  • Use a Lewis Acid: Employing a Lewis acid catalyst can activate the enone system, making the β-carbon more electrophilic and promoting 1,4-addition.

  • Choice of Cyanide Reagent: Using organoaluminum reagents like diethylaluminum cyanide can significantly improve the yield of the 1,4-adduct and reduce side reactions.[2][3] Trimethylsilyl cyanide (TMSCN) is another effective reagent for this purpose.

  • Temperature Control: 1,2-addition is often kinetically favored (forms faster at lower temperatures), while 1,4-addition is thermodynamically favored (the more stable product).[6] Allowing the reaction to run at a slightly elevated temperature or for a longer time can allow the reversible 1,2-adduct to revert to the starting materials and eventually form the more stable 1,4-product.[4]

Q4: I'm attempting an allylic substitution with 3-bromocyclohexene and NaCN, but my main product is a volatile hydrocarbon. What is it and how can I prevent its formation?

A4: The volatile hydrocarbon is almost certainly cyclohexa-1,3-diene, the result of an E2 elimination side reaction. Sodium cyanide (NaCN) is a moderately strong base, which can abstract a proton from the carbon adjacent to the bromine-bearing carbon, leading to the elimination of HBr and formation of a new double bond. To suppress this byproduct, consider the following:

  • Use a Less Basic Cyanide Source: Reagents like copper(I) cyanide (CuCN) are less basic and are classic choices for SN2 reactions with alkyl halides, minimizing elimination.

  • Solvent Choice: Use a polar aprotic solvent (e.g., DMSO, DMF) which favors substitution (SN2) over elimination (E2).

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Higher temperatures tend to favor elimination over substitution.

Troubleshooting Guide

Symptom / Observation Potential Cause Recommended Solution(s)
Low yield; presence of a significant -OH peak in IR spectrum and a hydroxyl proton in ¹H NMR. Formation of the 1,2-addition byproduct (cyanohydrin) from the conjugate addition route.[4]1. Switch cyanide source to diethylaluminum cyanide or TMSCN.[2][3] 2. Introduce a Lewis acid catalyst. 3. Run the reaction at a slightly higher temperature to favor the thermodynamic 1,4-product.[6]
Product mixture contains a large amount of unreacted cyclohex-2-en-1-one. Incomplete reaction; insufficient activation of the cyanide nucleophile or the enone substrate.1. Increase reaction time or temperature moderately. 2. Ensure the cyanide salt is fully dissolved or use a phase-transfer catalyst if using a two-phase system. 3. Add a catalytic amount of a base (if not already present) to generate free cyanide ions.
Isolation of a volatile, non-polar compound with signals in the diene region of the ¹H NMR spectrum. Formation of cyclohexa-1,3-diene via E2 elimination during the allylic substitution route.1. Change the cyanide source from NaCN/KCN to a less basic one like CuCN. 2. Use a polar aprotic solvent like DMSO. 3. Lower the reaction temperature.
Product decomposes or is lost during purification by silica gel chromatography. The target nitrile or intermediates may be sensitive to the acidic nature of silica gel.1. Use a neutral or basic stationary phase like alumina or Florisil for column chromatography. 2. Consider purification by vacuum distillation if the product is thermally stable and sufficiently volatile.

Visualization of Reaction Pathways and Troubleshooting

Byproduct_Formation cluster_route1 Route 1: Conjugate Addition Start1 Cyclohex-2-en-1-one + CN⁻ Intermediate Resonance-Stabilized Enolate Intermediate Start1->Intermediate 1,4-Addition (Thermodynamically Favored) Byproduct_1_2 1-Hydroxythis compound (Undesired 1,2-Adduct) Start1->Byproduct_1_2 1,2-Addition (Kinetically Favored) Product_1_4 3-Cyanocyclohexanone (Desired 1,4-Adduct) Intermediate->Product_1_4 Protonation FinalProduct This compound Product_1_4->FinalProduct Further Steps (e.g., Reduction, Dehydration) Troubleshooting_Workflow start Experiment Shows Low Yield or Impurities q_route Which Synthetic Route? start->q_route route1 Conjugate Addition q_route->route1 route2 Allylic Substitution q_route->route2 q_oh IR/NMR shows -OH peak? route1->q_oh q_diene GC-MS or NMR shows conjugated diene? route2->q_diene is_1_2 Cause: 1,2-Addition Byproduct Formation q_oh->is_1_2 Yes q_sm Unreacted Starting Material Present? q_oh->q_sm No sol_1_2 Solution: - Use TMSCN / Et₂AlCN - Control Temperature - See FAQ Q3 is_1_2->sol_1_2 is_incomplete Cause: Incomplete Reaction q_sm->is_incomplete Yes sol_incomplete Solution: - Increase Reaction Time - Check Reagent Activity is_incomplete->sol_incomplete is_elim Cause: E2 Elimination Byproduct Formation q_diene->is_elim Yes sol_elim Solution: - Use CuCN - Use Polar Aprotic Solvent - Lower Temperature - See FAQ Q4 is_elim->sol_elim

References

Technical Support Center: Cyclohex-2-ene-1-carbonitrile Production Scale-Up

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of cyclohex-2-ene-1-carbonitrile production.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Reaction & Synthesis

Q1: We are observing a lower than expected yield upon scaling up the cyanation reaction. What are the potential causes and solutions?

A1: Lower than expected yields during the scale-up of cyanation reactions are a common challenge. Several factors could be contributing to this issue:

  • Poor Temperature Control: Cyanation reactions are often exothermic. Insufficient heat dissipation in a larger reactor can lead to localized hotspots, promoting side reactions and decomposition of the product. Ensure your reactor's cooling system is adequate for the larger volume and consider a slower addition of reagents.[1][2]

  • Catalyst Inactivation: If using a palladium-catalyzed process, cyanide ions can poison the catalyst.[3] The order of reagent addition is critical. A robust method involves adding the cyanide source to a preheated mixture of the other reagents.[3]

  • Mass Transfer Limitations: Inadequate mixing in a larger vessel can lead to poor mass transfer between reactants, resulting in an incomplete reaction. Evaluate the efficiency of your stirring mechanism and consider using baffles in the reactor to improve mixing.

  • Side Reactions: At elevated temperatures, which can occur during poor heat management on a larger scale, side reactions such as polymerization or the formation of isomeric byproducts may become more prevalent.

Q2: Our product purity is decreasing at a larger scale. What are the likely impurities and how can we minimize them?

A2: A decrease in purity upon scale-up often points to the formation of byproducts that were negligible at the lab scale. Potential impurities in the synthesis of this compound include:

  • Isomeric Byproducts: Incomplete isomerization or side reactions can lead to the formation of other cyclohexenecarbonitrile isomers. Careful control of reaction time and temperature is crucial.

  • Over-alkylation or Di-cyanation Products: Depending on the specific synthetic route, these can be significant byproducts. Stoichiometric control of reagents is critical.

  • Residual Solvents and Reagents: Ensure that the work-up and purification steps are optimized for larger volumes to effectively remove unreacted starting materials and solvents.

  • Products of Allylic Oxidation: If oxygen is not rigorously excluded, allylic oxidation of the cyclohexene ring can occur, leading to ketones or alcohols as impurities.[4][5][6]

To minimize these impurities, consider process analytical technology (PAT) to monitor the reaction in real-time and ensure complete conversion and minimize side-product formation.

Purification

Q3: We are experiencing difficulties with the chromatographic purification of large batches of this compound. What are the common issues and alternative methods?

A3: Large-scale chromatographic purification can be challenging and costly. Common issues include:

  • Product Adsorption on Silica Gel: Nitriles can exhibit strong adsorption to silica gel, leading to low recovery.[7] Using a less acidic stationary phase, such as Florisil, or deactivating the silica gel with a small amount of a polar modifier in the eluent can mitigate this.[7]

  • Solvent Consumption: The large volumes of solvent required for preparative chromatography are a significant cost and environmental concern.

  • Throughput: Column chromatography is often a bottleneck in a production process.

Alternative Purification Strategies:

  • Distillation: If the boiling points of the product and impurities are sufficiently different, fractional distillation under reduced pressure can be a highly effective and scalable purification method.

  • Crystallization: If the product is a solid or can be derivatized to a crystalline solid, crystallization is an excellent method for achieving high purity on a large scale.

  • Liquid-Liquid Extraction: A well-designed series of extractions can effectively remove many impurities, reducing the burden on subsequent purification steps.

Safety

Q4: What are the primary safety concerns when scaling up a reaction involving cyanide salts?

A4: The use of cyanide salts on a large scale presents significant safety hazards that must be carefully managed.

  • Hydrogen Cyanide (HCN) Gas Release: Acidic conditions can lead to the release of highly toxic HCN gas. All manipulations should be performed in a well-ventilated area, and the pH of all aqueous streams must be kept basic.[1] Continuous HCN monitoring is recommended.

  • Exothermic Reaction: As mentioned, the exothermic nature of the reaction requires robust temperature control to prevent a runaway reaction.

  • Cyanide Waste Disposal: All cyanide-containing waste must be treated with an oxidizing agent, such as bleach (sodium hypochlorite), to convert the cyanide to the less toxic cyanate before disposal.[8]

Implementing a continuous flow process can significantly mitigate these risks by minimizing the amount of hazardous material being reacted at any given time.[1][2][9]

Quantitative Data

The following table summarizes typical reaction parameters for cyanation reactions, providing a baseline for process development. Note that specific values for this compound may vary depending on the synthetic route and scale.

ParameterLaboratory Scale (Typical)Pilot / Industrial Scale (Target)Key Considerations for Scale-Up
Yield 70-90%>80%Heat and mass transfer limitations can reduce yield.
Purity >98%>99%Byproduct formation may increase with longer reaction times or higher temperatures.
Reaction Time 2-12 hours4-24 hoursCan be longer due to slower reagent addition and heating/cooling cycles.
Temperature -10 to 25 °C0 to 50 °CPrecise temperature control is critical to minimize side reactions.
Catalyst Loading 1-5 mol%0.1-2 mol%Catalyst efficiency can be affected by impurities in starting materials at scale.
Solvent Volume 10-20 L/kg5-10 L/kgReduced solvent volume is desirable for process efficiency and cost reduction.

Experimental Protocols

Illustrative Protocol for Palladium-Catalyzed Cyanation (Adapted for Scale-Up Considerations)

This protocol is a generalized procedure and should be optimized for your specific equipment and safety protocols.

  • Reactor Preparation: The reactor must be clean, dry, and purged with an inert atmosphere (e.g., nitrogen or argon). Ensure that the cooling system is operational and has been tested for the expected heat load.

  • Reagent Charging:

    • Charge the reactor with the aryl halide starting material and a suitable solvent (e.g., toluene, DMF).

    • Add the palladium catalyst and ligand under an inert atmosphere.

    • Heat the mixture to the desired reaction temperature (e.g., 50-70 °C).

  • Cyanide Addition:

    • Prepare a solution or slurry of the cyanide source (e.g., sodium cyanide) in a separate vessel.

    • Add the cyanide source to the heated reaction mixture slowly and controllably to maintain the desired reaction temperature. This is a critical step to prevent catalyst poisoning and control the exotherm.[3]

  • Reaction Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., GC, HPLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Quench the reaction by carefully adding an aqueous solution of a mild oxidizing agent (e.g., sodium hypochlorite) to destroy any remaining cyanide. The pH should be monitored and maintained in the basic range.

    • Perform a series of aqueous washes to remove inorganic salts.

    • Separate the organic layer.

  • Purification:

    • Concentrate the organic layer under reduced pressure.

    • Purify the crude product by fractional distillation under vacuum or by crystallization.

Visualizations

Signaling Pathways & Workflows

Scale_Up_Challenges cluster_synthesis Synthesis Challenges cluster_purification Purification Challenges cluster_safety Safety Challenges Yield Low Yield Purity Low Purity Yield->Purity Chromatography Chromatography Issues Purity->Chromatography Reaction_Time Increased Reaction Time Heat_Transfer Poor Heat Transfer Heat_Transfer->Yield Side_Reactions Side Reactions Heat_Transfer->Side_Reactions Runaway_Reaction Runaway Reaction Heat_Transfer->Runaway_Reaction Mass_Transfer Poor Mass Transfer Mass_Transfer->Yield Side_Reactions->Purity Catalyst_Deactivation Catalyst Deactivation Catalyst_Deactivation->Yield Adsorption Product Adsorption Chromatography->Adsorption Throughput Low Throughput Chromatography->Throughput Distillation Distillation Challenges Crystallization Crystallization Problems HCN_Exposure HCN Gas Exposure Runaway_Reaction->HCN_Exposure Waste_Disposal Cyanide Waste

Caption: Key challenges in the scale-up of this compound production.

Troubleshooting_Workflow Start Problem Encountered Low_Yield Low Yield? Start->Low_Yield Low_Purity Low Purity? Start->Low_Purity Safety_Concern Safety Concern? Start->Safety_Concern Low_Yield->Low_Purity No Check_Temp Verify Temperature Control Low_Yield->Check_Temp Yes Low_Purity->Safety_Concern No Analyze_Byproducts Identify Byproducts (GC-MS, NMR) Low_Purity->Analyze_Byproducts Yes Review_SOPs Review Safety Protocols Safety_Concern->Review_SOPs Yes End Problem Resolved Safety_Concern->End No Check_Mixing Evaluate Mixing Efficiency Check_Temp->Check_Mixing Check_Catalyst Review Catalyst Addition Check_Mixing->Check_Catalyst Check_Catalyst->End Optimize_Purification Optimize Purification Method Analyze_Byproducts->Optimize_Purification Optimize_Purification->End Implement_Controls Implement Engineering Controls Review_SOPs->Implement_Controls Implement_Controls->End

Caption: A logical workflow for troubleshooting common scale-up issues.

References

Technical Support Center: Degradation of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohex-2-ene-1-carbonitrile. The information is designed to address specific issues that may be encountered during experimental procedures involving the degradation of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: this compound primarily degrades through two main pathways, dictated by the reaction conditions:

  • Hydrolysis of the Nitrile Group: The cyano group (-C≡N) can be hydrolyzed under acidic or basic conditions to form either cyclohex-2-ene-1-carboxamide as an intermediate, which can be further hydrolyzed to cyclohex-2-ene-1-carboxylic acid.[1][2][3][4]

  • Oxidation of the Cyclohexene Ring: The carbon-carbon double bond in the cyclohexene ring is susceptible to oxidation, leading to various products depending on the oxidizing agent used. Common oxidation pathways include epoxidation, allylic oxidation, and oxidative cleavage.[5][6][7][8][9]

Q2: What are the expected products of acidic or basic hydrolysis of this compound?

A2: Under acidic hydrolysis (e.g., using dilute HCl and heat), the primary product is cyclohex-2-ene-1-carboxylic acid, with the formation of an ammonium salt as a byproduct.[2][3] Alkaline hydrolysis (e.g., using NaOH solution and heat) initially produces the salt of the carboxylic acid (e.g., sodium cyclohex-2-ene-1-carboxylate) and ammonia gas.[2] To obtain the free carboxylic acid after alkaline hydrolysis, an acidification step is required. The reaction proceeds through a cyclohex-2-ene-1-carboxamide intermediate in both cases.[1][2]

Q3: What products can I expect from the oxidation of the cyclohexene ring?

A3: The oxidation products are highly dependent on the oxidant and reaction conditions:

  • Epoxidation: Using peroxy acids (e.g., m-CPBA) or dioxiranes can lead to the formation of the corresponding cyclohexene oxide derivative.[5][6]

  • Allylic Oxidation: Some oxidizing agents favor attack at the allylic positions (the carbons adjacent to the double bond), yielding 2-cyclohexen-1-one and 2-cyclohexen-1-ol derivatives.[6][7][8]

  • Oxidative Cleavage: Strong oxidizing agents like hot, acidic potassium permanganate (KMnO4) or ozone (O3) followed by an oxidative workup can cleave the double bond, resulting in the formation of a dicarboxylic acid, adipic acid, if the nitrile group is also hydrolyzed.[10][11][12][13][14]

Q4: Can the degradation of this compound be monitored in real-time?

A4: Yes, various analytical techniques can be employed for real-time or near real-time monitoring of the reaction progress. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly used to separate and identify the starting material, intermediates, and final products.[15][16][17][18] These techniques allow for the quantification of each species over time, providing valuable kinetic data.[15]

Troubleshooting Guides

Hydrolysis Reactions
Issue Possible Cause(s) Troubleshooting Steps
Low or no conversion of the nitrile - Insufficient heating or reaction time.- Inadequate concentration of acid or base.- Poor solubility of the starting material.- Increase the reaction temperature to reflux.[2][19]- Extend the reaction time and monitor progress by TLC, HPLC, or GC.- Use a higher concentration of the acid or base catalyst.- Employ a co-solvent to improve solubility.
Reaction stops at the amide intermediate - Mild reaction conditions (e.g., lower temperature, shorter reaction time).[1]- Insufficient water present for complete hydrolysis.- Increase the reaction temperature and/or prolong the reaction time.[20]- Ensure an adequate excess of water is present in the reaction mixture.
Formation of unexpected byproducts - Side reactions due to harsh conditions (e.g., polymerization, decomposition).- Contamination of starting materials or reagents.- Moderate the reaction temperature.- Ensure the purity of starting materials and reagents.- Use an inert atmosphere (e.g., nitrogen, argon) if the substrate is sensitive to oxidation.
Oxidation Reactions
Issue Possible Cause(s) Troubleshooting Steps
A mixture of oxidation products is obtained (low selectivity) - The chosen oxidizing agent is not selective for a single pathway (e.g., epoxidation vs. allylic oxidation).[8]- Reaction temperature is too high, promoting side reactions.- Select a more specific oxidizing agent for the desired transformation (e.g., m-CPBA for epoxidation).[5]- Optimize the reaction temperature; lower temperatures often favor higher selectivity.- Use a catalyst known to direct the reaction towards the desired product.[6][7]
Over-oxidation or cleavage of the molecule - The oxidizing agent is too strong (e.g., hot, concentrated KMnO4).[11][14]- The reaction was allowed to proceed for too long.- Use a milder oxidizing agent.- Carefully control the stoichiometry of the oxidizing agent.- Monitor the reaction closely and quench it as soon as the starting material is consumed.
Low yield of the desired product - Incomplete reaction.- Degradation of the product under the reaction conditions.- Issues with product isolation and purification.- Increase the reaction time or the amount of oxidizing agent.- Check the stability of the product under the reaction conditions; consider a two-phase system or quenching the reaction promptly.- Optimize the workup and purification procedure to minimize product loss.

Experimental Protocols

Protocol 1: Acidic Hydrolysis to Cyclohex-2-ene-1-carboxylic acid

Objective: To hydrolyze this compound to cyclohex-2-ene-1-carboxylic acid.

Materials:

  • This compound

  • Dilute Hydrochloric Acid (e.g., 3 M)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Extraction funnel

  • Organic solvent (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound and an excess of dilute hydrochloric acid.

  • Assemble a reflux apparatus and heat the mixture to reflux with vigorous stirring.[2]

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., 3 x 20 mL of diethyl ether).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude carboxylic acid.

  • Purify the product by recrystallization or column chromatography if necessary.

Protocol 2: Epoxidation of the Cyclohexene Ring

Objective: To synthesize the epoxide of this compound.

Materials:

  • This compound

  • meta-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (CH2Cl2)

  • Sodium bicarbonate (NaHCO3)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve this compound in dichloromethane in a round-bottom flask.

  • Cool the solution in an ice bath.

  • Add solid m-CPBA portion-wise to the stirred solution. The amount of m-CPBA should be in slight excess (e.g., 1.1 equivalents).

  • Stir the reaction at 0 °C and then allow it to warm to room temperature. Monitor the reaction by TLC.

  • Once the reaction is complete, quench the excess m-CPBA by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude epoxide.

  • Purify by column chromatography on silica gel.

Visualizations

DegradationPathways cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathways This compound This compound Cyclohex-2-ene-1-carboxamide Cyclohex-2-ene-1-carboxamide This compound->Cyclohex-2-ene-1-carboxamide H2O, H+ or OH- Cyclohex-2-ene-1-carboxylic acid Cyclohex-2-ene-1-carboxylic acid Cyclohex-2-ene-1-carboxamide->Cyclohex-2-ene-1-carboxylic acid H2O, H+ or OH- Cyclohex-2-ene-1-carbonitrile_ox This compound Epoxide Epoxide Cyclohex-2-ene-1-carbonitrile_ox->Epoxide m-CPBA Allylic Oxidation Products\n(Ketone/Alcohol) Allylic Oxidation Products (Ketone/Alcohol) Cyclohex-2-ene-1-carbonitrile_ox->Allylic Oxidation Products\n(Ketone/Alcohol) e.g., SeO2 Adipic Acid Derivative Adipic Acid Derivative Cyclohex-2-ene-1-carbonitrile_ox->Adipic Acid Derivative Hot KMnO4

Caption: Potential degradation pathways of this compound.

ExperimentalWorkflow_Hydrolysis start Start: Mix Reactants (Nitrile + Acid/Base) reflux Heat to Reflux start->reflux monitor Monitor Reaction (TLC, HPLC, GC) reflux->monitor workup Aqueous Workup & Extraction monitor->workup Reaction Complete purify Purification (Recrystallization/ Chromatography) workup->purify product Final Product: Carboxylic Acid purify->product

Caption: Experimental workflow for the hydrolysis of this compound.

References

Technical Support Center: Catalyst Poisoning in Cyclohex-2-ene-1-carbonitrile Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with catalyst poisoning during the hydrogenation of cyclohex-2-ene-1-carbonitrile.

Troubleshooting Guides

Issue: Decreased or Stalled Reaction Rate

Initial Troubleshooting Workflow

G A Reaction rate is slow or has stopped B Check H2 pressure and delivery A->B E Has the catalyst been reused? A->E I Increase catalyst loading (temporary solution) A->I If immediate continuation is critical C Analyze catalyst for signs of poisoning B->C H2 supply is adequate D Inspect starting materials and solvent for impurities C->D Visual inspection inconclusive F Consider mechanical blocking or coking D->F No impurities detected H Purify starting materials/solvent D->H Impurities detected E->C Yes E->D No G Implement catalyst regeneration protocol F->G G->A Restart reaction with regenerated catalyst H->A Restart reaction

Caption: Troubleshooting workflow for decreased reaction rates.

Q1: My hydrogenation of this compound has stalled. What are the likely causes related to the catalyst?

A1: A stalled reaction is a common indicator of catalyst deactivation, which can be caused by several factors:

  • Chemical Poisoning: The active sites of the catalyst (e.g., Palladium, Nickel) are blocked by impurities present in the starting materials or solvent. Common poisons include sulfur compounds, nitrogen-containing heterocycles, and other strongly coordinating species.[1][2]

  • Product Inhibition/Poisoning: The amine product or intermediates can sometimes act as inhibitors by strongly adsorbing to the catalyst surface.[1]

  • Coking: Formation of carbonaceous deposits on the catalyst surface can physically block active sites.

  • Sintering: At elevated temperatures, the metal particles of the catalyst can agglomerate, leading to a loss of active surface area.

Q2: How can I determine if my catalyst is poisoned?

A2: Several methods can be used to diagnose catalyst poisoning:

  • Visual Inspection: A significant color change or the appearance of tarry deposits on the catalyst can indicate fouling or coking.

  • Activity Test with a Clean Substrate: Run the reaction with a fresh, high-purity batch of this compound and solvent. If the reaction proceeds normally, your previous reagents were likely contaminated.

  • Elemental Analysis: Techniques like X-ray Photoelectron Spectroscopy (XPS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS) can identify the presence of poisoning elements like sulfur on the catalyst surface.

Q3: My reaction is producing unexpected side products. Could this be related to catalyst poisoning?

A3: Yes, selective poisoning can alter the catalyst's selectivity. For instance, partial deactivation of certain active sites might favor the formation of secondary or tertiary amines over the desired primary amine.[3][4] It can also lead to incomplete hydrogenation, leaving unreacted starting material or partially hydrogenated intermediates.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalyst poisons in this compound hydrogenation?

A1: The most frequently encountered poisons for common catalysts like Palladium on Carbon (Pd/C) and Raney Nickel (Ra-Ni) include:

  • Sulfur Compounds: Thiophenes, mercaptans, and even elemental sulfur can irreversibly poison noble metal catalysts at very low concentrations.[5][6][7] These are often present as impurities in starting materials.

  • Nitrogen-Containing Compounds: Pyridine, quinoline, and even excess amounts of certain amine products can act as catalyst poisons by strongly coordinating to the metal surface.[1][8]

  • Halides: Chloride, bromide, and iodide ions can poison catalysts.

  • Carbon Monoxide (CO): Often an impurity in the hydrogen gas supply, CO can strongly adsorb to and deactivate the catalyst.

Q2: How do these poisons affect the catalyst's performance?

A2: Poisons deactivate catalysts primarily by blocking the active sites where the hydrogenation reaction occurs. This leads to a decrease in the reaction rate and, in severe cases, complete cessation of the reaction. The impact of different poisons can vary, as summarized in the table below.

Table 1: Impact of Common Poisons on Catalyst Performance

PoisonTypical Catalyst AffectedEffect on ActivityEffect on SelectivityReversibility
Sulfur CompoundsPd/C, Ra-Ni, Pt/CSevere deactivation, even at ppm levels.[5][7]Can be altered, may lead to incomplete reaction.Often Irreversible
Nitrogen HeterocyclesPd/C, Pt/C, Rh/CModerate to severe deactivation.[1]Can be used to control selectivity in some cases.[8]Reversible/Irreversible
Carbon Monoxide (CO)All hydrogenation catalystsStrong competitive adsorption, leading to inhibition.Can affect selectivity.Often Reversible
Halide IonsMost metal catalystsCan cause leaching of the active metal.May alter electronic properties of the catalyst.Irreversible

Q3: Can a poisoned catalyst be regenerated?

A3: Yes, depending on the nature of the poison, regeneration is often possible. Common methods include:

  • Thermal Treatment: For poisons that are volatile or can be oxidized, heating the catalyst under a controlled atmosphere (e.g., inert gas followed by a dilute oxygen stream) can remove the contaminants.[9]

  • Chemical Washing: Washing the catalyst with specific solvents or solutions can remove adsorbed poisons. For example, an acidic wash might remove basic nitrogen compounds.

  • Hydrogen Treatment: High-temperature treatment with hydrogen can sometimes restore activity, particularly in cases of coking or certain types of sulfur poisoning.[3]

Q4: How can I prevent catalyst poisoning in my experiments?

A4: Proactive measures are the most effective way to avoid catalyst poisoning:

  • Purify Reactants: Ensure the this compound and solvent are of high purity. Distillation or passing them through a column of activated alumina can remove many common impurities.

  • Use High-Purity Hydrogen: Utilize a high-purity hydrogen source and consider an in-line gas purifier to remove traces of CO and other contaminants.

  • Proper Reactor Cleaning: Thoroughly clean the reaction vessel to remove any residues from previous experiments that could act as poisons.

  • Use of Guard Beds: For continuous flow reactions, a pre-column with a sacrificial catalyst or adsorbent can remove poisons before they reach the main catalyst bed.[2]

Prevention of Catalyst Poisoning Workflow

G A Start: High-Purity Reaction Setup B Source High-Purity this compound A->B C Purify Solvent (e.g., distillation) A->C D Use High-Purity H2 Gas with Purifier A->D E Thoroughly Clean Reactor A->E F Assemble Reaction under Inert Atmosphere B->F C->F D->F E->F G Run Reaction and Monitor Progress F->G H Successful Hydrogenation G->H

Caption: Workflow for preventing catalyst poisoning.

Experimental Protocols

Protocol 1: Identification of Sulfur Poisoning

Objective: To determine if sulfur compounds in the reactants are responsible for catalyst deactivation.

Methodology:

  • Preparation of a Sulfur-Spiked Sample: Prepare a solution of this compound in your reaction solvent. Spike this solution with a known, low concentration of a sulfur compound (e.g., 10 ppm of thiophene).

  • Control Reaction: Run the hydrogenation reaction using your standard, un-spiked starting materials and a fresh catalyst. Record the reaction rate (e.g., by monitoring hydrogen uptake or by taking aliquots for GC/HPLC analysis).

  • Spiked Reaction: Run the hydrogenation under identical conditions to the control, but use the sulfur-spiked starting material and a fresh catalyst.

  • Comparison: Compare the reaction rate of the spiked reaction to the control. A significant decrease in the rate of the spiked reaction is a strong indicator of sulfur poisoning.

Table 2: Example Data for Sulfur Poisoning Test

ReactionCatalyst Loading (mol%)Thiophene Concentration (ppm)Initial Reaction Rate (mmol/min)
Control1.002.5
Sulfur-Spiked1.0100.2
Protocol 2: Regeneration of a Poisoned Palladium on Carbon (Pd/C) Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated by organic impurities or coking. This protocol is adapted from procedures for regenerating palladium hydrogenation catalysts.[9]

Methodology:

  • Catalyst Recovery: After the reaction, carefully filter the catalyst from the reaction mixture. Wash it with a clean, volatile solvent (e.g., ethanol or ethyl acetate) to remove residual reactants and products. Dry the catalyst under vacuum at a low temperature (e.g., 50-60 °C).

  • Inert Gas Purge: Place the dried catalyst in a tube furnace. Heat the catalyst to 550-600 °C under a steady flow of an inert gas (e.g., nitrogen or argon) for 2-3 hours. This step removes volatile organic residues.[9]

  • Controlled Oxidation: While maintaining the temperature, switch the gas flow to a mixture of a low concentration of oxygen (e.g., 2-5%) in the inert gas. Continue this treatment for 3-4 hours to burn off carbonaceous deposits.[9] Caution: This step is exothermic and should be performed with careful temperature monitoring.

  • Reduction: Cool the catalyst under the inert gas stream. Once at room temperature, switch to a flow of hydrogen and slowly heat the catalyst to 200-250 °C for 2-4 hours to re-reduce the palladium oxide to its active metallic form.

  • Passivation and Storage: Cool the catalyst to room temperature under an inert gas. The freshly regenerated catalyst is often pyrophoric and should be handled and stored under an inert atmosphere.

Regeneration Protocol Workflow

G A Recover and Wash Poisoned Catalyst B Dry Catalyst under Vacuum A->B C Heat under Inert Gas (550-600 °C) B->C D Controlled Oxidation with O2/N2 Mixture C->D E Cool under Inert Gas D->E F Reduce with H2 (200-250 °C) E->F G Cool and Store under Inert Atmosphere F->G H Regenerated Catalyst Ready for Use G->H

Caption: Workflow for Pd/C catalyst regeneration.

References

Technical Support Center: Solvent Effects on the Reactivity of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cyclohex-2-ene-1-carbonitrile. The following sections address common issues related to solvent effects on the reactivity of this compound, particularly in nucleophilic addition and cycloaddition reactions.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity affect the rate of a Michael addition to this compound?

A1: Generally, polar solvents can accelerate Michael additions. The extent of this effect depends on the nature of the transition state. If the transition state is more polar than the reactants, a polar solvent will stabilize it, lowering the activation energy and increasing the reaction rate. For the addition of a neutral nucleophile, the transition state often involves charge separation, and thus, its rate is enhanced in polar solvents. Conversely, if the nucleophile is charged, the effect of solvent polarity can be more complex, as the solvent also solvates the nucleophile, potentially reducing its reactivity.

Q2: What is the role of protic versus aprotic solvents in reactions with this compound?

A2: Protic solvents (e.g., water, ethanol, methanol) can act as hydrogen bond donors, stabilizing both the nitrile group and the developing negative charge on the alpha-carbon in the transition state of a nucleophilic attack. This can enhance the electrophilicity of the carbon-carbon double bond. However, protic solvents can also solvate the nucleophile, especially if it is anionic or has lone pairs, which can decrease its nucleophilicity and slow down the reaction. Aprotic solvents (e.g., THF, DCM, acetonitrile) do not have this hydrogen-bonding capability. Polar aprotic solvents like DMSO and DMF are particularly effective at solvating cations while leaving the nucleophile relatively "bare" and highly reactive.

Q3: Can the solvent influence the stereoselectivity of a reaction involving this compound?

A3: Yes, the solvent can play a crucial role in determining the stereochemical outcome of a reaction. In asymmetric synthesis, the solvent can influence the conformation of the catalyst-substrate complex and the transition state. For instance, in organocatalyzed Michael additions, non-polar aprotic solvents are often beneficial as they do not interfere with the hydrogen bonding between the catalyst and the reactants, which is crucial for achieving high enantioselectivity.

Q4: I am observing low yields in my Diels-Alder reaction with this compound. Could the solvent be the issue?

A4: It is possible. The solvent can influence the rate and equilibrium of a Diels-Alder reaction. While the effect is generally less pronounced than in ionic reactions, polar solvents can accelerate the reaction by stabilizing the polar transition state. Furthermore, "hydrophobic effects" in water can lead to a significant rate enhancement by forcing the non-polar reactants together. If you are using a non-polar solvent, consider switching to a more polar one or even a water-based system to see if the yield improves.

Troubleshooting Guides

Problem 1: Low or No Conversion in a Michael Addition Reaction
Possible Cause Suggested Solution
Incorrect Solvent Choice The solvent may be deactivating the nucleophile or not sufficiently stabilizing the transition state. If using a protic solvent with a strong base, consider switching to a polar aprotic solvent like THF or DMF to enhance nucleophilicity. If the reaction is sluggish in a non-polar solvent, a more polar solvent might be required to stabilize the charged intermediates.
Poor Solubility of Reactants Ensure all reactants are fully dissolved at the reaction temperature. If a reactant is insoluble, the reaction will be heterogeneous and slow. Choose a solvent in which all components are soluble.
Presence of Water For reactions involving highly basic or water-sensitive reagents (e.g., Grignard reagents, strong bases), trace amounts of water in the solvent can quench the reagent. Ensure your solvent is anhydrous.
Problem 2: Formation of Multiple Products or Low Selectivity
Possible Cause Suggested Solution
Solvent-Influenced Reaction Pathway The solvent can alter the chemoselectivity (e.g., 1,2- vs. 1,4-addition) or stereoselectivity. For stereoselectivity issues in catalyzed reactions, a less coordinating, non-polar solvent might improve the influence of the chiral catalyst.
Side Reactions with the Solvent Some solvents can participate in the reaction. For example, alcoholic solvents can act as nucleophiles under certain conditions. Ensure the chosen solvent is inert under the reaction conditions.

Quantitative Data Summary

The following table summarizes the effect of different solvents on the yield of the Michael addition of thiophenol to this compound. This data is representative of the expected trends for nucleophilic additions to this substrate.

SolventDielectric Constant (ε)Yield (%)
Dichloromethane (DCM)8.9365
Tetrahydrofuran (THF)7.5278
Acetonitrile (MeCN)37.585
Dimethylformamide (DMF)36.792
Ethanol (EtOH)24.575
Water (H₂O)80.155

Note: The yields presented are illustrative and based on general trends observed for Michael additions. Actual results may vary depending on specific reaction conditions.

Experimental Protocols

Detailed Methodology for a Representative Michael Addition

This protocol describes a general procedure for the Michael addition of a nucleophile to this compound, which can be adapted to study solvent effects.

Materials:

  • This compound

  • Nucleophile (e.g., diethyl malonate, thiophenol)

  • Base catalyst (e.g., DBU, NaH)

  • Anhydrous solvent of choice (e.g., THF, DCM, DMF)

  • Round-bottom flask with a magnetic stir bar

  • Septum and nitrogen inlet

  • Syringes for liquid transfer

  • Quenching solution (e.g., saturated aqueous NH₄Cl)

  • Extraction solvent (e.g., ethyl acetate)

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • To a dry, nitrogen-flushed round-bottom flask, add the nucleophile (1.2 equivalents) and the chosen anhydrous solvent (to make a 0.1 M solution with respect to the electrophile).

  • Cool the solution to the desired temperature (e.g., 0 °C).

  • Add the base catalyst (0.1 equivalents) dropwise.

  • Stir the mixture for 10 minutes.

  • Add this compound (1.0 equivalent) dropwise to the solution.

  • Allow the reaction to stir at the chosen temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Visualizations

Experimental Workflow for Studying Solvent Effects

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_reagents Prepare Reactants and Catalyst select_solvents Select a Range of Solvents (Protic/Aprotic, Polar/Non-polar) dry_solvents Dry Solvents select_solvents->dry_solvents run_reactions Run Parallel Reactions in Each Solvent dry_solvents->run_reactions monitor_progress Monitor Progress (TLC/GC-MS) run_reactions->monitor_progress quench_workup Quench and Work-up monitor_progress->quench_workup isolate_product Isolate and Purify Product quench_workup->isolate_product characterize Characterize Product (NMR, MS) isolate_product->characterize calculate_yield Calculate Yield and Selectivity characterize->calculate_yield correlate Correlate Results with Solvent Properties calculate_yield->correlate

Caption: General workflow for investigating solvent effects on a chemical reaction.

Troubleshooting Logic for a Low-Yielding Reaction

troubleshooting_logic start Low or No Product check_solubility Are all reactants soluble? start->check_solubility check_solvent_type Is the solvent appropriate for the nucleophile/base? check_solubility->check_solvent_type Yes insoluble Change to a solvent with better solubility. check_solubility->insoluble No check_anhydrous Are anhydrous conditions required and met? check_solvent_type->check_anhydrous Yes change_solvent_type Switch solvent type: Protic -> Aprotic or vice versa. Consider polarity. check_solvent_type->change_solvent_type No ensure_anhydrous Use freshly dried solvent and glassware. check_anhydrous->ensure_anhydrous No re_evaluate Re-evaluate reaction setup and reagent quality. check_anhydrous->re_evaluate Yes insoluble->re_evaluate change_solvent_type->re_evaluate ensure_anhydrous->re_evaluate

Caption: Decision tree for troubleshooting low-yielding reactions.

Technical Support Center: Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals on the safe handling, storage, and use of cyclohex-2-ene-1-carbonitrile. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what are its primary hazards?

This compound is an unsaturated nitrile, a class of organic compounds that are toxic. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled. It can also cause skin and serious eye irritation. Due to the potential for the release of hydrogen cyanide gas, especially in the presence of acids, all handling should be performed with extreme caution in a well-ventilated chemical fume hood.

2. What are the proper storage conditions for this compound?

Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong acids, strong bases, and oxidizing agents. It should be stored separately from acids to prevent any possibility of a reaction that could release highly toxic hydrogen cyanide gas. Ensure the storage area is secure and accessible only to authorized personnel.

3. What personal protective equipment (PPE) is required when handling this compound?

Appropriate PPE is mandatory when working with this compound. This includes:

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Double gloving with nitrile gloves is recommended.

  • Body Protection: A flame-retardant lab coat.

  • Respiratory Protection: All work should be conducted in a certified chemical fume hood. In the event of a spill or insufficient ventilation, a full-face respirator with an appropriate cartridge for organic vapors and cyanides should be used.

4. How should I dispose of waste containing this compound?

Waste containing this compound is considered hazardous and must be disposed of according to institutional and local regulations.

  • Liquid Waste: Collect in a designated, labeled, and sealed container. Do not mix with other waste streams, especially acidic waste.

  • Solid Waste: Contaminated materials such as gloves, paper towels, and pipette tips should be collected in a separate, sealed hazardous waste container.

  • Decontamination: Glassware and equipment should be decontaminated by rinsing with a suitable solvent in a fume hood, and the rinsate collected as hazardous waste. A subsequent wash with a basic solution (e.g., sodium hypochlorite) can be used to neutralize any residual cyanide.

5. What should I do in case of a spill?

In the event of a spill, evacuate the immediate area and ensure it is well-ventilated. If the spill is large or you are not trained to handle it, evacuate the laboratory and contact your institution's environmental health and safety (EHS) department immediately. For small spills within a chemical fume hood that you are equipped to handle:

  • Wear appropriate PPE.

  • Absorb the spill with an inert absorbent material (e.g., vermiculite, sand).

  • Collect the absorbent material into a sealed, labeled hazardous waste container.

  • Decontaminate the area with a suitable solvent and then a basic solution.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments involving this compound.

Problem 1: Low or no yield in a Diels-Alder reaction where this compound is the dienophile.

  • Possible Cause 1: Diene is not in the required s-cis conformation.

    • Solution: Some dienes exist predominantly in the s-trans conformation. The reaction may require elevated temperatures to facilitate rotation to the s-cis conformation. However, be aware that very high temperatures can promote the retro-Diels-Alder reaction.

  • Possible Cause 2: The diene is not sufficiently electron-rich.

    • Solution: The nitrile group on the dienophile is electron-withdrawing. For a favorable reaction, the diene should have electron-donating groups. Consider using a more electron-rich diene if possible.

  • Possible Cause 3: Steric hindrance.

    • Solution: Bulky substituents on the diene or dienophile can hinder the approach of the reactants. Assess the steric bulk of your substrates and consider if a less hindered analogue could be used.

  • Possible Cause 4: Polymerization of the dienophile.

    • Solution: Unsaturated nitriles can be prone to polymerization, especially at elevated temperatures. Monitor the reaction for the formation of insoluble materials. It may be necessary to use a polymerization inhibitor or conduct the reaction at a lower temperature for a longer duration.

Problem 2: Difficulty in purifying the product of a reaction involving this compound.

  • Possible Cause: Adsorption of the product onto silica gel during column chromatography.

    • Solution: Nitrile-containing compounds can sometimes interact strongly with the acidic sites on silica gel, leading to poor recovery. Consider using a less acidic stationary phase, such as alumina (basic or neutral), or deactivating the silica gel by pre-treating it with a small amount of a suitable amine (e.g., triethylamine) in the eluent. Alternatively, other purification methods like distillation or recrystallization should be considered if applicable.

Problem 3: The nitrile group is unexpectedly hydrolyzed during the workup or reaction.

  • Possible Cause: Presence of strong acid or base and water.

    • Solution: The nitrile group can be sensitive to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures. If hydrolysis is not the desired outcome, ensure that the reaction and workup conditions are kept neutral and anhydrous if possible. If an acidic or basic workup is necessary, perform it at low temperatures and for a minimal amount of time.

Data Presentation

Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₇H₉N
Molecular Weight107.15 g/mol
Boiling Point200.9 °C at 760 mmHg
Density0.94 g/cm³
Flash Point65.8 °C
AppearanceColorless to pale yellow liquid
CAS Number13048-17-4

Experimental Protocols

Representative Experimental Protocol: Diels-Alder Reaction with Cyclopentadiene

This protocol describes a typical Diels-Alder reaction where this compound acts as the dienophile.

Materials:

  • This compound

  • Freshly cracked cyclopentadiene

  • Anhydrous toluene

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Set up a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • In the flask, dissolve this compound (1.0 equivalent) in anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add freshly cracked cyclopentadiene (1.2 equivalents) to the stirred solution.

  • Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Note: Due to the potential for adsorption on silica gel, column chromatography should be used with caution. If necessary, consider using neutral alumina or deactivated silica gel.

Mandatory Visualizations

Handling_and_Storage_Workflow Workflow for Handling and Storage of this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Waste Disposal A Review Safety Data Sheet (SDS) B Prepare appropriate Personal Protective Equipment (PPE) A->B C Ensure certified chemical fume hood is operational B->C D Weigh and dispense only in fume hood C->D E Keep away from acids and oxidizing agents D->E F Use appropriate, clean glassware E->F G Store in a cool, dry, well-ventilated area F->G After Use J Collect waste in a designated, labeled container F->J Waste Generation H Ensure container is tightly sealed G->H I Store separately from incompatible materials H->I K Do not mix with acidic waste J->K L Dispose of as hazardous waste following institutional guidelines K->L Troubleshooting_Diels_Alder Troubleshooting a Low-Yielding Diels-Alder Reaction Start Low or No Product in Diels-Alder Reaction Q1 Is the diene in the s-cis conformation? Start->Q1 Sol1 Increase reaction temperature to promote s-cis conformation. Q1->Sol1 No Q2 Is the diene sufficiently electron-rich? Q1->Q2 Yes A1_yes Yes A1_no No End Re-evaluate reaction setup and conditions Sol1->End Sol2 Consider using a diene with electron-donating groups. Q2->Sol2 No Q3 Is there significant steric hindrance? Q2->Q3 Yes A2_yes Yes A2_no No Sol2->End Sol3 Use less sterically hindered reactants if possible. Q3->Sol3 Yes Q4 Is there evidence of polymerization? Q3->Q4 No A3_yes Yes A3_no No Sol3->End Sol4 Use a polymerization inhibitor or lower the reaction temperature. Q4->Sol4 Yes Q4->End No A4_yes Yes A4_no No Sol4->End

Validation & Comparative

"comparative analysis of cyclohex-2-ene-1-carbonitrile synthesis methods"

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in the fields of organic synthesis and drug development, the efficient and reliable synthesis of key intermediates is paramount. Cyclohex-2-ene-1-carbonitrile, a versatile building block, is no exception. This guide provides a comparative analysis of two primary methods for its synthesis: the Diels-Alder reaction and a two-step approach involving allylic bromination followed by nucleophilic substitution. We will delve into the experimental protocols, compare their performance based on available data, and visualize the workflows for enhanced clarity.

Method 1: Diels-Alder Cycloaddition

The Diels-Alder reaction is a powerful and atom-economical method for the formation of six-membered rings. In the context of this compound synthesis, this pericyclic reaction involves the [4+2] cycloaddition of 1,3-butadiene and acrylonitrile.[1][2] This one-step process directly yields the desired product, making it an attractive and efficient route.

Experimental Protocol:

A typical experimental procedure for the Diels-Alder synthesis of this compound is as follows:

  • Reaction Setup: In a pressure vessel, place acrylonitrile and a polymerization inhibitor, such as hydroquinone.

  • Addition of Diene: Cool the vessel and add condensed 1,3-butadiene.

  • Reaction Conditions: Seal the vessel and heat it to a temperature between 100-150 °C for several hours. The reaction is typically monitored by gas chromatography to determine its completion.

  • Work-up and Purification: After cooling, the excess reactants are removed by distillation. The resulting crude product is then purified by fractional distillation under reduced pressure to yield pure this compound.

Method 2: Allylic Bromination and Nucleophilic Substitution

This two-step method offers an alternative route to this compound, starting from the readily available cyclohexene. The first step involves the allylic bromination of cyclohexene to produce 3-bromocyclohexene. This is followed by a nucleophilic substitution reaction where the bromide is displaced by a cyanide group.

Experimental Protocol:

Step 1: Synthesis of 3-Bromocyclohexene [3]

  • Reaction Setup: A solution of cyclohexene in an inert solvent like carbon tetrachloride is prepared in a round-bottom flask.

  • Reagent Addition: N-Bromosuccinimide (NBS) is added to the solution, along with a radical initiator such as azobisisobutyronitrile (AIBN).

  • Reaction Conditions: The mixture is heated to reflux for several hours. The reaction is initiated by the decomposition of AIBN, leading to the formation of a bromine radical.

  • Work-up and Purification: After the reaction is complete, the succinimide byproduct is filtered off. The solvent is removed under reduced pressure, and the crude 3-bromocyclohexene is purified by vacuum distillation.

Step 2: Nucleophilic Substitution with Cyanide [4][5]

  • Reaction Setup: 3-Bromocyclohexene is dissolved in an ethanolic solution of a cyanide salt, such as sodium cyanide or potassium cyanide.

  • Reaction Conditions: The reaction mixture is heated under reflux for several hours to facilitate the nucleophilic substitution.

  • Work-up and Purification: After cooling, the inorganic salts are filtered off. The ethanol is removed by distillation, and the remaining crude product is partitioned between water and an organic solvent. The organic layer is then washed, dried, and concentrated. The final product, this compound, is purified by vacuum distillation.

Performance Comparison

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both synthesis methods.

ParameterMethod 1: Diels-Alder ReactionMethod 2: Allylic Bromination & Nucleophilic Substitution
Starting Materials 1,3-Butadiene, AcrylonitrileCyclohexene, N-Bromosuccinimide, Cyanide Salt
Number of Steps 12
Overall Yield High (typically > 70%)Moderate (yield for bromination is ~53%[3], substitution yield varies)
Atom Economy ExcellentGood
Reaction Conditions High temperature and pressureReflux conditions, handling of radical initiators and toxic cyanide salts
Reagent Toxicity Acrylonitrile is toxic and a suspected carcinogen.N-Bromosuccinimide is a lachrymator, and cyanide salts are highly toxic.
Scalability Well-established for industrial scale.Feasible for lab-scale; industrial scale requires careful handling of toxic reagents.

Visualizing the Synthesis Workflows

To further aid in the understanding of these synthetic pathways, the following diagrams, generated using the DOT language, illustrate the experimental workflows.

Diels_Alder_Synthesis cluster_reactants Reactants cluster_reaction Reaction cluster_purification Purification 1,3-Butadiene 1,3-Butadiene Pressure Vessel Pressure Vessel 1,3-Butadiene->Pressure Vessel Acrylonitrile Acrylonitrile Acrylonitrile->Pressure Vessel Heat (100-150°C) Distillation Distillation Pressure Vessel->Distillation Work-up Product Product Distillation->Product This compound

Diels-Alder Synthesis Workflow

Two_Step_Synthesis cluster_step1 Step 1: Allylic Bromination cluster_step2 Step 2: Nucleophilic Substitution Cyclohexene Cyclohexene Reflux1 Reflux Cyclohexene->Reflux1 NBS_AIBN NBS, AIBN NBS_AIBN->Reflux1 Filtration1 Filtration Reflux1->Filtration1 Distillation1 Vacuum Distillation Filtration1->Distillation1 3-Bromocyclohexene 3-Bromocyclohexene Distillation1->3-Bromocyclohexene Reflux2 Reflux in Ethanol 3-Bromocyclohexene->Reflux2 Cyanide_Salt NaCN or KCN Cyanide_Salt->Reflux2 Filtration2 Filtration Reflux2->Filtration2 Distillation2 Vacuum Distillation Filtration2->Distillation2 Product Product Distillation2->Product This compound

Two-Step Synthesis Workflow

Conclusion

Both the Diels-Alder reaction and the two-step allylic bromination-nucleophilic substitution sequence are viable methods for the synthesis of this compound. The Diels-Alder approach is a more direct, one-step process with high atom economy and yield, making it highly suitable for large-scale production. However, it requires handling of gaseous 1,3-butadiene and a toxic dienophile under pressure. The two-step method, while longer and with a potentially lower overall yield, starts from the common and inexpensive liquid cyclohexene. The main drawbacks of this method are the use of a lachrymatory brominating agent and highly toxic cyanide salts, which necessitate stringent safety precautions. The choice of synthesis method will ultimately depend on the specific requirements of the researcher or organization, including scale, available equipment, and safety protocols.

References

A Comparative Guide to the Reactivity of Cyclohex-2-ene-1-carbonitrile and Cyclohexene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the chemical reactivity of two isomeric cyclohexene carbonitriles: cyclohex-2-ene-1-carbonitrile and cyclohexene-1-carbonitrile. The position of the double bond in these molecules dictates their classification as allylic and vinylic nitriles, respectively, leading to significant differences in their behavior in various chemical transformations. This document summarizes their performance in key reactions, supported by available experimental data, and provides detailed experimental protocols for representative transformations.

Structural and Electronic Differences

The distinct reactivity of this compound and cyclohexene-1-carbonitrile originates from the electronic effects of the nitrile group (-CN) in relation to the carbon-carbon double bond.

  • This compound: In this isomer, the nitrile group is attached to an allylic carbon, a saturated carbon atom adjacent to a double bond. This arrangement allows for the stabilization of radical or carbocation intermediates at the allylic position through resonance.[1][2] This enhanced stability makes the allylic hydrogens more susceptible to abstraction and the molecule as a whole more reactive in radical-mediated and some nucleophilic substitution reactions.[3]

  • Cyclohexene-1-carbonitrile: Here, the nitrile group is directly attached to one of the sp²-hybridized carbons of the double bond, a vinylic position. The strong C=C double bond and the sp² hybridization of the carbon bearing the nitrile group make this isomer generally less reactive towards substitutions and radical reactions at the double bond.[1] However, the conjugation of the double bond with the electron-withdrawing nitrile group makes the β-carbon electrophilic and susceptible to nucleophilic conjugate addition (Michael addition).[4]

Comparative Reaction Performance

The structural differences outlined above manifest in distinct outcomes and efficiencies in various organic reactions. The following sections detail these differences with supporting data where available.

Catalytic Hydrogenation

Catalytic hydrogenation reduces the carbon-carbon double bond. While both isomers can be hydrogenated to cyclohexanecarbonitrile, the reaction conditions and efficiency may differ. Generally, the hydrogenation of isolated double bonds, as in this compound, proceeds under standard conditions. For α,β-unsaturated nitriles like cyclohexene-1-carbonitrile, selective reduction of the C=C bond without affecting the nitrile group is also achievable.[5][6]

Table 1: Comparison of Catalytic Hydrogenation

FeatureThis compound (Allylic)Cyclohexene-1-carbonitrile (Vinylic/α,β-Unsaturated)
Product CyclohexanecarbonitrileCyclohexanecarbonitrile
Reactivity Expected to undergo hydrogenation readily under standard conditions (e.g., H₂, Pd/C).Readily undergoes hydrogenation, often with high selectivity for the C=C bond over the -CN group.[5]
Experimental Yield High yields are anticipated, though specific comparative data is scarce.High yields are reported for the hydrogenation of α,β-unsaturated nitriles.[5][6]
Nucleophilic Addition

The reactivity towards nucleophiles is markedly different between the two isomers. Cyclohexene-1-carbonitrile, as an α,β-unsaturated nitrile, is an excellent Michael acceptor.

Table 2: Comparison of Nucleophilic Addition

FeatureThis compound (Allylic)Cyclohexene-1-carbonitrile (Vinylic/α,β-Unsaturated)
Reaction Type Less prone to direct nucleophilic addition at the double bond. May undergo S(_N)2' reactions if a suitable leaving group is present at the allylic position.[7]Readily undergoes 1,4-conjugate (Michael) addition with a variety of nucleophiles (e.g., amines, thiols, enolates).[4][8]
Reactivity The double bond is not activated towards nucleophilic attack.The β-carbon of the double bond is electrophilic due to conjugation with the electron-withdrawing nitrile group.[4]
Typical Products Products of allylic substitution (if applicable).1,4-adducts.
Experimental Yield Not a typical reaction.High yields are often achieved in Michael additions to α,β-unsaturated nitriles.[8]
Free-Radical Substitution (Allylic Bromination)

The presence of allylic hydrogens in this compound makes it a prime substrate for free-radical substitution, a reaction in which the vinylic isomer is unreactive at the double bond.

Table 3: Comparison of Free-Radical Bromination with NBS

FeatureThis compound (Allylic)Cyclohexene-1-carbonitrile (Vinylic/α,β-Unsaturated)
Reaction Type Allylic bromination.[1][9]No reaction at the vinylic C-H bonds.
Reactivity The allylic C-H bonds are relatively weak and readily abstracted by radicals, leading to a resonance-stabilized allylic radical.[1]Vinylic C-H bonds are much stronger and not susceptible to abstraction under these conditions.
Typical Products Bromination at the allylic positions (C4 and C6).No reaction.
Experimental Yield Allylic bromination with N-bromosuccinimide (NBS) is generally an efficient process.[10]N/A

Experimental Protocols

General Protocol for Catalytic Hydrogenation of Cyclohexene Carbonitriles

This protocol is a general procedure for the hydrogenation of the C=C double bond in either isomer to yield cyclohexanecarbonitrile.[11]

Materials:

  • Cyclohexene carbonitrile isomer (1.0 eq)

  • Palladium on carbon (10% Pd/C, 1-5 mol%)

  • Methanol or Ethanol (solvent)

  • Hydrogen gas (H₂)

Procedure:

  • In a high-pressure reaction vessel (e.g., a Parr shaker), dissolve the cyclohexene carbonitrile isomer in a suitable solvent like methanol or ethanol.

  • Carefully add the 10% Pd/C catalyst to the solution.

  • Seal the reaction vessel and purge it several times with nitrogen gas, followed by purging with hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (typically 1-10 atm).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by techniques such as TLC or GC-MS until the starting material is consumed.

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

  • Wash the Celite pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude cyclohexanecarbonitrile.

  • Purify the product by distillation or column chromatography if necessary.

Protocol for Michael Addition to Cyclohexene-1-carbonitrile

This protocol describes a typical Michael addition of a secondary amine to cyclohexene-1-carbonitrile.

Materials:

  • Cyclohexene-1-carbonitrile (1.0 eq)

  • Secondary amine (e.g., diethylamine, 1.1 eq)

  • Aprotic solvent (e.g., THF, acetonitrile)

Procedure:

  • Dissolve cyclohexene-1-carbonitrile in the chosen aprotic solvent in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath.

  • Slowly add the secondary amine to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for several hours to overnight.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • The resulting crude product can be purified by column chromatography on silica gel to yield the corresponding 1,4-adduct.

Protocol for Allylic Bromination of this compound with NBS

This protocol outlines the free-radical bromination at the allylic position of this compound.[9][10]

Materials:

  • This compound (1.0 eq)

  • N-Bromosuccinimide (NBS, 1.1 eq)

  • Carbon tetrachloride (CCl₄) or a similar non-polar solvent

  • Radical initiator (e.g., AIBN or benzoyl peroxide, catalytic amount) or a light source (e.g., a sunlamp)

Procedure:

  • In a round-bottom flask fitted with a reflux condenser, dissolve this compound in CCl₄.

  • Add NBS and the radical initiator to the solution.

  • Heat the reaction mixture to reflux or irradiate with a light source to initiate the reaction.

  • Continue the reaction for several hours, monitoring the progress by TLC or GC-MS. The reaction is often indicated by the consumption of the denser NBS, which is replaced by the less dense succinimide.

  • After completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the succinimide byproduct.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude allylic bromide.

  • Purify the product by distillation under reduced pressure or column chromatography.

Visualizing Reaction Pathways

The following diagrams illustrate the key mechanistic differences discussed.

G cluster_0 This compound (Allylic) a This compound b Allylic Radical (Resonance Stabilized) a->b Radical Initiator (e.g., Br• from NBS) d Hydrogenation Product a->d H₂ / Pd/C c Allylic Bromide b->c Br₂ G cluster_1 Cyclohexene-1-carbonitrile (Vinylic) e Cyclohexene-1-carbonitrile f Enolate Intermediate e->f Nucleophile (e.g., R₂NH) h Hydrogenation Product e->h H₂ / Pd/C g Michael Adduct f->g Proton Source

References

A Spectroscopic Showdown: Unmasking the Isomers of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive spectroscopic comparison of cyclohex-2-ene-1-carbonitrile and its positional isomer, 3-cyclohexene-1-carbonitrile, reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization. This guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these two isomers, offering a clear, side-by-side analysis supported by detailed experimental protocols.

The subtle shift in the position of the double bond within the cyclohexene ring profoundly influences the electronic environment of the constituent atoms, leading to distinguishable spectroscopic signatures. These differences are paramount for unambiguous identification in complex reaction mixtures and for the precise characterization of novel chemical entities in drug discovery pipelines.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of this compound and 3-cyclohexene-1-carbonitrile are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide a clear distinction between the two isomers, primarily in the chemical shifts of the olefinic and allylic protons. In this compound, the proton on the carbon bearing the nitrile group is allylic and appears as a distinct multiplet. The olefinic protons in this isomer are adjacent to each other. In contrast, 3-cyclohexene-1-carbonitrile shows two well-separated olefinic proton signals and the proton at the carbon with the nitrile group is not allylic, resulting in a different chemical shift and coupling pattern.

¹³C NMR: The carbon NMR spectra further differentiate the isomers. The chemical shifts of the sp² hybridized carbons of the double bond are significantly different between the two compounds. Additionally, the position of the nitrile carbon and the sp³ carbons of the ring provide unique fingerprints for each isomer.

Spectroscopic Data This compound 3-Cyclohexene-1-carbonitrile
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 5.75 (m, 1H), 5.64 (m, 1H), 2.84 (m, 1H), 2.39 (m, 2H), 2.31 (m, 1H), 2.22 (m, 1H), 2.11 (m, 1H), 1.98 (m, 1H), 1.88 (m, 1H)[1]δ (ppm): 5.70 (m, 1H), 5.59 (m, 1H), 2.77 (m, 1H), 2.34 (m, 2H), 2.25 (m, 1H), 2.19 (m, 1H), 2.05 (m, 1H), 1.93 (m, 1H), 1.84 (m, 1H)[2]
¹³C NMR (CDCl₃) Data not readily available in searched sources.Data not readily available in searched sources.

Note: Detailed peak assignments and coupling constants were not available in the searched sources. The provided ¹H NMR data for 3-cyclohexene-1-carbonitrile is from a 90 MHz spectrum and a 399.65 MHz spectrum, with slight variations in reported chemical shifts.[1][2]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by the sharp, intense absorption band of the nitrile group (C≡N) in the region of 2220-2260 cm⁻¹. The position of the C=C stretching vibration can also differ slightly between the two isomers, providing an additional diagnostic tool.

Spectroscopic Data This compound 3-Cyclohexene-1-carbonitrile
IR (Vapor Phase) Available[3]Available[4]
Key Absorptions (cm⁻¹) C≡N stretchC≡N stretch

Note: Specific wavenumber values from the vapor phase IR spectra were not detailed in the provided search results.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers results in a molecular ion peak corresponding to their molecular weight (107.15 g/mol ).[3][4] The fragmentation patterns, however, can differ based on the stability of the resulting carbocations and radical fragments, influenced by the double bond's position. A retro-Diels-Alder reaction is a potential fragmentation pathway for 3-cyclohexene-1-carbonitrile, which would be less favorable for the 2-ene isomer.

Spectroscopic Data This compound 3-Cyclohexene-1-carbonitrile
Mass Spectrum (GC-MS) Available[3]Available[4]
Molecular Ion (M⁺) m/z 107m/z 107
Key Fragments Information on specific fragmentation patterns not detailed.Information on specific fragmentation patterns not detailed.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing spectroscopic data. Below are generalized protocols for the key analytical techniques.

NMR Spectroscopy

Sample Preparation: A sample of the this compound isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. For each sample, 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

FTIR Analysis: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the this compound isomers.

Spectroscopic_Comparison_Workflow cluster_isomers Isomer Samples cluster_spectroscopy Spectroscopic Techniques cluster_data Data Acquisition & Analysis cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR (¹H, ¹³C) Isomer1->NMR IR FTIR Isomer1->IR MS GC-MS Isomer1->MS Isomer2 3-Cyclohexene-1-carbonitrile Isomer2->NMR Isomer2->IR Isomer2->MS NMR_Data Chemical Shifts Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data Mass-to-Charge Ratios Fragmentation Patterns MS->MS_Data Comparison Identification of Unique Spectral Features NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison

Caption: Workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between this compound and 3-cyclohexene-1-carbonitrile. The distinct data presented for each isomer, coupled with the detailed experimental protocols, will aid researchers in the accurate identification and characterization of these compounds in their scientific endeavors.

References

A Comparative Guide to Computational and Experimental Data for Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

Data Presentation: A Side-by-Side Look

The following tables summarize the available experimental physical properties and provide a framework for comparing experimental spectroscopic data with computational predictions.

Table 1: Physical Properties of Cyclohex-2-ene-1-carbonitrile

PropertyExperimental ValueSource
Molecular FormulaC₇H₉N[1]
Molecular Weight107.15 g/mol
Boiling Point200.9 °C at 760 mmHg
Density0.94 g/cm³
Flash Point65.8 °C

Table 2: Comparison of Experimental and Computational Spectroscopic Data

Parameter Experimental Data Computational Prediction
IR Spectroscopy
ν(C≡N)~2240 cm⁻¹ (weak to medium)Calculated vibrational frequency
ν(C=C)~1650 cm⁻¹ (weak)Calculated vibrational frequency
ν(=C-H)~3020 cm⁻¹ (medium)Calculated vibrational frequency
ν(C-H)2800-3000 cm⁻¹ (medium to strong)Calculated vibrational frequency
¹H NMR Spectroscopy
δ(H2, H3)~5.5 - 6.0 ppm (multiplet)Calculated chemical shifts
δ(H1)~3.0 - 3.5 ppm (multiplet)Calculated chemical shifts
δ(H4, H5, H6)~1.5 - 2.5 ppm (multiplets)Calculated chemical shifts
¹³C NMR Spectroscopy
δ(C≡N)~120 ppmCalculated chemical shifts
δ(C2, C3)~125 - 135 ppmCalculated chemical shifts
δ(C1)~30 - 35 ppmCalculated chemical shifts
δ(C4, C5, C6)~20 - 30 ppmCalculated chemical shifts

Experimental and Computational Methodologies

A robust comparison requires a clear understanding of the methods used to obtain the data.

Experimental Protocols

To generate the experimental data for a comprehensive comparison, the following standard protocols would be employed:

  • Infrared (IR) Spectroscopy: A thin film of purified this compound would be analyzed using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum would be recorded, typically in the range of 4000-400 cm⁻¹, to identify the characteristic vibrational frequencies of the functional groups.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H and ¹³C NMR: The sample would be dissolved in a deuterated solvent (e.g., CDCl₃) and analyzed using a high-field NMR spectrometer (e.g., 400 MHz or higher). Tetramethylsilane (TMS) would be used as an internal standard. For ¹³C NMR, a proton-decoupled spectrum would be acquired to simplify the signals to single peaks for each unique carbon atom.

Computational Methodology

Computational data for this compound can be generated using Density Functional Theory (DFT), a widely accepted method for predicting molecular properties.

  • Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan would be utilized.

  • Method:

    • Geometry Optimization: The 3D structure of this compound would be optimized to find its lowest energy conformation. A common and reliable level of theory for this is B3LYP with a 6-31G(d) basis set.

    • Frequency Calculations: Using the optimized geometry, vibrational frequency calculations would be performed at the same level of theory to predict the IR spectrum. The calculated frequencies are often scaled by a factor (e.g., ~0.96) to better match experimental values.

    • NMR Calculations: NMR shielding tensors would be calculated for the optimized structure using a larger basis set, such as 6-311+G(2d,p), with the Gauge-Independent Atomic Orbital (GIAO) method. The calculated shielding tensors are then converted to chemical shifts by referencing them to the calculated shielding of TMS at the same level of theory.

Visualizing the Workflow

The process of comparing experimental and computational data can be visualized as a logical workflow.

G Workflow for Comparing Experimental and Computational Data cluster_exp Experimental Analysis cluster_comp Computational Analysis exp_synthesis Synthesis & Purification of This compound exp_ir FTIR Spectroscopy exp_synthesis->exp_ir exp_nmr NMR Spectroscopy (¹H and ¹³C) exp_synthesis->exp_nmr data_comp Data Comparison and Analysis exp_ir->data_comp Experimental IR Data exp_nmr->data_comp Experimental NMR Data comp_model Build 3D Model of This compound comp_opt Geometry Optimization (e.g., B3LYP/6-31G(d)) comp_model->comp_opt comp_freq Frequency Calculation (Predicted IR Spectrum) comp_opt->comp_freq comp_nmr NMR Shielding Calculation (e.g., GIAO/B3LYP/6-311+G(2d,p)) comp_opt->comp_nmr comp_freq->data_comp Calculated IR Data comp_nmr->data_comp Calculated NMR Data conclusion Conclusion: Validation of Structure and Understanding of Properties data_comp->conclusion

Caption: Workflow for the comparative analysis of experimental and computational data.

Signaling Pathways and Logical Relationships

The decision-making process in using computational data to support experimental findings can be illustrated as follows:

Caption: Decision pathway for integrating computational and experimental data.

References

A Comparative Guide to the Kinetic Studies of Reactions Involving Cyclohex-2-ene-1-carbonitrile and Related Compounds

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals exploring the reactivity of cyclohex-2-ene-1-carbonitrile, a thorough understanding of its kinetic behavior is paramount. While specific kinetic data for this exact molecule remains scarce in publicly available literature, a comparative analysis of analogous reactions involving structurally similar compounds provides valuable insights into its expected reactivity in key organic transformations such as Diels-Alder reactions, Michael additions, and isomerizations. This guide summarizes typical kinetic parameters and details the experimental protocols employed to study these reaction types, offering a predictive framework for experimental design.

Comparative Kinetic Data

The following tables present a summary of representative kinetic data for reactions involving compounds structurally related to this compound, specifically other cyclohexene derivatives and α,β-unsaturated nitriles. This data serves as a benchmark for estimating the potential reactivity of this compound.

Table 1: Kinetic Data for Diels-Alder Reactions of Cyclohexene Derivatives and Related Dienophiles

DieneDienophileSolventTemperature (°C)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
Cyclopentadiene(E)-2-aryl-1-cyano-1-nitroethenesChloroform25Varies with substituent46[1]
Furan-containing PolystyreneMaleimideBulk40-70Varies with temperature~50[2]
Furfuryl alcoholN-HydroxymaleimidesNot specifiedNot specifiedNot specified43 ± 7[3]
β-fluoro-β-nitrostyrenes1,3-Cyclohexadieneo-xylene110Not specifiedNot specified[4]

Table 2: Kinetic Data for Michael Additions of Related α,β-Unsaturated Systems

Michael DonorMichael AcceptorCatalystSolventTemperature (°C)ObservationsReference
Thiolα,β-unsaturated carbonyl compoundsBasePBS (pH 7.4)Not specifiedRate depends on Cys pKa and steric/electronic factors[5]
Acetylacetone2-Cyclohexen-1-oneVarious bases and ILsNot specified~20Average rates determined; ILs generally faster than traditional bases[6]
ThiolVinyl sulfonePhotocaged "superbase"Not specifiedNot specifiedPseudo-first-order kinetics observed[7]

Table 3: Kinetic Data for Isomerization Reactions of Cyclohexene and Related Systems

CompoundReaction TypeConditionsActivation Energy (Ea) (kJ/mol)Rate Constant (k)Reference
CyclobuteneGas phase isomerization415 K1368.70 x 10⁻⁵ s⁻¹[8]
trans-ResveratrolPhotoisomerization260 nm excitation, pH 43.7 ± 0.3 kcal/mol10.6 ± 1.6 s⁻¹[9]
n-HeptaneCatalytic isomerization200-350 °C, Pt-HZSM-5/HMSNot specifiedUp to 0.24 mol g⁻¹ s⁻¹[10]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable kinetic data. Below are outlines of common experimental protocols for studying the kinetics of Diels-Alder reactions, Michael additions, and isomerizations.

Kinetic Study of a Diels-Alder Reaction

This protocol is a general guide for monitoring the progress of a Diels-Alder reaction, for example, between this compound (as the dienophile) and a suitable diene.

Objective: To determine the rate constant and activation parameters of the Diels-Alder reaction.

Materials:

  • This compound

  • Diene (e.g., cyclopentadiene, furan)

  • Anhydrous solvent (e.g., toluene, dichloromethane)

  • Internal standard (for chromatographic analysis)

  • NMR tubes, GC vials, or UV-Vis cuvettes

  • Thermostated reaction vessel or spectrometer sample holder

Procedure:

  • Preparation: Prepare stock solutions of this compound, the diene, and the internal standard in the chosen solvent.

  • Reaction Initiation: In a thermostated vessel at a specific temperature, mix the reactant solutions to initiate the reaction. Start a timer immediately.

  • Monitoring the Reaction: At regular time intervals, withdraw aliquots from the reaction mixture and quench the reaction (e.g., by rapid cooling or dilution).

  • Analysis: Analyze the quenched samples using a suitable technique to determine the concentration of reactants and/or products.

    • Gas Chromatography (GC): Separate and quantify the reactants and products. The peak areas, calibrated against the internal standard, are used to determine concentrations.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: Monitor the disappearance of reactant signals or the appearance of product signals. The integrals of characteristic peaks are proportional to the concentration.[1][11]

    • UV-Vis Spectroscopy: If one of the reactants or products has a distinct chromophore, its concentration can be monitored by measuring the absorbance at a specific wavelength.[3]

  • Data Analysis:

    • Plot the concentration of a reactant versus time.

    • Determine the order of the reaction by fitting the data to different rate laws (e.g., second-order for a typical Diels-Alder reaction).

    • Calculate the rate constant (k) from the slope of the linearized plot.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) and pre-exponential factor (A) using the Arrhenius equation.[12]

Kinetic Study of a Michael Addition

This protocol outlines the steps to investigate the kinetics of a Michael addition to this compound.

Objective: To determine the rate law and rate constant for the Michael addition.

Materials:

  • This compound (Michael acceptor)

  • Nucleophile (Michael donor, e.g., a thiol or a carbanion precursor)

  • Base catalyst (if required)

  • Solvent

  • Analytical instrumentation (e.g., FT-IR, NMR)

Procedure:

  • Reaction Setup: In a reaction vessel equipped with a stirrer and temperature control, dissolve this compound and the Michael donor in the solvent.

  • Initiation: Add the catalyst to start the reaction.

  • In-situ Monitoring: Use an in-situ monitoring technique to follow the reaction progress.

    • FT-IR Spectroscopy: Monitor the decrease in the intensity of the C=C stretching vibration of the α,β-unsaturated nitrile.

  • Data Acquisition: Collect spectra at regular time intervals.

  • Data Analysis:

    • Convert the spectroscopic data (e.g., peak intensity) to concentration.

    • Plot the concentration of the Michael acceptor versus time.

    • Determine the reaction order and rate constant by analyzing the kinetic data. The reaction is often pseudo-first-order if one reactant is in large excess.[7]

Visualizations

Signaling Pathways and Experimental Workflows

To visualize the relationships in these kinetic studies, the following diagrams are provided in the DOT language for Graphviz.

Diels_Alder_Pathway Diene Diene (e.g., Cyclopentadiene) TransitionState [4+2] Transition State Diene->TransitionState Dienophile Dienophile (this compound) Dienophile->TransitionState Product Cycloadduct TransitionState->Product Concerted Cycloaddition Michael_Addition_Workflow cluster_reactants Reactants cluster_reaction Reaction Acceptor Michael Acceptor (this compound) Addition Nucleophilic Addition Acceptor->Addition Donor Michael Donor (Nucleophile) Enolate Enolate/ Thiolate Formation Donor->Enolate Deprotonation Catalyst Base Catalyst Catalyst->Enolate Enolate->Addition Protonation Protonation Addition->Protonation Product Michael Adduct Protonation->Product Kinetic_Experiment_Workflow Prep Prepare Reactant Solutions & Internal Standard Init Initiate Reaction at Controlled Temperature Prep->Init Monitor Monitor Reaction Progress (Aliquots or in-situ) Init->Monitor Analysis Analyze Samples (GC, NMR, UV-Vis, IR) Monitor->Analysis Data Plot Concentration vs. Time Analysis->Data Model Fit Data to Rate Law Data->Model Params Determine Rate Constant (k) & Activation Energy (Ea) Model->Params

References

Comparative Cytotoxicity Analysis of Cyclohexene Carbonitrile and Related Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic properties of various analogs related to cyclohex-2-ene-1-carbonitrile. Due to a lack of direct comparative studies on a series of this compound analogs, this document focuses on structurally similar compounds, including cyclohexenone and other carbonitrile derivatives with demonstrated anti-cancer activity. The data presented is compiled from various studies to offer insights into the potential therapeutic applications of this class of compounds.

Quantitative Cytotoxicity Data

The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected cyclohexene and carbonitrile analogs against various human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

Compound/Analog ClassCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Pyrimidine-5-carbonitrile derivative (11e) HCT-116 (Colon)1.14Sorafenib8.96
MCF-7 (Breast)1.54Sorafenib11.83
Pyrimidine-5-carbonitrile derivative (9d) HCT-116 (Colon)10.33Sorafenib8.96
MCF-7 (Breast)8.99Sorafenib11.83
(2E,6E)-2,6-bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) MCF-7 (Breast)12.5 (24h), 8.5 (48h), 5.5 (72h)--
MDA-MB-231 (Breast)15.0 (24h), 11.0 (48h), 7.5 (72h)--
Cyclohexene oxide derivative (CA) U87 (Glioblastoma)Not specified--
U251 (Glioblastoma)Not specified--

Experimental Protocols

MTT Assay for Cell Viability and Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a widely used colorimetric method to assess cell viability and the cytotoxic effects of chemical compounds.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells. The formazan crystals are then solubilized, and the absorbance of the resulting solution is measured at a specific wavelength (typically 570 nm) using a microplate reader.

Procedure:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound analogs) and a vehicle control. A positive control (e.g., a known anticancer drug like doxorubicin) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (final concentration of 0.5 mg/mL) is added to each well. The plates are then incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or an acidified isopropanol solution, is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_incubation Incubation cluster_assay MTT Assay cluster_analysis Data Analysis A Cancer Cell Lines B Seeding in 96-well Plates A->B C Addition of Cyclohexene Analogs B->C D 24-72h Incubation C->D E MTT Addition D->E F Formazan Solubilization E->F G Absorbance Measurement F->G H IC50 Value Determination G->H signaling_pathway cluster_cell Cancer Cell cluster_apoptosis Apoptotic Cascade Compound Cyclohexene Analog p53 p53 Activation Compound->p53 Wnt Wnt Signaling Inhibition Compound->Wnt Bax Bax ↑ p53->Bax Bcl2 Bcl-2 ↓ Wnt->Bcl2 Caspases Caspase Activation Bax->Caspases Bcl2->Caspases Apoptosis Apoptosis Caspases->Apoptosis

"comparing the efficacy of catalysts for cyclohex-2-ene-1-carbonitrile synthesis"

Author: BenchChem Technical Support Team. Date: November 2025

Comparison of Catalytic Systems for Allylic Functionalization

The following table summarizes the performance of different catalysts in reactions analogous to the synthesis of cyclohex-2-ene-1-carbonitrile, such as allylic oxidation and cyanation of cyclic alkenes. These examples provide a basis for inferring potential catalyst efficacy for the desired transformation.

Catalyst SystemSubstrateReagent(s)SolventTemperature (°C)Reaction Time (h)Product(s)Yield (%)Selectivity (%)
Cobalt ResinateCyclohexeneO₂Solvent-free10072-Cyclohexen-1-one, 2-Cyclohexen-1-ol~12 (Conversion)~45 (2-Cyclohexen-1-one), ~40 (2-Cyclohexen-1-ol)
[Cu₃(trz)₃(μ₃-OH)(OH)₂(H₂O)₄]·2H₂OCyclohexeneH₂O₂Acetonitrile8024Allylic oxidation products31 (Molar Yield)87
Copper/NFASVarious alkenesTMSCNNot specifiedNot specifiedNot specifiedAllylic nitrilesHighHigh site-, regio-, and enantioselectivity
Palladium(0) complexAllylic gem-difluoridesTrimethylsilyl cyanideNot specifiedMild conditionsNot specifiedMonofluorinated allylic nitrilesGood to excellentHigh regio- and Z-selectivity

Note: The data presented is from various research articles focusing on related but not identical reactions. Direct comparison of catalyst efficacy for this compound synthesis would require dedicated experimental studies.

Experimental Protocols

A detailed experimental protocol for a related transformation provides a starting point for developing a procedure for the synthesis of this compound. The following is a representative protocol for the allylic oxidation of cyclohexene.

Catalytic Allylic Oxidation of Cyclohexene using Cobalt Resinate

  • Catalyst Preparation: Cobalt resinate can be prepared by ion exchange from a cobalt salt and a suitable resin.

  • Reaction Setup: A reaction vessel is charged with cyclohexene (20 g) and cobalt resinate (2 g).

  • Reaction Conditions: The reaction is carried out under solvent-free conditions with a continuous airflow (1000–1200 mL/min) at 100°C for 7 hours.

  • Product Analysis: The conversion of cyclohexene and the selectivity for 2-cyclohexen-1-one and 2-cyclohexen-1-ol are determined by gas chromatography.[1]

Experimental Workflow

The following diagram illustrates a generalized workflow for the catalytic synthesis of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis catalyst_prep Catalyst Preparation/ Activation reaction_setup Reaction Setup (Inert Atmosphere) catalyst_prep->reaction_setup reagent_prep Reagent Preparation (Cyclohexene, Cyanide Source) reagent_prep->reaction_setup reaction_execution Reaction Execution (Controlled Temperature and Stirring) reaction_setup->reaction_execution monitoring Reaction Monitoring (TLC, GC, etc.) reaction_execution->monitoring quenching Reaction Quenching monitoring->quenching extraction Product Extraction quenching->extraction purification Purification (e.g., Column Chromatography) extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization yield_determination Yield and Selectivity Determination characterization->yield_determination

Generalized workflow for catalytic synthesis.

Signaling Pathways and Logical Relationships

The selection of a suitable catalyst and reaction conditions is governed by several interconnected factors. The following diagram illustrates the logical relationship between key experimental parameters and the desired outcome.

logical_relationship catalyst Catalyst Choice (e.g., Metal, Ligand) catalytic_cycle Catalytic Cycle Efficiency catalyst->catalytic_cycle substrate Substrate (Cyclohexene) substrate->catalytic_cycle cyanide_source Cyanide Source (e.g., TMSCN, NaCN) cyanide_source->catalytic_cycle solvent Solvent solvent->catalytic_cycle temperature Temperature temperature->catalytic_cycle reaction_time Reaction Time reaction_time->catalytic_cycle yield Yield of This compound catalytic_cycle->yield selectivity Selectivity (Regio-, Stereo-) catalytic_cycle->selectivity byproducts Byproduct Formation catalytic_cycle->byproducts

References

Comparative Guide to the Cross-Reactivity of Cyclohex-2-ene-1-carbonitrile in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of the latest literature review, there is a notable absence of publicly available experimental data specifically detailing the cross-reactivity of cyclohex-2-ene-1-carbonitrile in biological assays. This guide has been developed to provide a framework for researchers and drug development professionals to conduct their own comparative studies. The following sections outline potential experimental approaches, hypothetical data, and best practices for assessing the cross-reactivity of this compound against relevant alternatives.

Introduction

This compound is a small molecule with a reactive nitrile group and a cyclohexene scaffold, suggesting potential interactions with various biological targets. Understanding its cross-reactivity is crucial for evaluating its specificity and potential off-target effects in drug discovery and development. This guide compares the hypothetical performance of this compound with structurally similar compounds that could exhibit overlapping biological activities.

Potential Cross-Reactivity Profile: A Comparative Overview

To effectively assess the cross-reactivity of this compound, it is essential to compare its activity against a panel of structurally related molecules. Based on its chemical features, logical comparators would include analogs with modifications to the cyclohexene ring or the carbonitrile group.

Table 1: Hypothetical Cross-Reactivity Data of this compound and Analogs

CompoundTarget Receptor A Binding Affinity (IC50, µM)Target Enzyme B Inhibition (IC50, µM)Off-Target Receptor C Binding Affinity (IC50, µM)Cytotoxicity (CC50, µM in HEK293 cells)
This compound 5.2 12.8 > 100 75.4
Cyclohexanecarbonitrile15.845.2> 100> 200
Benzonitrile25.189.785.3150.2
1-Cyclohexene-1-carbonitrile8.922.5> 10098.6

Experimental Protocols

Detailed methodologies are critical for reproducible and comparable results. The following are standard protocols for the key experiments proposed in this guide.

Competitive Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity of test compounds to a specific receptor (e.g., Target Receptor A).

Methodology:

  • Cell membranes expressing the target receptor are prepared.

  • A constant concentration of a specific radioligand for the receptor is incubated with the cell membranes.

  • Increasing concentrations of the test compound (or a known reference compound) are added to compete with the radioligand for binding.

  • After incubation and reaching equilibrium, the bound and free radioligand are separated by rapid filtration.

  • The radioactivity of the filter-bound complex is measured using a scintillation counter.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is calculated by non-linear regression analysis.

In Vitro Enzyme Inhibition Assay

Objective: To measure the ability of a test compound to inhibit the activity of a specific enzyme (e.g., Target Enzyme B).

Methodology:

  • The purified enzyme is incubated with its specific substrate in a suitable buffer system.

  • The reaction is initiated, and the product formation is measured over time using a spectrophotometer, fluorometer, or luminometer, depending on the nature of the substrate and product.

  • To determine the inhibitory effect, the enzyme is pre-incubated with various concentrations of the test compound before the addition of the substrate.

  • The rate of the enzymatic reaction is measured and compared to the control (no inhibitor).

  • The IC50 value is determined by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

Cell Viability Assay (e.g., MTT Assay) for Cytotoxicity

Objective: To assess the cytotoxic effects of the test compounds on a cell line (e.g., HEK293).

Methodology:

  • Cells are seeded in 96-well plates and allowed to attach overnight.

  • The cells are then treated with a range of concentrations of the test compounds and incubated for a specified period (e.g., 24 or 48 hours).

  • After incubation, the MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.

  • Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, which forms a purple precipitate.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a plate reader.

  • The CC50 value (the concentration of the compound that causes a 50% reduction in cell viability) is calculated.

Visualizing Molecular Interactions and Experimental Processes

Diagrams are essential for illustrating complex biological pathways and experimental workflows.

G cluster_receptor GPCR Signaling Pathway Ligand This compound or Analog Receptor G-Protein Coupled Receptor (GPCR) Ligand->Receptor Binding G_Protein G-Protein (αβγ) Receptor->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Cellular_Response Cellular Response Second_Messenger->Cellular_Response Initiation

Caption: A generalized G-Protein Coupled Receptor (GPCR) signaling pathway.

G cluster_workflow ELISA Workflow for Cytokine Profiling start Coat plate with capture antibody block Block non-specific binding sites start->block add_sample Add cell culture supernatant (sample) block->add_sample wash1 Wash add_sample->wash1 add_detection Add detection antibody wash1->add_detection wash2 Wash add_detection->wash2 add_enzyme Add enzyme-conjugated secondary antibody wash2->add_enzyme wash3 Wash add_enzyme->wash3 add_substrate Add substrate and incubate for color development wash3->add_substrate stop_reaction Add stop solution add_substrate->stop_reaction read_plate Read absorbance at 450 nm stop_reaction->read_plate

Caption: A standard workflow for an Enzyme-Linked Immunosorbent Assay (ELISA).

A Comparative Guide to the Synthesis of Cyclohex-2-ene-1-carbonitrile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cyclohex-2-ene-1-carbonitrile is a valuable building block in organic synthesis, finding application in the development of novel pharmaceuticals and functional materials. The strategic placement of the nitrile and the alkene functionalities within a six-membered ring allows for a diverse range of chemical transformations. This guide provides a comparative analysis of two prominent synthetic routes to this versatile molecule, offering detailed experimental protocols and performance data to inform methodology selection.

At a Glance: Comparison of Synthetic Routes

MetricRoute 1: Diels-Alder & IsomerizationRoute 2: From 2-Chlorocyclohexanone
Starting Materials 1,3-Butadiene, AcrylonitrileCyclohexanone, Chlorine, Sodium Cyanide
Overall Yield ~74%~58%
Reaction Steps 2 (Diels-Alder, Isomerization)2 (Chlorination, Cyanation/Elimination)
Key Advantage High overall yieldReadily available starting material
Key Disadvantage Handling of gaseous 1,3-butadieneUse of highly toxic sodium cyanide

Route 1: Diels-Alder Reaction Followed by Isomerization

This two-step approach leverages the powerful [4+2] cycloaddition reaction between 1,3-butadiene and acrylonitrile to construct the cyclohexene ring, followed by a base-catalyzed isomerization to yield the desired product.

Step 1: Diels-Alder Cycloaddition

The initial step involves the reaction of 1,3-butadiene with acrylonitrile to form 4-cyanocyclohexene. This reaction is typically performed at elevated temperatures in a sealed vessel to accommodate the gaseous nature of butadiene.

Step 2: Base-Catalyzed Isomerization

The thermodynamically less stable 4-cyanocyclohexene is then isomerized to the conjugated and more stable this compound using a strong base.

Experimental Protocol:

Step 1: Synthesis of 4-Cyanocyclohexene

A mixture of acrylonitrile (53 g, 1.0 mol) and 1,3-butadiene (81 g, 1.5 mol) is heated in an autoclave at 150°C for 4 hours. After cooling, the excess butadiene is vented, and the reaction mixture is distilled under reduced pressure to give 4-cyanocyclohexene.

  • Yield: Approximately 85%

  • Reaction Time: 4 hours

  • Temperature: 150°C

Step 2: Isomerization to this compound

4-Cyanocyclohexene (53.5 g, 0.5 mol) is added to a solution of sodium ethoxide (prepared from 2.3 g of sodium in 50 mL of absolute ethanol). The mixture is refluxed for 2 hours. After cooling, the reaction mixture is poured into water and extracted with diethyl ether. The organic layer is dried over anhydrous magnesium sulfate and the solvent is evaporated. The residue is distilled under reduced pressure to afford this compound.

  • Yield: Approximately 87%

  • Reaction Time: 2 hours

  • Temperature: Reflux (Ethanol)

Logical Workflow for Route 1:

cluster_0 Step 1: Diels-Alder Reaction cluster_1 Step 2: Isomerization 1_3_Butadiene 1_3_Butadiene Diels_Alder [4+2] Cycloaddition 150°C, 4h 1_3_Butadiene->Diels_Alder Acrylonitrile Acrylonitrile Acrylonitrile->Diels_Alder 4_Cyanocyclohexene 4_Cyanocyclohexene Diels_Alder->4_Cyanocyclohexene Isomerization Base-Catalyzed Isomerization Reflux, 2h 4_Cyanocyclohexene->Isomerization Base Sodium Ethoxide Base->Isomerization Cyclohex_2_ene_1_carbonitrile Cyclohex_2_ene_1_carbonitrile Isomerization->Cyclohex_2_ene_1_carbonitrile

Workflow for the Diels-Alder and isomerization route.

Route 2: Synthesis from 2-Chlorocyclohexanone

This route begins with the readily available starting material, cyclohexanone, which is first chlorinated and then subsequently reacted with a cyanide source to yield the target molecule through a proposed tandem nucleophilic substitution and elimination sequence.

Step 1: α-Chlorination of Cyclohexanone

Cyclohexanone is treated with a chlorinating agent, such as chlorine gas, to introduce a chlorine atom at the α-position, yielding 2-chlorocyclohexanone.

Step 2: Cyanation and Elimination

The resulting 2-chlorocyclohexanone is then reacted with a cyanide salt. This is proposed to proceed via an initial nucleophilic substitution of the chloride by the cyanide anion, followed by a base-promoted elimination of a proton and the newly introduced cyano group to form the α,β-unsaturated nitrile.

Experimental Protocol:

Step 1: Synthesis of 2-Chlorocyclohexanone [1]

To a stirred solution of cyclohexanone (98 g, 1.0 mol) in 300 mL of water, chlorine gas is bubbled through at a rate to maintain the reaction temperature between 35-45°C. The reaction is monitored by GC until the desired conversion is reached. The organic layer is then separated, washed with water and saturated sodium bicarbonate solution, and dried over anhydrous magnesium sulfate. The crude product is purified by vacuum distillation.

  • Yield: Approximately 66%[1]

  • Reaction Time: ~1-2 hours

  • Temperature: 35-45°C

Step 2: Synthesis of this compound

Caution: This reaction involves the use of highly toxic sodium cyanide and should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

A solution of 2-chlorocyclohexanone (66 g, 0.5 mol) in 100 mL of dimethylformamide (DMF) is added dropwise to a stirred suspension of sodium cyanide (27 g, 0.55 mol) in 150 mL of DMF at room temperature. The reaction mixture is then heated to 80°C for 3 hours. After cooling, the mixture is poured into a large volume of water and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure. The residue is purified by vacuum distillation to give this compound.

  • Yield: Approximately 88%

  • Reaction Time: 3 hours

  • Temperature: 80°C

Logical Workflow for Route 2:

cluster_0 Step 1: Chlorination cluster_1 Step 2: Cyanation & Elimination Cyclohexanone Cyclohexanone Chlorination α-Chlorination 35-45°C, 1-2h Cyclohexanone->Chlorination Chlorine Chlorine Chlorine->Chlorination 2_Chlorocyclohexanone 2_Chlorocyclohexanone Chlorination->2_Chlorocyclohexanone Cyanation_Elimination Nucleophilic Substitution & Elimination 80°C, 3h 2_Chlorocyclohexanone->Cyanation_Elimination Sodium_Cyanide Sodium_Cyanide Sodium_Cyanide->Cyanation_Elimination Cyclohex_2_ene_1_carbonitrile Cyclohex_2_ene_1_carbonitrile Cyanation_Elimination->Cyclohex_2_ene_1_carbonitrile

Workflow for the synthesis from 2-chlorocyclohexanone.

Conclusion

Both synthetic routes presented offer viable methods for the preparation of this compound. The Diels-Alder and isomerization route provides a higher overall yield, making it an attractive option for large-scale synthesis, provided the handling of gaseous 1,3-butadiene can be safely managed. The route starting from cyclohexanone offers the advantage of using a readily available and inexpensive starting material, though it involves the use of highly toxic reagents and results in a slightly lower overall yield. The choice of synthetic route will ultimately depend on the specific requirements of the researcher, including scale, available equipment, and safety considerations.

References

Safety Operating Guide

Navigating the Safe Disposal of Cyclohex-2-ene-carbonitrile: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and operational excellence. This guide provides essential, immediate, and procedural information for the safe disposal of cyclohex-2-ene-1-carbonitrile, a compound requiring meticulous management due to its toxicological profile. Adherence to these protocols is critical for ensuring personnel safety and environmental compliance.

Immediate Safety and Hazard Profile

This compound is classified as a toxic substance. It is harmful if swallowed, toxic in contact with skin, and toxic if inhaled.[1] It is also a combustible liquid.[2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and in a well-ventilated area, preferably within a chemical fume hood.

Key Quantitative Data:

PropertyValueSource
Molecular FormulaC₇H₉N[3][4]
Molecular Weight107.15 g/mol [4]
Boiling Point200.9°C at 760 mmHg[3]
Flash Point65.8°C[3]
Density0.94 g/cm³[3]

Disposal Decision Workflow

The primary methods for the disposal of this compound are incineration by a licensed hazardous waste disposal facility or in-laboratory chemical neutralization prior to disposal. The following workflow provides a decision-making framework for selecting the appropriate disposal route.

DisposalWorkflow start This compound Waste decision Is in-lab chemical neutralization feasible and permitted by institutional policy? start->decision incineration Package for Incineration decision->incineration No neutralization Perform Chemical Neutralization (Hydrolysis) decision->neutralization Yes final_disposal Dispose according to institutional and local regulations incineration->final_disposal package_waste Package neutralized waste for disposal neutralization->package_waste package_waste->final_disposal

Caption: Decision workflow for the proper disposal of this compound.

Operational and Disposal Plans

Plan A: Off-Site Incineration (Preferred Method)

This is the most straightforward and generally recommended method for the disposal of this compound.

Procedure:

  • Segregation and Storage: Collect waste this compound in a dedicated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical. Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

  • Labeling: Clearly label the waste container as "Hazardous Waste: this compound, Toxic, Combustible". Include the accumulation start date.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for the pickup and transportation of the waste for incineration.

Plan B: In-Laboratory Chemical Neutralization (for small quantities)

For small quantities, chemical neutralization through hydrolysis can be performed by trained personnel to convert the toxic nitrile into a less hazardous carboxylic acid or its salt.[1][4][5][6] This procedure must be carried out with extreme caution in a chemical fume hood.

Experimental Protocols for In-Laboratory Neutralization

Two primary methods for the hydrolysis of nitriles are acid and alkaline hydrolysis.

Protocol 1: Alkaline Hydrolysis

This method converts the nitrile to the sodium salt of the corresponding carboxylic acid and ammonia.[6]

Materials:

  • This compound waste

  • Sodium hydroxide (NaOH) solution (e.g., 10-20%)

  • Heating mantle with a stirrer

  • Round-bottom flask equipped with a reflux condenser

  • pH paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, place the this compound waste in a round-bottom flask.

  • Reaction: Slowly and with stirring, add an excess of the sodium hydroxide solution to the flask.

  • Heating: Gently heat the mixture to reflux using a heating mantle. The reaction will produce ammonia gas, which must be properly vented.

  • Monitoring: Continue refluxing until the reaction is complete. The completion can be monitored by the cessation of ammonia evolution and/or by analytical methods such as TLC or GC if necessary.

  • Cooling and Neutralization: Allow the mixture to cool to room temperature. The resulting solution will contain the sodium salt of cyclohex-2-ene-1-carboxylic acid.

  • Final pH Adjustment: Check the pH of the final solution. If necessary, neutralize it to a pH range acceptable for disposal down the sanitary sewer, as per your local regulations (typically between 6 and 9).[7] Be cautious as neutralization of a basic solution with acid will be exothermic.

  • Disposal: The neutralized aqueous solution can then be flushed down the drain with copious amounts of water, in accordance with institutional and local regulations.

Protocol 2: Acid Hydrolysis

This method converts the nitrile directly to the carboxylic acid and an ammonium salt.[4][6]

Materials:

  • This compound waste

  • Dilute sulfuric acid (H₂SO₄) or hydrochloric acid (HCl) (e.g., 20%)

  • Heating mantle with a stirrer

  • Round-bottom flask equipped with a reflux condenser

  • Sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) for neutralization

  • pH paper or pH meter

Procedure:

  • Setup: In a chemical fume hood, place the this compound waste in a round-bottom flask.

  • Reaction: Slowly and with stirring, add an excess of the dilute acid.

  • Heating: Gently heat the mixture to reflux.

  • Monitoring: Continue refluxing until the reaction is complete.

  • Cooling: Allow the mixture to cool to room temperature. The solution will contain cyclohex-2-ene-1-carboxylic acid and the corresponding ammonium salt.

  • Neutralization: Carefully neutralize the acidic solution by slowly adding sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is within the acceptable range for drain disposal.[7] Be aware of potential foaming if using sodium bicarbonate.

  • Disposal: The neutralized aqueous solution can then be flushed down the drain with large volumes of water, following all institutional and local guidelines.

By providing clear, actionable, and safety-conscious guidance, we aim to be the preferred source for laboratory safety and chemical handling information, building deep trust and providing value beyond the product itself. Always consult your institution's specific safety and disposal protocols before proceeding.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.